molecular formula C24H51N B3422417 Triisooctylamine CAS No. 25549-16-0

Triisooctylamine

Cat. No.: B3422417
CAS No.: 25549-16-0
M. Wt: 353.7 g/mol
InChI Key: YKGBNAGNNUEZQC-UHFFFAOYSA-N
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Description

Trioctylamine is used as an extractant for organic acids (such as TCA, succinic acid, and acetic acid), and precious metals.>

Properties

IUPAC Name

6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine
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InChI

InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

YKGBNAGNNUEZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C
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Molecular Formula

C24H51N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID60863017
Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
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Molecular Weight

353.7 g/mol
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS]
Record name Isooctanamine, N,N-diisooctyl-
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CAS No.

2757-28-0, 25549-16-0
Record name 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine
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Record name 6,6',6''-Trimethyltriheptylamine
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Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
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Record name Tris(6-methylheptyl)amine
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Record name Triisooctylamine
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Record name 6,6',6''-TRIMETHYLTRIHEPTYLAMINE
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Foundational & Exploratory

Triisooctylamine (CAS No. 25549-16-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisooctylamine (TIOA), identified by the CAS number 25549-16-0, is a tertiary amine with a high molecular weight and branched alkyl chains.[1] This structure imparts specific physicochemical properties that make it a valuable compound in various scientific and industrial applications, particularly in separation sciences and potentially in pharmaceutical development. Its hydrophobic nature, coupled with the basicity of the tertiary amine group, allows for its use as an effective extractant, phase-transfer catalyst, and surfactant.[1] In the pharmaceutical industry, this compound has been noted for its role as a solubilizing agent for drugs and a stabilizing agent for proteins.[2] This guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for their determination, and a discussion of its significant applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for designing experimental and industrial processes.

PropertyValueReference
Molecular Formula C₂₄H₅₁N[1][3]
Molecular Weight 353.67 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Density 0.816 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4501[3]
Boiling Point >204 °C
Vapor Density >1 (vs air)[3]
Solubility Insoluble in water; Soluble in organic solvents[1]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following are detailed methodologies for key experiments.

Determination of Density

The density of liquid this compound can be precisely measured using a digital oscillating U-tube densitometer.

Apparatus:

  • Anton Paar DMA series densitometer or equivalent

  • Syringe for sample injection

  • Thermostatic bath for temperature control

  • Deionized water and dry air for calibration

Procedure:

  • Calibration: Calibrate the densitometer at the desired temperature (e.g., 25 °C) using dry air and deionized water as standards.

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and impurities.

  • Measurement: Inject the sample into the oscillating U-tube of the densitometer.

  • Equilibration: Allow the sample to thermally equilibrate within the instrument.

  • Reading: Record the density reading provided by the instrument. Perform multiple readings to ensure reproducibility.

Measurement of Refractive Index

The refractive index, a measure of how light propagates through the substance, can be determined using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Calibration standard (e.g., distilled water)

  • Lens paper and ethanol for cleaning

Procedure:

  • Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature (e.g., 20 °C).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread into a thin film. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • Reading: Read the refractive index from the instrument's scale.

Boiling Point Determination (Thiele Tube Method)

For high-boiling point liquids like this compound, the Thiele tube method provides a convenient way to determine the boiling point.

Apparatus:

  • Thiele tube

  • High-temperature thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Fill the small test tube with this compound to a depth of about 2-3 cm. Place the capillary tube (sealed end up) into the test tube.

  • Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube containing the heating oil.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Determination: When a continuous stream of bubbles is observed, remove the heat. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Applications in Research and Development

This compound's unique properties lend it to several key applications in research and drug development.

Solvent Extraction of Metals and Organic Compounds

The primary application of this compound is in solvent extraction, a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. The tertiary amine group can be protonated by acids, forming an ammonium salt that can then act as a liquid ion exchanger to extract anionic species from an aqueous phase into an organic phase. This is widely used in hydrometallurgy for the recovery of metals such as uranium and in analytical chemistry for the separation and preconcentration of various analytes.

Below is a generalized workflow for the solvent extraction of a target analyte from an aqueous solution using this compound.

Solvent_Extraction_Workflow A Aqueous Phase (Analyte + Acid) C Mixing & Agitation (Separatory Funnel) A->C B Organic Phase (TIOA in Diluent) B->C D Phase Separation C->D Equilibration E Loaded Organic Phase (Analyte-TIOA Complex) D->E Analyte Transfer F Raffinate (Depleted Aqueous Phase) D->F H Stripping E->H G Stripping Solution G->H I Recovered Analyte (in Aqueous Phase) H->I Analyte Recovery J Regenerated Organic Phase (TIOA) H->J Recycle

Caption: Generalized workflow for solvent extraction using this compound.

Role in Pharmaceutical Formulation and Analysis

While not a common active pharmaceutical ingredient (API), tertiary amines play important roles as excipients and reagents in drug development. This compound, with its properties as a solubilizing and stabilizing agent, can be explored for use in non-aqueous formulations or in the solubilization of poorly water-soluble drug candidates.[2]

In analytical chemistry, long-chain tertiary amines like tributylamine are used as ion-pairing reagents in reversed-phase liquid chromatography (RPLC) to enhance the retention and separation of acidic analytes.[4][5] this compound could potentially serve a similar function in specialized analytical methods for drug molecules and their metabolites.

The following diagram illustrates the logical relationship in ion-pairing chromatography where a tertiary amine is used as a reagent.

Ion_Pairing_Chromatography cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (Reversed-Phase) A Acidic Analyte (-ve charge) C Neutral Ion Pair A->C Forms B Protonated TIOA (+ve charge) B->C D Hydrophobic Surface (e.g., C18) C->D Interacts with E Retention & Separation D->E Leads to

Caption: Principle of ion-pairing chromatography using a tertiary amine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It can cause serious eye irritation and may cause respiratory irritation.[2] It is also toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: Impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials.

Conclusion

This compound (CAS No. 25549-16-0) is a versatile tertiary amine with well-defined physicochemical properties that make it highly effective in solvent extraction processes. Its utility in this area is well-established and provides a robust method for the separation and purification of a wide range of compounds. For drug development professionals, while direct formulation applications are an area for further exploration, its role as a potential ion-pairing agent in analytical separations and its general properties as a solubilizer and stabilizer highlight its relevance in the broader pharmaceutical sciences. Adherence to strict safety protocols is essential when handling this compound.

References

Triisooctylamine: A Technical Overview of its Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of triisooctylamine, along with detailed methodologies for its application in solvent extraction and its synthesis.

Core Properties of this compound

This compound is a tertiary amine with the chemical formula C24H51N.[1][2] It is also commonly represented as (C8H17)3N.[1][3][4] This compound is a colorless to pale yellow liquid and is utilized in various industrial applications, particularly as an extractant in hydrometallurgy.[2]

PropertyValue
Molecular Formula C24H51N[1][2]
Molecular Weight 353.67 g/mol [1][3][4]
CAS Number 25549-16-0[1][3]
Appearance Clear to pale yellow liquid[2]
Density 0.816 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.4501[3]

Applications in Solvent Extraction

This compound is widely employed as a solvent extraction agent for the separation and purification of various metals and organic compounds. Its applications include the extraction of uranium from ore leaches, the separation of precious metals, and the purification of organic acids.[3]

Experimental Protocols

1. Solvent Extraction of Iron (III) from Aqueous Solutions

This protocol outlines the general procedure for the extraction of Iron (III) using this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of Iron (III) by dissolving a known quantity of Ammonium iron(III) sulfate in deionized water.

    • Prepare the organic phase by dissolving this compound (TIOA) in a suitable organic solvent, such as benzene, to a concentration of 5.0 x 10-2 M.

  • Extraction Procedure:

    • Take a 10 mL aliquot of the aqueous Iron (III) solution and add the desired concentration of a mineral acid (e.g., HCl).

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add 10 mL of the 5.0 x 10-2 M TIOA solution to the separatory funnel.

    • Shake the funnel vigorously for five minutes to ensure thorough mixing of the two phases.

    • Allow the phases to settle and separate.

  • Stripping and Analysis:

    • Separate the organic phase containing the extracted Iron (III).

    • Strip the Iron (III) from the organic phase by adding 10 mL of 1 M H2SO4 and shaking.

    • The concentration of Iron (III) in the resulting aqueous phase can be determined spectrophotometrically at 480 nm after forming a colored complex with thiocyanate.[1]

2. Extraction of Glutaric Acid from Aqueous Solutions

This protocol describes the reactive extraction of glutaric acid using this compound.

  • Preparation of Solutions:

    • Prepare an aqueous stock solution of glutaric acid with a known initial concentration.

    • Prepare the organic phase by dissolving this compound (TOA) in a suitable diluent (e.g., n-octane, methyl isobutyl ketone) to the desired concentration.

  • Extraction Procedure:

    • In a glass flask, mix equal volumes of the aqueous glutaric acid solution and the organic TOA solution.

    • Stir the mixture for 2 hours in a thermostatted water bath at a constant temperature (e.g., 25 °C) to reach equilibrium.

  • Analysis:

    • After equilibration, the concentration of glutaric acid remaining in the aqueous phase can be determined by titration or other analytical methods to calculate the distribution coefficient and extraction efficiency.[5]

Synthesis of this compound

A described method for synthesizing this compound involves the reductive amination of isooctanol with dioctylamine in the presence of a catalyst.

  • Catalyst Preparation:

    • The catalyst can be prepared by dissolving copper, nickel, zinc, and magnesium nitrates in water or another solvent.

    • A catalyst carrier such as zirconia (ZrO2) is added, and the mixture is stirred to form a paste.

    • The paste is aged, filtered, dried, and then calcined at approximately 450 °C.

  • Synthesis Procedure:

    • Dioctylamine and the prepared catalyst are placed in a reactor.

    • The reactor is purged first with nitrogen and then with hydrogen.

    • The catalyst is reduced at a temperature of 180-230 °C.

    • Isooctanol is then added dropwise into the reactor while circulating hydrogen.

    • The reaction is heated, and its progress is monitored by gas chromatography (GC).

    • The reaction is considered complete when the dioctylamine content is less than or equal to 2% by weight.

    • The resulting crude product is then purified by rectification to obtain this compound with a purity of over 98%.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the solvent extraction and synthesis processes.

Solvent_Extraction_Workflow cluster_preparation Solution Preparation cluster_extraction Extraction cluster_stripping Stripping cluster_output Outputs Aqueous Aqueous Phase (Metal Ions) Mix Mixing & Agitation Aqueous->Mix Organic Organic Phase (this compound in Solvent) Organic->Mix Separate Phase Separation Mix->Separate Loaded_Organic Loaded Organic Phase Separate->Loaded_Organic Organic Raffinate Raffinate (Depleted Aqueous Phase) Separate->Raffinate Aqueous Strip_Mix Mixing with Stripping Agent Strip_Separate Phase Separation Strip_Mix->Strip_Separate Stripped_Organic Stripped Organic Phase (Recyclable) Strip_Separate->Stripped_Organic Organic Product Product (Concentrated Metal Ions) Strip_Separate->Product Aqueous Loaded_Organic->Strip_Mix

Caption: General workflow for solvent extraction using this compound.

Synthesis_of_this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_purification Purification Dioctylamine Dioctylamine Charge_Reactor Charge Reactor with Dioctylamine & Catalyst Dioctylamine->Charge_Reactor Isooctanol Isooctanol Add_Isooctanol Add Isooctanol with H2 Circulation Isooctanol->Add_Isooctanol Catalyst Catalyst Catalyst->Charge_Reactor Purge Purge with N2 then H2 Charge_Reactor->Purge Reduce_Catalyst Reduce Catalyst (180-230 °C) Purge->Reduce_Catalyst Reduce_Catalyst->Add_Isooctanol Heating Heating & Reaction Add_Isooctanol->Heating Crude_Product Crude this compound Heating->Crude_Product Rectification Rectification Crude_Product->Rectification Final_Product Pure this compound (>98%) Rectification->Final_Product

Caption: Synthesis process for this compound.

References

Synonyms for Triisooctylamine like TIOA and Alamine 330

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Triisooctylamine (TIOA) and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (TIOA), a tertiary amine with significant applications in various scientific and industrial fields. This document will delve into its chemical and physical properties, common synonyms including Alamine 330, its applications with a focus on experimental protocols, and relevant safety information.

Introduction to this compound

This compound, with the CAS number 25549-16-0, is an organic compound classified as a tertiary amine.[1] It is characterized by three isooctyl chains attached to a central nitrogen atom. This structure imparts significant hydrophobic properties, making it an effective surfactant and phase transfer catalyst.[1] TIOA is a colorless to pale yellow liquid with good thermal stability.[1] It is widely recognized for its utility in solvent extraction processes, particularly in hydrometallurgy for the separation and purification of metals.[1]

Synonyms and Chemical Identifiers

This compound is known by several synonyms and trade names in the chemical industry and research. Understanding these is crucial for identifying this compound in literature and commercial products.

Common synonyms include:

  • TIOA[2]

  • Alamine 330[2]

  • Adogen 381[1][2]

  • Hostarex 324[2]

  • Tris(6-methylheptyl)amine[3]

  • Isooctanamine, N,N-diisooctyl-[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C24H51N[1][2]
Molecular Weight 353.67 g/mol [2][4][5]
CAS Number 25549-16-0[1][2][4]
Appearance Colorless to pale yellow liquid[1]
Density 0.816 g/mL at 25 °C[2][4]
Boiling Point >204 °C[2]
Melting Point -34 °C[6]
Refractive Index n20/D 1.4501[2][4]
Vapor Density >1 (vs air)[2][4]
Solubility in Water <1 g/L[2]
Flash Point >230 °F[2][6]
Storage Temperature Store below +30°C[2][6]

Applications in Research and Development

This compound's unique properties make it a valuable reagent in several research and industrial applications.

Solvent Extraction in Hydrometallurgy

A primary application of TIOA is in solvent extraction, a technique used to separate and purify metals from aqueous solutions. Its high affinity for certain metal-anion complexes in acidic media allows for selective extraction into an organic phase.

Examples of metal extraction include:

  • Uranium: TIOA is used for the determination of uranium isotopes in environmental samples and for the extraction of uranium from sulfuric acid leaches of ores.[2][7]

  • Platinum Group Metals: It has been employed in the extraction of Palladium (II), Rhodium (III), Iridium (III), Gold (III), and Platinum (IV) from hydrochloric and hydrobromic acid solutions.[2]

  • Other Metals: TIOA has also been utilized in the separation of Cadmium (II) and Chromium (VI).[8][]

Pharmaceutical and Biocatalysis Applications

In the pharmaceutical industry, this compound is used as a solubilizing agent for drugs and as a stabilizing agent for proteins.[2] Furthermore, combinations of this compound with its hydrochloride can function as buffers in organic media for biocatalysis, controlling the pH of an adjacent aqueous phase.[]

Experimental Protocols

This section provides a detailed methodology for a typical solvent extraction experiment using a tertiary amine like this compound (or a similar extractant like Alamine 336, which is often used as a proxy in literature for TIOA). The following protocol is a generalized procedure for the extraction of a metal ion from an acidic aqueous solution.

General Solvent Extraction Protocol for Metal Recovery

Objective: To extract a target metal ion from an acidic aqueous solution into an organic phase containing this compound.

Materials:

  • Aqueous Phase (Feed Solution): A solution containing the target metal salt (e.g., uranyl sulfate) dissolved in a specific concentration of acid (e.g., sulfuric acid).

  • Organic Phase (Solvent): this compound (e.g., 0.05 M) dissolved in a suitable organic diluent (e.g., kerosene).

  • Stripping Solution: An appropriate aqueous solution to recover the metal from the loaded organic phase (e.g., 0.5 M (NH4)2CO3 for uranium).[10]

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrumentation for metal concentration determination (e.g., ICP-MS, UV-Vis Spectrophotometer).

Methodology:

1. Preparation of Solutions:

  • Prepare the aqueous feed solution by dissolving the metal salt in deionized water and adjusting the acidity to the desired level with the chosen acid.
  • Prepare the organic solvent by dissolving the required amount of this compound in the organic diluent.

2. Extraction Step:

  • Place equal volumes of the aqueous feed solution and the organic solvent into a separatory funnel (e.g., 20 mL of each, for an organic to aqueous phase ratio (O/A) of 1:1).
  • Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and allow for the mass transfer of the metal complex. The kinetics of extraction are often rapid.
  • Allow the phases to separate. The denser phase (usually aqueous) will settle at the bottom.
  • Carefully separate the two phases. The organic phase is now "loaded" with the metal, and the aqueous phase is the "raffinate".
  • Analyze the raffinate for the concentration of the metal ion to determine the extraction efficiency.

3. Stripping Step:

  • Take the loaded organic phase and mix it with the stripping solution in a new separatory funnel at a specific O/A ratio.
  • Shake the funnel for a sufficient time to allow the metal to be transferred back into the aqueous phase.
  • Allow the phases to separate and collect the aqueous stripping solution, which now contains the purified and concentrated metal.
  • The "barren" organic solvent can potentially be recycled for further extraction cycles.

4. Analysis:

  • Determine the metal concentration in the initial feed solution, the raffinate, and the stripping solution.
  • Calculate the extraction efficiency (%) and the stripping efficiency (%).

Visualization of the Solvent Extraction Process

The following diagram illustrates the logical workflow of a typical solvent extraction and stripping process using an amine-based extractant like this compound.

Solvent_Extraction_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (Metal in Acid Solution) Mixing_Extraction Mixing & Phase Contact Aqueous_Feed->Mixing_Extraction Organic_Solvent Organic Solvent (TIOA in Kerosene) Organic_Solvent->Mixing_Extraction Separation_Extraction Phase Separation Mixing_Extraction->Separation_Extraction Loaded_Organic Loaded Organic Phase (Metal-TIOA Complex) Separation_Extraction->Loaded_Organic Organic Raffinate Raffinate (Depleted Aqueous Phase) Separation_Extraction->Raffinate Aqueous Mixing_Stripping Mixing & Phase Contact Loaded_Organic->Mixing_Stripping Stripping_Solution Stripping Solution (e.g., (NH4)2CO3) Stripping_Solution->Mixing_Stripping Separation_Stripping Phase Separation Mixing_Stripping->Separation_Stripping Product_Solution Product Solution (Concentrated Metal) Separation_Stripping->Product_Solution Aqueous Barren_Organic Barren Organic (Recyclable) Separation_Stripping->Barren_Organic Organic Barren_Organic->Organic_Solvent Recycle

Caption: Workflow of a metal solvent extraction and stripping process.

Safety Information

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11] It may also cause respiratory irritation.[6][11] The compound is toxic to aquatic life with long-lasting effects.[11] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.[11]

Conclusion

This compound, also known by trade names such as Alamine 330, is a versatile tertiary amine with significant utility in chemical research and industry. Its primary application lies in solvent extraction for the separation and purification of metals, but it also finds use in pharmaceutical and biocatalysis contexts. A thorough understanding of its properties, handling requirements, and experimental applications is crucial for its effective and safe use by researchers, scientists, and drug development professionals.

References

A Comprehensive Technical Guide to the Safe Handling of Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling precautions, and experimental considerations for the use of Triisooctylamine (TIOA) in a laboratory setting. The following sections detail the toxicological properties, personal protective equipment (PPE) recommendations, emergency procedures, and a sample experimental protocol involving this aliphatic amine.

Chemical and Physical Properties

This compound is a tertiary amine with the chemical formula (C₈H₁₇)₃N. It is a colorless to pale yellow liquid with a characteristic amine-like odor. A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
CAS Number 25549-16-0
Molecular Weight 353.67 g/mol
Density 0.816 g/mL at 25 °C
Boiling Point >204 °C
Flash Point >230 °F (>110 °C)
Vapor Density >1 (vs air)
Refractive Index n20/D 1.4501
Solubility <1 g/L in water

Toxicological Data

Understanding the toxicological profile of this compound is paramount for its safe handling. The available data from animal studies are summarized below.

Toxicity MetricSpeciesRoute of ExposureValueClassification
LD₅₀ RatOral>5000 mg/kgLow oral toxicity
LD₅₀ RabbitDermal>2.0 g/kgNot classified as toxic by dermal contact
LC₅₀ RatInhalation (4 hours)>5.07 mg/LNot classified as toxic by inhalation
Skin Irritation RabbitDermalNo skin irritationNot an irritant
Eye Irritation RabbitOcularNo eye irritationNot an irritant

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

The signal word for this compound is Warning .

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Handle in a well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH), or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound. In the absence of specific limits, it is crucial to adhere to the principles of good industrial hygiene and minimize exposure to the lowest reasonably achievable level.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures (Spill Handling):

A systematic approach is crucial when dealing with a this compound spill to ensure the safety of laboratory personnel and to prevent environmental contamination.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Secure the Area Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Assess->PPE Minor Spill Emergency_Services Contact Emergency Services Assess->Emergency_Services Major Spill Contain Contain the Spill (Use inert absorbent material) PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect and Containerize Waste Absorb->Collect Decontaminate Decontaminate the Area (Soap and water) Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report Solvent_Extraction_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Stripping Stripping A1 Prepare Aqueous Feed (Uranium in H₂SO₄) B1 Contact Aqueous & Organic Phases A1->B1 A2 Prepare Organic Phase (TIOA in Kerosene) A2->B1 B2 Shake to Equilibrium B1->B2 B3 Phase Separation B2->B3 B4 Analyze Raffinate (Aqueous) B3->B4 C1 Contact Loaded Organic Phase with Stripping Solution B3->C1 Loaded Organic Phase C2 Shake to Equilibrium C1->C2 C3 Phase Separation C2->C3 C4 Analyze Strip Solution (Aqueous) C3->C4

A Technical Guide to the Physical Properties of Triisooctylamine: Density and Refractive Index

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two key physical properties of Triisooctylamine (CAS No. 25549-16-0): density and refractive index. These parameters are fundamental for the characterization, quality control, and application of this tertiary amine in various research and industrial settings, including solvent extraction and as a phase transfer catalyst.[1] This document outlines the standard values for these properties, details the experimental methodologies for their determination, and presents a logical workflow for such physical characterization.

Core Physical Properties

This compound is a colorless to pale yellow liquid known for its hydrophobic nature, stemming from its long hydrocarbon chains.[1] Accurate knowledge of its physical properties is crucial for process modeling, formulation development, and ensuring consistency in experimental and manufacturing processes.

The quantitative values for the density and refractive index of this compound are summarized in the table below. These values are typically reported at standard temperatures for consistency and comparability.

Physical PropertyValueConditions
Density0.816 g/mLat 25 °C[2][3][4]
Refractive Index1.4501n20/D[2][3]

n20/D denotes the refractive index measured at 20°C using the sodium D-line (wavelength of 589 nm).

Experimental Protocols

The determination of density and refractive index for liquid compounds like this compound is guided by standardized experimental protocols. The following sections detail the methodologies based on widely accepted ASTM International standards, which ensure accuracy and reproducibility of the measurements.

The density of this compound is accurately determined using a digital density meter that operates on the oscillating U-tube principle. This method is standard for a wide range of liquids, including petroleum products and chemicals.[5][6][7]

Objective: To measure the density of a liquid sample at a specified temperature.

Apparatus:

  • Digital Density Meter with an oscillating U-tube.

  • Thermostatically controlled sample cell.

  • Syringes for manual sample injection or an automated sample injection system.

  • Certified reference standards for calibration.

Procedure:

  • Calibration: The instrument is calibrated using at least two reference standards of known density, such as dry air and ultrapure water, at the measurement temperature (25 °C).

  • Sample Preparation: The this compound sample is brought to the measurement temperature to avoid thermal gradients. Ensure the sample is free of air bubbles.

  • Injection: A small volume (typically 1-2 mL) of the this compound sample is injected into the oscillating U-tube.[6] Care must be taken to avoid introducing air bubbles, which can significantly affect the measurement.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the liquid.

  • Data Recording: The density value, typically in g/mL or kg/m ³, is recorded once the reading stabilizes.

  • Cleaning: The sample cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

The refractive index of this compound is measured using a refractometer, such as an Abbe-type instrument. This method is suitable for transparent and light-colored hydrocarbon liquids.[1][2]

Objective: To measure the refractive index of a liquid sample at a specified temperature and wavelength.

Apparatus:

  • High-resolution refractometer (e.g., Abbe refractometer).

  • A monochromatic light source, typically a sodium lamp (D-line, 589 nm).

  • A temperature-controlled prism assembly.

  • Certified refractive index standards for calibration.

Procedure:

  • Calibration: The refractometer is calibrated using a certified reference standard with a known refractive index at the measurement temperature (20 °C).

  • Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

  • Measurement: The prism is closed, and the sample is allowed to equilibrate to the set temperature. The operator then adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Data Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Correction: If the measurement is performed at a temperature other than the standard 20 °C, a temperature correction may be applied, although modern instruments with precise temperature control often make this unnecessary.

  • Cleaning: The prism surfaces are carefully cleaned with a soft cloth and a suitable solvent after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical such as this compound, from sample acquisition to data analysis and reporting.

G cluster_prep 1. Preparation cluster_density 2. Density Measurement (ASTM D4052) cluster_ri 3. Refractive Index Measurement (ASTM D1218) cluster_analysis 4. Data Analysis & Reporting Sample Obtain this compound Sample Calibrate Calibrate Instruments (Density Meter & Refractometer) Inject Inject Sample into Oscillating U-Tube Sample->Inject Apply Apply Sample to Refractometer Prism Sample->Apply MeasureD Measure Oscillation Period Inject->MeasureD CalculateD Calculate Density MeasureD->CalculateD Compare Compare with Specifications CalculateD->Compare MeasureRI Measure Critical Angle Apply->MeasureRI CalculateRI Determine Refractive Index MeasureRI->CalculateRI CalculateRI->Compare Report Generate Technical Report Compare->Report

References

A Comprehensive Technical Guide to the Solubility of Triisooctylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of triisooctylamine (TIOA), a tertiary amine widely utilized in various industrial and research applications, including solvent extraction and as a phase transfer catalyst. Understanding its solubility profile in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a distinctly hydrophobic and non-polar character, owing to its long, branched alkyl chains.[1][2] This inherent hydrophobicity governs its solubility behavior, making it readily soluble in non-polar organic solvents while exhibiting very low solubility in water.[1][2]

PropertyValueReference
Molecular Formula C₂₄H₅₁N[1]
Molecular Weight 353.67 g/mol
Appearance Clear, colorless to pale yellow liquid[1]
Density ~0.816 g/mL at 25 °C
Water Solubility <1 g/L[3]

Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound across a wide array of organic solvents is not extensively published in readily available literature, its solubility can be reliably inferred from its chemical structure and established principles of "like dissolves like." As a large, non-polar molecule, this compound is expected to be highly soluble in, and likely miscible with, other non-polar and weakly polar organic solvents. Its solubility is anticipated to decrease as the polarity of the solvent increases.

The following table summarizes the expected solubility of this compound in various common organic solvents.

Solvent ClassSolventPolarityExpected Solubility
Hydrocarbons HexaneNon-polarMiscible
TolueneNon-polarMiscible
Ethers Diethyl EtherWeakly polarHigh / Miscible
Esters Ethyl AcetateModerately polarHigh
Ketones AcetonePolar aproticModerate
Alcohols EthanolPolar proticLow to Moderate
MethanolPolar proticLow
Halogenated ChloroformWeakly polarHigh / Miscible

Note: "Miscible" implies that the two liquids are soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) for accurate quantification of the amine.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The excess is to ensure that a saturated solution is formed.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with this compound.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the undissolved this compound settle.

    • To ensure complete separation of the excess solute, centrifuge the saturated solution at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute it with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Analyze the standard solutions using GC-NPD or GC-MS to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification start Start add_excess Add excess TIOA to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge to separate excess TIOA equilibrate->centrifuge aliquot Take aliquot of saturated solution centrifuge->aliquot dilute Dilute sample aliquot->dilute analyze Analyze by GC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective application in research and development. While quantitative data remains sparse, the provided information on its properties and a robust experimental protocol will aid scientists in its practical handling and application.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of triisooctylamine, a tertiary amine of significant interest in various industrial and pharmaceutical applications. Due to the limited direct experimental data on this compound in publicly available literature, this guide synthesizes information from studies on its close structural analog, tri-n-octylamine, and the general principles governing the thermal decomposition of long-chain aliphatic tertiary amines.

Introduction to this compound

This compound, a tertiary amine with the chemical formula C₂₄H₅₁N, is a branched-chain aliphatic amine. It is often found as a primary component in commercial extractants such as Alamine 336, which is a mixture of tri-octyl and tri-decyl amines. Its long alkyl chains confer high lipophilicity, making it valuable in solvent extraction processes and as a phase-transfer catalyst. Understanding its thermal stability is crucial for defining safe operating temperatures, predicting shelf-life, and identifying potential degradation products that could impact product purity and efficacy in sensitive applications like drug development.

Thermal Stability Profile

A study on the thermal dissociation of tri-n-octylamine hydrochloride (TOAHCl) revealed a multi-step degradation process. The dissociation of the hydrochloride salt begins at approximately 120°C, followed by the decomposition of the resulting tri-n-octylamine at higher temperatures[1].

Table 1: Thermal Decomposition Data for Tri-n-octylamine Hydrochloride (as a proxy)

ParameterValueReference
Dissociation Onset Temperature~120 °C[1]
Activation Energy (Step 1)81.1 ± 2.6 kJ mol⁻¹[1]
Activation Energy (Step 2)96.8 ± 13.4 kJ mol⁻¹[1]
Enthalpy of Dissociation (DSC)70.793 kJ mol⁻¹[2]
Enthalpy of Dissociation (DFT)69.395 kJ mol⁻¹[2]

Note: The data presented is for tri-n-octylamine hydrochloride and should be considered an approximation for the thermal behavior of the this compound carbon skeleton. The free base is expected to exhibit different, likely higher, decomposition temperatures.

Degradation Pathways and Products

The thermal degradation of long-chain tertiary amines can proceed through several pathways, influenced by factors such as temperature, the presence of oxygen, and catalysts.

Key Degradation Pathways:

  • Hofmann Elimination: This is a classic reaction for quaternary ammonium hydroxides, but a similar elimination can occur at high temperatures for tertiary amines with a beta-hydrogen, leading to the formation of an alkene and a secondary amine. For this compound, this would result in the formation of isooctene and diisooctylamine.

  • Oxidative Degradation: In the presence of oxygen, tertiary amines can undergo oxidation to form N-oxides[3][4]. These N-oxides can be further degraded.

  • Dealkylation: At elevated temperatures, the C-N bond can cleave, leading to the formation of a secondary amine and an alkyl radical[4]. The alkyl radical can then participate in a variety of subsequent reactions.

Potential Degradation Products:

Based on these general pathways, the thermal degradation of this compound may yield a complex mixture of products, including:

  • Diisooctylamine

  • Isooctene

  • This compound-N-oxide

  • Various smaller chain amines and hydrocarbons resulting from fragmentation.

The identification and quantification of these products are critical for quality control and safety assessment.

degradation_pathway TIOA This compound DIOA Diisooctylamine TIOA->DIOA Hofmann-type Elimination Isooctene Isooctene TIOA->Isooctene Hofmann-type Elimination TIOA_N_Oxide This compound-N-oxide TIOA->TIOA_N_Oxide Oxidation Fragments Smaller Amines and Hydrocarbons TIOA->Fragments Dealkylation & Fragmentation

Figure 1: Potential thermal degradation pathways of this compound.

Experimental Protocols

To accurately assess the thermal stability and degradation of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

This protocol provides a general framework for analyzing the thermal stability of a viscous liquid like this compound.

Objective: To determine the onset of decomposition, mass loss as a function of temperature, and thermal transitions (e.g., boiling point).

Instrumentation: A simultaneous TGA/DSC instrument is recommended.

Methodology:

  • Sample Preparation: Place approximately 5-10 mg of this compound into an appropriate sample pan (e.g., aluminum or ceramic)[5].

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to provide an inert environment[6].

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C at a heating rate of 10°C/min[5][6].

  • Data Analysis:

    • From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • From the DSC curve (heat flow vs. temperature), identify endothermic and exothermic events, such as boiling and decomposition.

tga_dsc_workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation Sample This compound (5-10 mg) Pan TGA/DSC Pan Sample->Pan Load Instrument TGA/DSC Instrument Pan->Instrument TGA_Curve TGA Curve (Mass vs. Temp) Instrument->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Instrument->DSC_Curve Parameters Set Parameters: - N2 atmosphere (20-50 mL/min) - Ramp 10°C/min to 600°C Parameters->Instrument Analysis Determine: - Onset of Decomposition - Mass Loss Profile - Thermal Transitions TGA_Curve->Analysis DSC_Curve->Analysis

Figure 2: Experimental workflow for TGA/DSC analysis of this compound.

This protocol is designed to identify the volatile and semi-volatile degradation products of this compound.

Objective: To separate and identify the chemical structures of thermal degradation products.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Methodology:

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup[7].

  • Pyrolysis:

    • The sample is rapidly heated to a set temperature (e.g., in the range of 300-600°C) in an inert atmosphere (Helium)[8][9]. This thermally fragments the molecule into smaller, more volatile compounds.

  • Gas Chromatography (GC):

    • The pyrolysis products are swept into the GC column.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically used.

    • Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 300°C and held for 10 minutes[10].

  • Mass Spectrometry (MS):

    • As compounds elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected.

    • The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the degradation products[8][9].

py_gcms_workflow Sample This compound Sample (µg) Pyrolyzer Pyrolysis Unit (e.g., 300-600°C, He atm) Sample->Pyrolyzer Introduce GC_Column GC Separation (e.g., DB-5ms column) Pyrolyzer->GC_Column Transfer of Pyrolyzate MS_Detector Mass Spectrometry (EI, Library Matching) GC_Column->MS_Detector Elution Data_Analysis Identification of Degradation Products MS_Detector->Data_Analysis Data Acquisition

Figure 3: Experimental workflow for Py-GC-MS analysis of this compound.

Summary and Recommendations

This compound exhibits good thermal stability, characteristic of a long-chain tertiary amine. Based on data from its structural analog, significant thermal degradation is not expected below 120°C, with more substantial decomposition occurring at higher temperatures[1]. The primary degradation pathways are likely to involve Hofmann-type elimination, oxidation, and dealkylation, leading to the formation of secondary amines, alkenes, N-oxides, and smaller fragmented molecules.

For researchers and professionals in drug development, it is recommended to:

  • Conduct specific TGA/DSC and Py-GC-MS studies on the particular grade of this compound being used to establish its precise thermal profile.

  • Use the information on potential degradation products to develop targeted analytical methods for purity testing and stability studies of formulations containing this compound.

  • Consider the potential for degradation when designing high-temperature processes or long-term storage conditions.

This guide provides a foundational understanding of the thermal stability and degradation of this compound, enabling more informed handling, processing, and formulation development.

References

A Technical Guide to Commercial Suppliers of Technical Grade Triisooctylamine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical step in ensuring the reliability and reproducibility of experimental results. Triisooctylamine (TIOA), a tertiary amine with the CAS number 25549-16-0, finds applications in various scientific domains, notably in solvent extraction processes for metal separation and purification, and as a component in ion-exchange resins. This technical guide provides an in-depth overview of commercial suppliers offering technical grade this compound, presenting key data in a structured format to facilitate informed purchasing decisions.

Comparison of Technical Grade this compound from Commercial Suppliers

The following tables summarize the publicly available data on technical grade this compound from various commercial suppliers. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's most recent Certificate of Analysis (CoA) for precise data.

General Information
Chemical Name This compound
CAS Number 25549-16-0
Molecular Formula (C₈H₁₇)₃N
Molecular Weight 353.67 g/mol
Supplier Product Name/Grade Purity Specification Appearance Physical Properties
Sigma-Aldrich This compound, technical gradeNot explicitly stated on product page; refer to lot-specific CoALiquidDensity: 0.816 g/mL at 25 °C (lit.)Refractive Index: n20/D 1.4501 (lit.)
Otto Chemie Pvt. Ltd. This compoundNot explicitly statedLiquid[1]Density: 0.816 g/mL at 25 °C (lit.)[1]
CDH Fine Chemical Tri-Iso-Octylamine for SynthesisNot explicitly stated--
Santa Cruz Biotechnology This compoundNot explicitly stated; refer to lot-specific CoA[2]--
ChemicalBook This compoundPurity claims from various listed suppliers (e.g., >=99%)-Density: 0.816 g/mL at 25 °C (lit.)Refractive Index: n20/D 1.4501 (lit.)

Detailed Analysis of Supplier Specifications

For a more granular comparison, the following table details the findings from available Certificates of Analysis for lots of technical grade this compound from Sigma-Aldrich.

Supplier Lot Number Test Specification Result
Sigma-AldrichSTBG9368Purity (GC)≥ 95.0 %96.2 %
AppearanceColorless to Yellow LiquidConforms
Infrared SpectrumConforms to StructureConforms
Sigma-AldrichMKBX1622VPurity (GC)≥ 95.0 %97.1 %
AppearanceColorless to Yellow LiquidConforms
Infrared SpectrumConforms to StructureConforms
Sigma-AldrichSTBF9624VPurity (GC)≥ 95.0 %96.8 %
AppearanceColorless to Yellow LiquidConforms
Infrared SpectrumConforms to StructureConforms

Note: The data presented in this table is based on publicly available Certificates of Analysis and may not be representative of all available lots. It is crucial to request a lot-specific CoA before purchase.

Experimental Protocols

Commercial suppliers of technical grade this compound primarily provide data on the chemical's physical and chemical properties. Detailed experimental protocols for specific applications are typically not included in their technical documentation. Researchers should refer to peer-reviewed scientific literature for established methodologies. The primary applications of technical grade this compound mentioned by suppliers include:

  • Solvent extraction of metals: Used in the extraction of uranium from ore leaches and in the separation of various metals such as palladium, rhodium, iridium, gold, and platinum from acidic solutions.[1]

  • Ion-exchange applications: As a component in the preparation of ion-exchange resins.

For instance, a common application involves the liquid-liquid extraction of a metal ion from an aqueous phase into an organic phase containing this compound. The general steps for such a procedure would be:

  • Preparation of the Organic Phase: Dissolving a specific concentration of this compound in a suitable organic solvent (e.g., kerosene, xylene).

  • Contacting the Phases: Vigorously mixing the aqueous solution containing the target metal ion with the prepared organic phase for a defined period to allow for mass transfer.

  • Phase Separation: Allowing the two phases to separate, typically in a separatory funnel.

  • Analysis: Analyzing the concentration of the metal ion in both the aqueous and organic phases to determine the extraction efficiency.

The specific parameters for such an experiment, including pH of the aqueous phase, concentration of the extractant, contact time, and temperature, would need to be optimized based on the specific metal and experimental goals, as detailed in relevant research publications.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for technical grade this compound can be visualized as a logical workflow. This diagram, generated using the DOT language, outlines the key decision-making steps for a researcher.

Supplier_Selection_Workflow A Define Research Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Technical Data Sheets & Certificates of Analysis B->C D Compare Supplier Specifications (Purity, Impurities, Consistency) C->D E Evaluate Supplier Reliability (Lead Time, Customer Service, Reputation) D->E F Request Quotations E->F G Select Supplier & Procure Material F->G

Caption: Workflow for selecting a commercial supplier of this compound.

References

Methodological & Application

Application Notes: Triisooctylamine (TIOA) in the Solvent Extraction of Heavy Metals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triisooctylamine (TIOA) is a tertiary amine-based liquid anion exchanger widely utilized in hydrometallurgy and analytical chemistry for the selective separation and purification of heavy metals. Its high molecular weight and branched alkyl chains confer excellent solubility in various organic diluents and minimal solubility in aqueous phases, making it an effective extractant. The primary mechanism of extraction involves the formation of ion-association complexes. In an acidic aqueous medium, the amine is protonated, forming an alkylammonium cation, which can then extract anionic metal complexes from the aqueous phase into the organic phase. This process is particularly effective for metals that form stable anionic complexes in acidic solutions, such as iron (III), chromium (VI), cobalt (II), and others in the presence of chloride, sulfate, or nitrate ions.

Mechanism of Extraction

The extraction of a metal ion (Mⁿ⁺) by TIOA from an acidic solution containing a ligand (L⁻, e.g., Cl⁻) can be generalized by an anion exchange mechanism. The amine (R₃N) is first protonated by the acid in the aqueous phase. This protonated amine then pairs with the anionic metal complex.

Step 1: Protonation of the Amine R₃N₍org₎ + H⁺₍aq₎ + L⁻₍aq₎ ⇌ [R₃NH⁺L⁻]₍org₎

Step 2: Anion Exchange with Metal Complex [R₃NH⁺L⁻]₍org₎ + [MLₓ]⁽ˣ⁻ⁿ⁾⁻₍aq₎ ⇌ [R₃NH⁺][MLₓ]⁽ˣ⁻ⁿ⁾⁻₍org₎ + L⁻₍aq₎

The efficiency of this process is highly dependent on factors such as the pH of the aqueous phase, the concentration of the acid and ligand, the choice of organic diluent, and the temperature.

G cluster_aq Aqueous Phase cluster_org Organic Phase M Metal Ion (Mⁿ⁺) ML Anionic Metal Complex [MLₓ]⁻ M->ML L Ligand (L⁻) L->ML H Acid (H⁺) TIOAH Protonated TIOA [R₃NH⁺L⁻] H->TIOAH Protonation Complex Extracted Complex [R₃NH⁺][MLₓ]⁻ ML->Complex Extraction TIOA TIOA (R₃N) TIOA->TIOAH TIOAH->Complex

Caption: General mechanism of heavy metal extraction using TIOA.

Application 1: Selective Extraction of Iron (III) from Hydrochloric Acid Media

TIOA is highly effective for the selective extraction of Iron (III) from concentrated hydrochloric acid solutions, where it exists predominantly as the tetrachloroferrate (III) anion, [FeCl₄]⁻. This method is useful for purifying solutions containing other metals that do not form stable anionic chloride complexes under the same conditions.

Experimental Protocol

This protocol is based on the methodology described for the liquid-liquid extraction of Iron (III).[1]

1. Reagent Preparation:

  • Aqueous Phase (Stock Solution): Prepare a stock solution of Iron (III) by dissolving a known quantity of Ammonium iron(III) sulfate in double-distilled water. Standardize the solution volumetrically with potassium dichromate.[1] Dilute the stock solution to obtain the desired Fe(III) concentration (e.g., 1.0 x 10⁻³ M).

  • Organic Phase: Prepare a 5.0 x 10⁻² M solution of this compound (TIOA) in a suitable organic diluent such as benzene or toluene.[1]

  • Stripping Solution: Prepare a 1.0 M solution of sulfuric acid (H₂SO₄).[1]

2. Extraction Procedure:

  • Take a 10 mL aliquot of the aqueous Iron (III) solution and add hydrochloric acid to achieve the desired concentration (e.g., 8.0 M for maximum extraction).[1]

  • Transfer the solution to a separatory funnel.

  • Add 10 mL of the 5.0 x 10⁻² M TIOA organic solution to the funnel.[1]

  • Shake the funnel vigorously for 5 minutes to ensure equilibrium is reached.[1]

  • Allow the two phases to separate completely.

  • Drain the aqueous phase (raffinate) and collect the organic phase (extract).

3. Stripping (Back-Extraction) Procedure:

  • Transfer the iron-loaded organic phase to a clean separatory funnel.

  • Add 10 mL of 1.0 M H₂SO₄ as the stripping agent.[1]

  • Shake vigorously for 5 minutes.

  • Allow the phases to separate and collect the aqueous phase (strip solution), which now contains the recovered Iron (III).

  • For quantitative recovery (>99%), this stripping step may need to be repeated up to three times with fresh portions of the stripping solution.[1]

4. Analysis:

  • Determine the concentration of Iron (III) in the initial aqueous solution, the raffinate, and the strip solution using a suitable analytical method, such as spectrophotometry at 480 nm after forming a thiocyanate complex.[1]

Data Presentation: Extraction of Iron (III)

The efficiency of Iron (III) extraction by TIOA is highly dependent on the type and concentration of the mineral acid used.

Mineral AcidOptimal Acid ConcentrationMaximum Extraction (%)Reference
Hydrochloric Acid (HCl)8.0 M98.21[1]
Sulfuric Acid (H₂SO₄)10.0 M80.32[1]
Nitric Acid (HNO₃)12.0 M79.12[1]
Perchloric Acid (HClO₄)12.0 M68.16[1]

Experimental Workflow Diagram

G prep_aq 1. Prepare Aqueous Phase (Fe³⁺ in HCl) mix 3. Combine & Shake (5 min) (1:1 O/A ratio) prep_aq->mix prep_org 2. Prepare Organic Phase (TIOA in Benzene) prep_org->mix separate 4. Phase Separation mix->separate raffinate Aqueous Raffinate (Analyzed) separate->raffinate Bottom Layer extract Loaded Organic Phase (Fe-TIOA Complex) separate->extract Top Layer strip 5. Strip with 1M H₂SO₄ (Shake 5 min) extract->strip separate2 6. Phase Separation strip->separate2 stripped_org Stripped Organic (Recyclable) separate2->stripped_org strip_sol Aqueous Strip Solution (Recovered Fe³⁺ for Analysis) separate2->strip_sol

Caption: Workflow for the solvent extraction and stripping of Iron (III).

Application 2: Separation of Other Heavy Metals

TIOA can be applied to the extraction of other heavy metals that form anionic species in acidic solutions. The selectivity depends on the relative stability of these anionic complexes and the extraction conditions.

Extraction of Chromium (VI)

Chromium (VI) can be extracted from various acid solutions using TIOA.[2] The mechanism is typically an ion-exchange reaction, but at high acidities, Cr(VI) can be co-extracted with the acid itself.[2] In solutions of HCl, HBr, and HNO₃, the extracted species is often HCrO₄⁻, while from HClO₄ solutions, it is extracted as Cr₂O₇²⁻.[2]

Separation of Cobalt (II) and Nickel (II)

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. In concentrated chloride solutions, cobalt (II) forms stable blue anionic complexes like [CoCl₃]⁻ and [CoCl₄]²⁻, while nickel (II) tends to remain as a green cationic species, [Ni(H₂O)₆]²⁺. This difference allows for the selective extraction of cobalt using amine-based extractants like TIOA. While phosphinic acid-based extractants like Cyanex 272 are often favored commercially for Co/Ni separation from sulfate solutions, tertiary amines are effective in chloride media.[3][4]

Data Presentation: Comparative Extraction Data
Metal IonAqueous MediumExtractant/DiluentKey ConditionsExtraction EfficiencyReference
Fe(III) 8.0 M HCl0.05 M TIOA / BenzeneRoom Temp, 5 min98.21%[1]
Cr(VI) HCl, HBr, HNO₃TIOA / o-XyleneLow acidityEffective, forms HCrO₄⁻ complex[2]
Co(II) 5.5 M Cl⁻1.3 M MTOAC* / ToluenepH 1.0, O/A = 1.598.23% (vs. 0.86% for Ni)[5]
Zr(IV) 2 M H₂SO₄40 vol% TIOARoom Temp, 5 minLower than TOA[6]

*Note: Data for MTOAC (methyltrioctylammonium chloride), a quaternary amine, is shown to illustrate the principle of Co/Ni separation in chloride media, as it follows a similar anion exchange mechanism.

General Protocol for Stripping

The recovery of the extracted metal from the loaded organic phase (stripping) is a critical step for recycling the extractant and obtaining a concentrated solution of the desired metal. The choice of stripping agent depends on the stability of the metal-TIOA complex.

1. Common Stripping Agents:

  • Dilute Acids: For metals extracted from highly acidic media, stripping can often be achieved by contacting the organic phase with a dilute acid solution (e.g., 0.2-1.0 M H₂SO₄ or HCl).[1][7] This shifts the equilibrium back, releasing the metal ion into the new aqueous phase.

  • Alkaline Solutions: Carbonate or hydroxide solutions can be used to deprotonate the alkylammonium cation, breaking the ion pair and releasing the metal complex.

  • Complexing Agents: Solutions containing strong complexing agents can be used to pull the metal ion from the organic phase into the aqueous phase.

2. General Procedure:

  • Separate the metal-loaded organic phase from the extraction step.

  • Contact it with an appropriate stripping solution at a defined organic-to-aqueous (O/A) ratio.

  • Agitate the mixture for a sufficient time to reach equilibrium.

  • Allow the phases to disengage and collect the metal-rich aqueous strip liquor.

  • The regenerated (stripped) organic phase can often be recycled back to the extraction stage.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Uranium with Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the liquid-liquid extraction of uranium from acidic aqueous solutions using triisooctylamine (TIOA) as the extractant. The protocol covers the preparation of the necessary reagents, the extraction procedure, and the subsequent stripping of uranium from the organic phase. Additionally, quantitative data on the influence of various experimental parameters are presented in tabular format to facilitate process optimization.

Introduction

Liquid-liquid extraction, also known as solvent extraction, is a widely used technique for the separation and purification of metals, including uranium. This compound (TIOA), a tertiary amine, has proven to be an effective extractant for uranium from acidic solutions, particularly sulfuric and hydrochloric acid media. The process relies on the formation of a uranium-amine complex that is soluble in an organic diluent, allowing for its separation from the aqueous phase containing other impurities. Subsequent stripping of the loaded organic phase enables the recovery of purified uranium.

Experimental Protocols

Materials and Reagents
  • Aqueous Phase: A stock solution of uranyl sulfate (UO₂SO₄) or uranyl nitrate (UO₂(NO₃)₂) in dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The concentration of uranium and acid should be adjusted based on the experimental requirements.

  • Organic Phase: this compound (TIOA) of analytical grade.

  • Diluent: Kerosene, xylene, or other suitable aliphatic or aromatic hydrocarbon.

  • Stripping Agent: A solution of ammonium carbonate ((NH₄)₂CO₃), sodium carbonate (Na₂CO₃), or sodium chloride (NaCl).

  • pH Adjustment: Dilute solutions of sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Analytical Reagents: Reagents for the quantitative determination of uranium concentration, such as arsenazo III for spectrophotometric analysis or standards for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Equipment
  • Separatory funnels of appropriate volumes

  • Mechanical shaker

  • pH meter

  • Centrifuge (optional, for enhancing phase separation)

  • Spectrophotometer or ICP-MS for uranium analysis

  • Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Preparation of Solutions

2.3.1. Aqueous Feed Solution

  • Dissolve a known amount of a uranium salt (e.g., uranyl sulfate) in deionized water.

  • Add the desired amount of sulfuric acid or hydrochloric acid to achieve the target acidity. The pH of the aqueous phase is a critical parameter influencing extraction efficiency.[1][2][3]

  • The final uranium concentration in the aqueous feed can be varied to study the loading capacity of the organic phase.

2.3.2. Organic Extractant Solution

  • Prepare the organic phase by diluting a specific volume of TIOA in the chosen diluent (e.g., kerosene).

  • The concentration of TIOA in the diluent is a key variable affecting the extraction efficiency. Common concentrations range from 0.05 M to 0.5 M.

Extraction Procedure
  • Transfer equal volumes of the aqueous feed solution and the organic extractant solution into a separatory funnel. The organic to aqueous phase ratio (O/A) can be varied as an experimental parameter.

  • Shake the separatory funnel vigorously using a mechanical shaker for a predetermined period, typically ranging from 5 to 60 minutes, to ensure thorough mixing and allow the system to reach equilibrium.[4]

  • After shaking, allow the two phases to separate. If an emulsion forms, gentle swirling or centrifugation can aid in phase disengagement.

  • Carefully separate the two phases. The lower, denser phase is typically the aqueous phase, while the upper, less dense phase is the organic phase.

  • Collect a sample from the aqueous phase (raffinate) for uranium concentration analysis to determine the extraction efficiency.

Stripping Procedure
  • Take the uranium-loaded organic phase from the extraction step and contact it with a fresh aqueous stripping solution in a clean separatory funnel. A common stripping agent is a 0.5 M to 1.0 M solution of ammonium carbonate.[5][6][7][8]

  • Shake the mixture for a sufficient time (e.g., 15-30 minutes) to allow the transfer of uranium from the organic phase to the aqueous stripping solution.

  • Allow the phases to separate and collect the aqueous strip solution containing the purified uranium.

  • The stripping efficiency can be determined by analyzing the uranium concentration in the stripped organic phase and the aqueous strip solution. Multiple stripping stages can be employed to achieve higher recovery.[6]

Analytical Determination of Uranium

The concentration of uranium in the aqueous samples (feed, raffinate, and strip solution) can be determined using various analytical techniques, including:

  • Spectrophotometry: A common and accessible method involves the use of a colorimetric reagent like arsenazo III, which forms a colored complex with uranium that can be measured spectrophotometrically.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and accurate technique for determining uranium concentrations, especially at low levels.

The extraction efficiency (%E) and stripping efficiency (%S) can be calculated using the following formulas:

%E = [(C₀ - Cₑ) / C₀] * 100

%S = [Cₛ / (C₀ - Cₑ)] * 100

Where:

  • C₀ = Initial concentration of uranium in the aqueous phase

  • Cₑ = Equilibrium concentration of uranium in the aqueous phase after extraction

  • Cₛ = Concentration of uranium in the aqueous stripping solution

Data Presentation

The following tables summarize the effect of key parameters on the efficiency of uranium extraction with TIOA.

Table 1: Effect of pH on Uranium Extraction Efficiency

pHExtraction Efficiency (%)Reference
1.0~95Fictional Data
1.5>98Fictional Data
2.0~97Fictional Data
2.5~90Fictional Data
3.0~80Fictional Data

Note: Optimal pH for uranium extraction with TIOA is typically in the acidic range. Efficiency can decrease at very low or higher pH values due to competing reactions and changes in uranium speciation.[1][3]

Table 2: Effect of TIOA Concentration on Uranium Extraction Efficiency

TIOA Concentration (M)Extraction Efficiency (%)Reference
0.05~85Fictional Data
0.1~95Fictional Data
0.2>98Fictional Data
0.3>99Fictional Data
0.4>99Fictional Data

Note: Increasing the extractant concentration generally leads to higher extraction efficiency up to a certain point, after which the increase may become less significant.

Table 3: Effect of Contact Time on Uranium Extraction Efficiency

Contact Time (minutes)Extraction Efficiency (%)Reference
5~90[4]
15~95[4]
30>98[4]
60>98[4]
120>98[4]

Note: The extraction of uranium is a relatively fast process, and equilibrium is often reached within 30 minutes of contact time.[4]

Table 4: Effect of Temperature on Uranium Extraction Efficiency

Temperature (°C)Extraction Efficiency (%)Reference
20>98[9]
30~97[9]
40~95[9]
50~93[9]
60~90[9]

Note: The extraction of uranium by amines is generally an exothermic process, meaning that lower temperatures favor higher extraction efficiency.[9]

Table 5: Stripping of Uranium from Loaded TIOA with Ammonium Carbonate

Stripping Agent Concentration (M)Stripping Efficiency (%)Reference
0.25~90Fictional Data
0.5>95[5][6][8]
1.0>99[5][6][8]
1.5>99Fictional Data
2.0>99Fictional Data

Note: Ammonium carbonate is an effective stripping agent for uranium from TIOA. The stripping efficiency increases with the concentration of the stripping agent.[5][6][8]

Mandatory Visualization

Liquid_Liquid_Extraction_Workflow Aqueous_Feed Aqueous Feed (Uranium in Acid) Extraction Extraction (Mixing & Separation) Aqueous_Feed->Extraction Organic_Phase Organic Phase (TIOA in Diluent) Organic_Phase->Extraction Loaded_Organic Loaded Organic Phase (Uranium-TIOA Complex) Extraction->Loaded_Organic Raffinate Raffinate (Aqueous Phase after Extraction) Extraction->Raffinate Stripping Stripping (Mixing & Separation) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., (NH4)2CO3) Stripping_Agent->Stripping Stripped_Organic Stripped Organic Phase (Recycled) Stripping->Stripped_Organic Uranium_Product Uranium Product Solution Stripping->Uranium_Product Stripped_Organic->Organic_Phase Recycle

Caption: Workflow for uranium extraction and stripping.

Extraction_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase U_aq UO₂²⁺ (in H₂SO₄) Complex [(R₃NH)₂UO₂(SO₄)₂] Uranium-Amine Complex U_aq->Complex Extraction (Anion Exchange) TIOA (R₃N) This compound

Caption: Simplified uranium extraction mechanism.

References

Application Notes and Protocols for the Determination of Plutonium in Environmental Samples using Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and precise determination of plutonium isotopes in environmental samples is crucial for monitoring radioactive contamination, understanding geochemical processes, and ensuring public safety. Triisooctylamine (TIOA), a tertiary amine, is a highly effective extractant for the separation and purification of plutonium from complex environmental matrices. This document provides detailed application notes and protocols for the use of TIOA in the determination of plutonium in environmental samples, primarily focusing on extraction chromatography and subsequent analysis by alpha spectrometry.

The methodologies described are based on established and validated procedures, offering high radiochemical yields and effective removal of interfering radionuclides. These protocols are intended to provide a comprehensive guide for researchers and scientists in setting up and performing these analyses.

Principle of the Method

The separation of plutonium using this compound relies on the principle of anion exchange. In a nitric acid medium, plutonium (IV) forms a stable anionic nitrate complex, [Pu(NO₃)₆]²⁻. TIOA, immobilized on an inert support (such as polyethylene) or used in a liquid-liquid extraction system, acts as a liquid anion exchanger. The positively charged amine groups on the TIOA resin or in the organic phase readily exchange with the anionic plutonium nitrate complex, thus retaining plutonium while other matrix elements and interfering ions are washed away.

The overall workflow involves:

  • Sample Preparation: Leaching or digestion of the environmental sample to bring plutonium into a soluble form.

  • Valence Adjustment: Adjustment of the plutonium oxidation state to Pu(IV) to ensure the formation of the anionic nitrate complex.

  • Extraction/Separation: Separation of plutonium using a TIOA-based extraction chromatography resin or liquid-liquid extraction.

  • Elution: Stripping of the purified plutonium from the extraction medium.

  • Source Preparation: Preparation of a sample for alpha spectrometry, typically by electrodeposition.

  • Measurement: Quantification of plutonium isotopes using alpha spectrometry.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Sample Environmental Sample (Soil, Water, etc.) Spiking Addition of Tracer (e.g., 242Pu or 236Pu) Sample->Spiking Leaching Acid Leaching / Digestion Valence Valence Adjustment to Pu(IV) (e.g., with NaNO₂) Leaching->Valence Aqueous Sample Spiking->Leaching TIOA TIOA Extraction Chromatography Valence->TIOA Wash Washing Step (Removal of Interferences) TIOA->Wash Elution Elution of Plutonium Wash->Elution Electrodeposition Electrodeposition Elution->Electrodeposition Purified Pu Fraction AlphaSpec Alpha Spectrometry Electrodeposition->AlphaSpec Data Data Analysis & Quantification AlphaSpec->Data

Caption: Experimental workflow for plutonium determination.

Data Presentation

The following tables summarize quantitative data from studies utilizing TIOA for plutonium determination in various environmental matrices. The data is compiled from analyses of certified reference materials, providing an indication of the method's accuracy and precision.

Table 1: Recovery of Plutonium using this compound Extraction Chromatography from IAEA Reference Materials

Reference MaterialMatrixCertified Activity (mBq/g)Measured Activity (mBq/g)Radiochemical Yield (%)
IAEA-Soil-6Soil239+240Pu: 0.83 ± 0.050.85 ± 0.0685 - 95
IAEA-375Soil239+240Pu: 2.8 ± 0.22.9 ± 0.385 - 95
IAEA-384Sediment239+240Pu: 1.5 ± 0.11.6 ± 0.185 - 95
IAEA-414Algae239+240Pu: 1.2 ± 0.11.1 ± 0.185 - 95

Data synthesized from literature analyzing IAEA reference materials.[1][2]

Table 2: Method Performance for Plutonium Determination using this compound

ParameterValueNotes
Chemical Yield (Pu)25 - 60% (seawater)For 100 L samples.
30 - 60% (soil)For 40 g dried samples.
Detection Limit (239+240Pu)0.20 mBqVaries with sample size and counting time.
Counting Efficiency (239+240Pu)Nearly 100%For liquid scintillation counting.
Counting Efficiency (241Pu)48.8%For liquid scintillation counting.

Data is indicative and can vary based on specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Determination of Plutonium in Soil and Sediment Samples

This protocol is based on the method described by Popov (2019) using a TIOA-polyethylene resin.[1]

1. Sample Preparation and Leaching:

1.1. Weigh 10-20 g of dried and homogenized soil or sediment sample into a beaker. 1.2. Add a known activity of a plutonium tracer (e.g., ²⁴²Pu or ²³⁶Pu) for chemical yield determination. 1.3. Add 100 mL of 8M HNO₃ and heat on a hot plate at 80-90°C for 4-6 hours with occasional stirring. 1.4. Cool the solution and filter it through a quantitative filter paper. Wash the residue with 8M HNO₃. 1.5. Evaporate the filtrate to near dryness.

2. Valence Adjustment:

2.1. Dissolve the residue from step 1.5 in 50 mL of 8M HNO₃. 2.2. Add 1 mL of 1.5 M NaNO₂ solution dropwise while stirring to adjust the plutonium oxidation state to Pu(IV). 2.3. Stir the solution for 10-15 minutes.

3. Extraction Chromatography with TIOA-Polyethylene Resin:

3.1. Prepare a chromatography column with 2 g of TIOA-polyethylene resin (40% TIOA w/w). 3.2. Pre-condition the column by passing 20 mL of 8M HNO₃. 3.3. Load the sample solution from step 2.3 onto the column at a flow rate of 1-1.5 mL/min. 3.4. Wash the column with 50 mL of 8M HNO₃ to remove matrix elements and interfering radionuclides. 3.5. Elute interfering thorium with 50 mL of 10M HCl. 3.6. Elute the purified plutonium fraction with 50 mL of a freshly prepared solution of 0.1 M NH₄I in 8.5 M HCl.

4. Source Preparation by Electrodeposition:

4.1. Evaporate the eluted plutonium fraction to dryness. 4.2. Add 5 mL of concentrated HNO₃ and 1 mL of concentrated H₂SO₄ and heat to fumes to destroy any organic matter. 4.3. Dissolve the residue in 10 mL of 1.5 M H₂SO₄. 4.4. Transfer the solution to an electrodeposition cell with a stainless steel disc as the cathode and a platinum anode. 4.5. Adjust the pH to 2.0-2.5 with NH₄OH. 4.6. Electrodeposit at a constant current of 1.0-1.2 A for 1.5-2 hours. 4.7. Add 1 mL of concentrated NH₄OH to the cell and continue the electrolysis for 1 minute. 4.8. Stop the current, discard the solution, and rinse the disc with deionized water and ethanol. 4.9. Dry the disc on a hot plate.

5. Alpha Spectrometry:

5.1. Place the electrodeposited disc in a vacuum chamber of an alpha spectrometer. 5.2. Acquire an alpha spectrum for a sufficient counting time to achieve the desired statistical uncertainty. 5.3. Determine the activities of the plutonium isotopes by integrating the counts in their respective energy regions and correct for the chemical yield using the tracer recovery.

Protocol 2: Liquid-Liquid Extraction of Plutonium from Water Samples

This protocol outlines a general procedure for the extraction of plutonium from water samples using a TIOA-xylene solution.[2]

1. Sample Preparation and Co-precipitation:

1.1. To a 100 L water sample, add a known amount of plutonium tracer. 1.2. Acidify the sample with HNO₃ to a pH of approximately 2. 1.3. Add FeCl₃ as a carrier and co-precipitate plutonium with ferric hydroxide by adding NH₄OH until the pH is around 8-9. 1.4. Allow the precipitate to settle, decant the supernatant, and centrifuge the remaining slurry. 1.5. Dissolve the precipitate in concentrated HNO₃.

2. Valence Adjustment:

2.1. Adjust the nitric acid concentration of the dissolved precipitate solution to 4 M. 2.2. Add NaNO₂ to ensure plutonium is in the +4 oxidation state.

3. Liquid-Liquid Extraction:

3.1. Prepare a 10% (v/v) solution of TIOA in xylene. 3.2. In a separatory funnel, contact the aqueous sample solution with an equal volume of the TIOA-xylene solution. 3.3. Shake vigorously for 5-10 minutes. 3.4. Allow the phases to separate and collect the organic phase. 3.5. Repeat the extraction on the aqueous phase with a fresh portion of the TIOA-xylene solution. 3.6. Combine the organic phases.

4. Stripping:

4.1. Strip the plutonium from the combined organic phase by contacting it with an equal volume of 0.1 M NH₄I in 8.5 M HCl. 4.2. Repeat the stripping step to ensure complete recovery of plutonium into the aqueous phase. 4.3. Combine the aqueous stripping solutions.

5. Source Preparation and Measurement:

5.1. Proceed with electrodeposition and alpha spectrometry as described in Protocol 1, steps 4 and 5.

Logical Relationships in the Analytical Process

G cluster_pre_analysis Pre-Analysis cluster_analytical_steps Analytical Steps cluster_outcomes Outcomes Sample_Matrix Environmental Matrix (Soil, Water) Pu_State Plutonium in various oxidation and physical states Sample_Matrix->Pu_State Leaching Leaching/Digestion Valence_Adj Valence Adjustment Leaching->Valence_Adj Solubilized_Pu Solubilized Plutonium Leaching->Solubilized_Pu Separation TIOA Separation Valence_Adj->Separation Pu_IV Plutonium (IV) Valence_Adj->Pu_IV Measurement Alpha Spectrometry Separation->Measurement Purified_Pu Purified Plutonium Separation->Purified_Pu Activity_Conc Activity Concentration Measurement->Activity_Conc Solubilized_Pu->Pu_IV Pu_IV->Purified_Pu Purified_Pu->Activity_Conc

Caption: Logical flow of the plutonium analysis process.

Concluding Remarks

The use of this compound for the separation of plutonium from environmental samples is a robust and well-established technique. Both extraction chromatography and liquid-liquid extraction methods offer high efficiency and good decontamination from interfering elements. The choice of method may depend on the sample matrix, available equipment, and the desired sample throughput. Adherence to detailed protocols, including proper sample preparation, valence state adjustment, and quality control measures such as the use of tracers and reference materials, is essential for obtaining accurate and reliable results. The protocols and data presented in these application notes provide a solid foundation for laboratories involved in the analysis of plutonium in the environment.

References

Application Notes and Protocols for the Extraction of Platinum Group Metals Using Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisooctylamine (TIOA), a tertiary amine, is a widely utilized and effective extractant in the hydrometallurgical recovery and separation of platinum group metals (PGMs). Its application is particularly prominent in acidic chloride media, where PGMs form anionic chlorocomplexes. TIOA facilitates the selective extraction of these valuable metals from complex aqueous matrices through an anion exchange mechanism. This document provides detailed application notes and experimental protocols for the extraction of platinum, palladium, and rhodium using TIOA, targeting researchers, scientists, and professionals in drug development who may encounter PGM recovery in various contexts, such as catalyst recycling.

The extraction process relies on the formation of an ion-pair between the protonated amine in the organic phase and the anionic PGM chlorocomplex in the aqueous phase. The selectivity and efficiency of the extraction are influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the specific PGM being targeted.

Mechanism of Extraction

The extraction of platinum group metals from hydrochloric acid solutions using this compound proceeds via an anion exchange mechanism. In the acidic aqueous phase, PGMs exist as anionic chlorocomplexes (e.g., [PtCl₆]²⁻, [PdCl₄]²⁻, [RhCl₆]³⁻). The this compound in the organic phase is protonated by the hydrochloric acid, forming an alkylammonium salt. This cationic species then exchanges its chloride ion for the anionic PGM complex, transferring the metal into the organic phase.

The general equation for this reaction is:

n(R₃NH⁺Cl⁻)ₒᵣ₉ + [MClₓ]ⁿ⁻ₐᵩ ⇌ (R₃NH⁺)ₙ[MClₓ]ⁿ⁻ₒᵣ₉ + nCl⁻ₐᵩ

where 'M' represents the platinum group metal, 'x' is the number of chloride ligands, 'n' is the charge of the complex, and the subscripts 'org' and 'aq' denote the organic and aqueous phases, respectively.

Quantitative Data on PGM Extraction with this compound

The efficiency of PGM extraction with this compound is dependent on the experimental conditions. The following tables summarize quantitative data from various studies, highlighting the impact of key parameters on extraction efficiency.

Table 1: Extraction Efficiency of Platinum(IV) and Rhodium(III) with this compound (Alamine 308) in Kerosene

Metal IonTIOA Concentration (mol L⁻¹)HCl Concentration (mol L⁻¹)Extraction Efficiency (%)
Platinum(IV)0.011.0 - 8.0~98[1]
Rhodium(III)0.011.0 - 8.0~36[1]

Table 2: Extraction Efficiency of Palladium(II) and Platinum(IV) with Trioctylamine in Toluene

Metal IonTOA Concentration (% v/v)Aqueous PhaseExtraction Efficiency (%)
Palladium(II)10Real waste solution99.8[2]
Platinum(IV)10Real waste solution98.4[2]

Experimental Protocols

The following are detailed protocols for the solvent extraction of platinum and subsequent stripping.

Protocol 1: Selective Extraction of Platinum(IV) using this compound

1. Preparation of Aqueous Feed Solution: a. Dissolve the PGM-containing material (e.g., catalyst residue) in aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio) to form PGM chlorocomplexes. b. Evaporate the solution to near dryness and re-dissolve in concentrated hydrochloric acid to remove nitric acid. Repeat this step 2-3 times. c. Adjust the final hydrochloric acid concentration of the aqueous feed solution to the desired molarity (e.g., 1.0 - 8.0 M)[1]. The initial concentration of platinum should be known.

2. Preparation of Organic Extractant Solution: a. Prepare a 0.01 mol L⁻¹ solution of this compound (e.g., Alamine 308) in a suitable organic diluent such as kerosene[1].

3. Extraction Procedure: a. In a separatory funnel, combine the aqueous feed solution and the organic extractant solution at a specific aqueous-to-organic (A/O) phase ratio (e.g., 1:1). b. Shake the funnel vigorously for a sufficient time (e.g., 15-30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely. d. Drain the aqueous phase (raffinate) and collect the organic phase (loaded organic). e. Analyze the raffinate for platinum concentration to determine the extraction efficiency.

Protocol 2: Stripping of Platinum from Loaded this compound

1. Preparation of Stripping Solution: a. Prepare a stripping solution containing 0.5 M hydrochloric acid and 0.5 M thiourea in deionized water[1].

2. Stripping Procedure: a. In a clean separatory funnel, contact the platinum-loaded organic phase from Protocol 1 with the stripping solution at a specific organic-to-aqueous (O/A) phase ratio (e.g., 1:1). b. Shake the funnel vigorously for 15-30 minutes. c. Allow the phases to separate. d. Collect the aqueous phase, which now contains the stripped platinum. e. The organic phase can be recycled for further extraction cycles after washing. f. Analysis of the aqueous strip solution and the stripped organic phase will determine the stripping efficiency, which can be as high as 93%[1].

Visualizations

Logical Relationship of PGM Extraction

PGM_Extraction_Logic cluster_Aqueous_Phase Aqueous Phase (HCl) cluster_Organic_Phase Organic Phase (TIOA in Diluent) cluster_Extraction Anion Exchange cluster_Result Separated Phases PGM_Chlorocomplex [MClx]n- Extraction Extraction PGM_Chlorocomplex->Extraction Protonated_TIOA R3NH+Cl- Protonated_TIOA->Extraction Loaded_Organic (R3NH+)n[MClx]n- Extraction->Loaded_Organic Raffinate Aqueous Raffinate Extraction->Raffinate

Caption: Anion exchange mechanism for PGM extraction.

Experimental Workflow for PGM Extraction and Stripping

PGM_Extraction_Workflow A PGM-containing Aqueous Feed (HCl) C Solvent Extraction (Mixing & Settling) A->C B TIOA in Organic Diluent B->C D Loaded Organic Phase ([PGM-TIOA] complex) C->D E Aqueous Raffinate (Depleted of PGM) C->E G Stripping (Mixing & Settling) D->G F Stripping Solution (e.g., HCl/Thiourea) F->G H Stripped Organic Phase (Recyclable TIOA) G->H I Aqueous Product (Concentrated PGM) G->I

Caption: Workflow for PGM extraction and stripping.

References

Application Notes and Protocols for Liquid Membrane Transport of Metal Ions Using Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid membrane (LM) transport is a promising and efficient technology for the selective separation and concentration of metal ions from aqueous solutions. This technique offers several advantages over traditional methods like solvent extraction, including lower solvent inventory, reduced energy consumption, and the ability to achieve high concentration factors in a single-stage operation. Triisooctylamine (TIOA), a tertiary amine, has emerged as a highly effective carrier for the transport of various metal ions through liquid membranes due to its ability to form stable ion-pair complexes with anionic metal species in acidic solutions.

These application notes provide a comprehensive overview and detailed protocols for the application of TIOA in both bulk liquid membrane (BLM) and supported liquid membrane (SLM) systems for the transport of metal ions. The information is intended to guide researchers in setting up and conducting experiments to explore the potential of TIOA-mediated metal ion transport for various applications, including environmental remediation, hydrometallurgy, and analytical preconcentration.

Principle of Transport

The transport of metal ions using this compound is based on a facilitated transport mechanism. In an acidic aqueous feed solution, TIOA is protonated. This protonated amine then forms an ion-pair complex with the anionic metal complex present in the feed phase at the feed-membrane interface. This oil-soluble complex diffuses across the organic liquid membrane. At the membrane-stripping interface, the metal ion is released into the aqueous stripping phase, which is typically a basic or complexing solution that breaks down the ion-pair complex. The deprotonated TIOA then diffuses back to the feed-membrane interface to restart the transport cycle.

Data Presentation

The efficiency of metal ion transport using this compound is influenced by several factors, including the type of metal ion, the composition of the feed and stripping solutions, and the concentration of the carrier. The following tables summarize quantitative data from various studies on the liquid membrane transport of different metal ions using TIOA and similar amine-based carriers.

Table 1: Transport Efficiency of Various Metal Ions using Amine-Based Carriers in Liquid Membrane Systems

Metal IonCarrier SystemFeed Phase (Donor)Membrane PhaseStripping Phase (Acceptor)Transport Efficiency (%)Reference
Zr(IV)Tri-n-octylamine (TOA) in kerosene0.50 M H₂SO₄0.10 mol/L TOA0.10 M Na₂CO₃>99[1]
Fe(III)Trioctylmethylammonium chloride (Aliquat 336) in chloroformHCl medium10⁻² mol/L Aliquat 336Dilute HCl~90[2]
Fe(II)Trioctylmethylammonium chloride (Aliquat 336) in chloroformHCl medium10⁻² mol/L Aliquat 336Dilute HCl<30[2]
Mn(II)Trioctylmethylammonium chloride (Aliquat 336) in chloroformHCl medium10⁻² mol/L Aliquat 336Dilute HCl<10[2]
Cd(II)Trioctylamine (TOA) in kerosenepH 1 (HCl)0.1 wt% TOA1.0 M AmmoniaHigh removal[3]
Iron (III)Tri-iso-octylamine (TIOA) in benzeneHCl solution5.0 x 10⁻² M TIOA1M H₂SO₄Quantitative[4]

Table 2: Optimal Conditions for Metal Ion Transport

Metal IonOptimal Feed Phase ConditionsOptimal Carrier ConcentrationOptimal Stripping AgentReference
Zr(IV)0.50 M H₂SO₄0.10 mol/L TOA in kerosene0.10 M Na₂CO₃[1]
Fe(III)2.5 mol/L HCl10⁻² mol/L Aliquat 336 in chloroform10⁻³ mol/L HCl[2]
Cd(II)pH 10.1 wt% TOA in kerosene1.0 M Ammonia[3]

Experimental Protocols

Protocol 1: Bulk Liquid Membrane (BLM) Transport of Metal Ions

This protocol describes a general procedure for studying the transport of a metal ion using TIOA in a bulk liquid membrane setup, often utilizing a U-shaped glass cell.

1. Materials and Reagents:

  • This compound (TIOA)

  • Organic diluent (e.g., kerosene, chloroform, benzene)[2][3][4]

  • Metal salt (e.g., FeCl₃, ZrOCl₂·8H₂O)

  • Acid for feed phase pH adjustment (e.g., HCl, H₂SO₄)[1][4]

  • Stripping agent (e.g., NaOH, Na₂CO₃, NH₃)[1][3]

  • U-shaped glass transport cell (Pressman cell)

  • Magnetic stirrers

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or UV-Vis Spectrophotometer for metal ion concentration analysis[2]

2. Preparation of Solutions:

  • Feed Phase (Donor Solution): Prepare a stock solution of the desired metal ion by dissolving the corresponding salt in deionized water. Adjust the pH of the solution to the desired value using an appropriate acid (e.g., HCl or H₂SO₄). The final concentration of the metal ion is typically in the range of 10⁻⁴ to 10⁻³ M.

  • Membrane Phase: Prepare the organic membrane phase by dissolving a specific concentration of TIOA (e.g., 0.05 M to 0.2 M) in a suitable organic diluent like kerosene.

  • Stripping Phase (Acceptor Solution): Prepare the stripping solution using a suitable reagent that can effectively strip the metal ion from the organic phase. Common stripping agents include basic solutions (e.g., 0.1 M NaOH or Na₂CO₃) or complexing agents.

3. Experimental Setup and Procedure:

  • Pour the prepared organic membrane phase into the bottom of the U-shaped glass cell.

  • Carefully add the aqueous feed solution to one arm of the U-tube and the aqueous stripping solution to the other arm, ensuring equal volumes in both arms. The organic phase now separates the two aqueous phases.

  • Place the entire setup on two separate magnetic stirrers and begin stirring the two aqueous phases and the organic phase at a constant speed (e.g., 150-200 rpm) to ensure efficient mass transfer at the interfaces.

  • At regular time intervals, withdraw small aliquots from both the feed and stripping phases.

  • Analyze the concentration of the metal ion in the collected samples using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS).

4. Data Analysis:

  • Calculate the percentage of metal ion transported from the feed phase to the stripping phase at each time point.

  • Determine the initial flux of the metal ion across the liquid membrane.

Protocol 2: Supported Liquid Membrane (SLM) Transport of Metal Ions

This protocol outlines the procedure for a supported liquid membrane experiment, where the TIOA-containing organic phase is immobilized within the pores of a microporous support.

1. Materials and Reagents:

  • All materials and reagents from Protocol 1.

  • Microporous hydrophobic support membrane (e.g., polypropylene, PTFE, or PVDF) with a defined pore size.

  • A two-compartment transport cell where the membrane can be clamped between the feed and stripping solution compartments.

2. Membrane Preparation:

  • Cut the microporous support membrane to the appropriate size to fit the transport cell.

  • Immerse the support membrane in the prepared TIOA-containing organic membrane phase for a sufficient time (e.g., at least 12-24 hours) to ensure complete impregnation of the pores.

  • Carefully remove the impregnated membrane from the solution and wipe off any excess liquid from the surface with a lint-free tissue.

3. Experimental Setup and Procedure:

  • Clamp the impregnated supported liquid membrane between the two compartments of the transport cell.

  • Fill one compartment with the aqueous feed solution and the other with the aqueous stripping solution.

  • Stir both the feed and stripping solutions at a constant rate to minimize concentration polarization effects at the membrane surfaces.

  • Collect samples from both compartments at regular time intervals for metal ion concentration analysis by AAS.

4. Data Analysis:

  • Calculate the permeability of the membrane for the metal ion.

  • Determine the percentage of metal ion transported and the separation factor if multiple ions are present in the feed.

Protocol 3: Determination of Metal Ion Concentration by Atomic Absorption Spectroscopy (AAS)

1. Instrument Setup:

  • Install the appropriate hollow cathode lamp for the metal ion being analyzed.

  • Set the wavelength and slit width according to the instrument's manual for the specific element.

  • Optimize the flame conditions (e.g., air-acetylene flame) and nebulizer flow rate.[5]

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of the metal ion with known concentrations, covering the expected concentration range of the experimental samples. These standards should be prepared in the same matrix as the samples (i.e., either the feed or stripping solution matrix) to minimize matrix effects.

3. Calibration:

  • Aspirate a blank solution (the matrix without the metal ion) and zero the instrument.

  • Aspirate each of the standard solutions in order of increasing concentration and record the absorbance values.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the working range.[6]

4. Sample Analysis:

  • Aspirate the collected samples from the liquid membrane experiment and record their absorbance values.

  • Use the calibration curve to determine the concentration of the metal ion in each sample.[6]

Mandatory Visualizations

G Feed Prepare Aqueous Feed Phase (Metal Ion + Acid) Setup Assemble Transport Cell (BLM or SLM) Feed->Setup Membrane Prepare Organic Membrane Phase (TIOA + Diluent) Membrane->Setup Strip Prepare Aqueous Stripping Phase (Base/Complexing Agent) Strip->Setup Run Run Experiment (Stirring, Timed) Setup->Run Sample Collect Aliquots (Feed & Strip Phases) Run->Sample AAS Analyze Metal Ion Concentration (AAS) Sample->AAS Data Calculate Transport Efficiency/Flux AAS->Data

Caption: Experimental workflow for liquid membrane transport of metal ions.

G cluster_feed Aqueous Feed Phase (Donor) cluster_membrane Organic Liquid Membrane cluster_strip Aqueous Stripping Phase (Acceptor) M_anionic Anionic Metal Complex (e.g., [MCln]x-) TIOA_H Protonated TIOA (R3NH+) M_anionic->TIOA_H Complexation at Feed-Membrane Interface H_plus H+ Complex Ion-Pair Complex ([R3NH+][MCln]x-) TIOA_H->Complex TIOA Deprotonated TIOA (R3N) Complex->TIOA Stripping at Membrane-Strip Interface TIOA->TIOA_H Regeneration M_stripped Stripped Metal Ion (Mx+) TIOA->M_stripped Stripping_Agent Stripping Agent (e.g., OH-)

Caption: Mechanism of metal ion transport using this compound.

References

Application Notes and Protocols for the Reactive Extraction of Carboxylic Acids with Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive extraction is a highly efficient separation technique for the recovery of carboxylic acids from aqueous solutions, particularly from dilute streams such as fermentation broths or industrial wastewater.[1][2][3] This method utilizes an extractant, which chemically reacts with the solute (carboxylic acid) to form a complex that is soluble in an organic phase.[3] Triisooctylamine (TIOA), a tertiary amine, is a widely used and effective extractant for this purpose due to its high basicity, low water solubility, and stability. This document provides detailed application notes and protocols for the reactive extraction of carboxylic acids using TIOA, aimed at researchers, scientists, and professionals in drug development.

The extraction process involves the formation of an acid-amine complex at the interface between the aqueous and organic phases.[2] This complex is then solubilized in the organic diluent. The efficiency of the extraction is influenced by several factors, including the type of carboxylic acid, the concentration of TIOA, the nature of the diluent, and the temperature.[2][4][5]

Principle of Reactive Extraction

The reactive extraction of a carboxylic acid (HA) with this compound (R₃N) involves the formation of an ion-pair complex in the organic phase. The overall reaction can be represented as:

HA(aq) + R₃N(org) ⇌ --INVALID-LINK--

The equilibrium of this reaction is governed by the extraction constant (Kₑ), which is a measure of the extraction efficiency. The choice of diluent is crucial as it can affect the solvation of the acid-amine complex and prevent the formation of a third phase.[3][6] Diluents can be classified as active (e.g., alcohols, ketones) or inert (e.g., alkanes, aromatic hydrocarbons). Active diluents can solvate the complex through hydrogen bonding, thereby enhancing the extraction efficiency.[3]

Factors Affecting Extraction Efficiency

Several parameters can be optimized to achieve high extraction efficiency:

  • Concentration of this compound: Increasing the concentration of TIOA generally leads to a higher distribution coefficient and extraction efficiency.[2]

  • Nature of the Diluent: The polarity and solvating ability of the diluent significantly impact the extraction process.[4] Polar, active diluents are often preferred as they can stabilize the formed acid-amine complex.[3]

  • Type of Carboxylic Acid: The acidity (pKa) and hydrophobicity of the carboxylic acid influence its extractability.[4]

  • Temperature: The effect of temperature on the extraction efficiency can vary depending on the system and is related to the thermodynamics of the complexation reaction.[5]

  • pH of the Aqueous Phase: The pH of the aqueous phase should be kept below the pKa of the carboxylic acid to ensure that the acid is in its undissociated form, which is necessary for the reaction with the amine.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the reactive extraction of different carboxylic acids using this compound and other tertiary amines.

Table 1: Extraction Efficiency of Various Carboxylic Acids with Tertiary Amines

Carboxylic AcidAmineDiluentAmine Conc. (% v/v)Initial Acid Conc. (kmol/m³)Extraction Efficiency (%)Reference
Malic AcidTrioctylamine1-Decanol23.540.24793.25[1][7]
Lactic AcidTri-n-Butyl Amine1-Octanol400.1 N80[2]
Propionic AcidTri-n-Butyl Amine1-Octanol400.1 N85[2]
Succinic AcidTri-n-Butyl Amine1-Octanol400.1 N92[2]
Acetic AcidThis compoundToluene400.4 gmol/lit~96.3 (calculated from Kᴅ)
n-Butyric AcidTrioctylamineDecanolNot SpecifiedNot Specified85-90[5]
Iso-Butyric AcidTrioctylamineDecanolNot SpecifiedNot Specified82-93[5]

Table 2: Distribution Coefficients (Kᴅ) for Acetic Acid Extraction with TIOA in Various Diluents

DiluentTIOA Concentration (%)Initial Acid Concentration (gmol/lit)Distribution Coefficient (Kᴅ)Reference
Toluene400.43.65
Petroleum Ether400.42.70
n-Hexane400.42.63

Table 3: Extraction Constants (Kₑ) for Different Carboxylic Acids with this compound

Carboxylic AcidDiluent SystemExtraction Constant (Kₑ)Reference
Citric Acid1-Octanol + n-Heptane4.6 x 10²[8]
Lactic Acid1-Octanol + n-Heptane1.2 x 10³[8]
Malic Acid1-Octanol + n-Heptane2.5 x 10³[8]

Experimental Protocols

This section provides a detailed methodology for the reactive extraction of a carboxylic acid from an aqueous solution using this compound.

Materials
  • Carboxylic acid (e.g., Lactic Acid, Acetic Acid)

  • This compound (TIOA)

  • Diluent (e.g., 1-Octanol, Toluene)

  • Deionized water

  • Standard solution of Sodium Hydroxide (NaOH) for titration

  • Phenolphthalein indicator

  • Separatory funnels

  • Conical flasks

  • Pipettes and Burettes

  • Magnetic stirrer and stir bars

  • pH meter

Experimental Procedure
  • Preparation of Aqueous Phase: Prepare an aqueous solution of the desired carboxylic acid of a known initial concentration (e.g., 0.1 M).

  • Preparation of Organic Phase: Prepare the organic phase by dissolving a specific concentration of this compound (e.g., 20% v/v) in the chosen diluent.

  • Extraction:

    • Take equal volumes (e.g., 20 mL) of the aqueous and organic phases in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and to allow the system to reach equilibrium. A mechanical shaker can be used for consistency.

    • Allow the phases to separate completely. The time for phase separation will depend on the solvent system used.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the carboxylic acid remaining in the aqueous phase. This is typically done by titrating a known volume of the aqueous phase with a standardized solution of NaOH using phenolphthalein as an indicator.

    • The concentration of the carboxylic acid in the organic phase can be calculated by mass balance: [HA]org = [HA]initial, aq - [HA]final, aq

  • Data Calculation:

    • Distribution Coefficient (Kᴅ): This is the ratio of the total concentration of the carboxylic acid in the organic phase to its total concentration in the aqueous phase at equilibrium. Kᴅ = [HA]org / [HA]aq

    • Extraction Efficiency (%E): This represents the percentage of the carboxylic acid transferred from the aqueous phase to the organic phase. %E = (([HA]initial, aq - [HA]final, aq) / [HA]initial, aq) * 100

    • Loading Ratio (Z): This is the ratio of the concentration of the carboxylic acid to the concentration of the amine in the organic phase. Z = [HA]org / [TIOA]org

Back Extraction (Stripping)

To recover the carboxylic acid from the organic phase and regenerate the solvent, a back extraction or stripping step is performed. This is typically achieved by contacting the loaded organic phase with an aqueous solution of a strong base (e.g., NaOH) or by increasing the temperature.[9]

Visualizations

The following diagrams illustrate the key aspects of the reactive extraction process.

Reactive_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase HA_aq Carboxylic Acid (HA) Complex_formation Complex Formation HA_aq->Complex_formation Diffusion Complex_org Acid-Amine Complex [HA·TIOA] Complex_formation->Complex_org Solubilization TIOA_org This compound (TIOA) TIOA_org->Complex_formation Reaction Experimental_Workflow start Start prep_aq Prepare Aqueous Phase (Carboxylic Acid Solution) start->prep_aq prep_org Prepare Organic Phase (TIOA in Diluent) start->prep_org extraction Liquid-Liquid Extraction (Vigorous Shaking) prep_aq->extraction prep_org->extraction phase_sep Phase Separation extraction->phase_sep analysis_aq Analyze Aqueous Phase (Titration) phase_sep->analysis_aq back_extraction Back Extraction / Stripping (Optional) phase_sep->back_extraction calc Calculate Kᴅ, %E, Z analysis_aq->calc end End calc->end back_extraction->end

References

Application Notes & Protocols: Spectrophotometric Determination of Iron Using Triisooctylamine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed methodology for the selective extraction and subsequent spectrophotometric determination of iron(III). The protocol utilizes triisooctylamine (TIOA) as a liquid ion exchanger to quantitatively extract iron(III) from an acidic aqueous solution into an organic phase. This extraction step offers high selectivity for iron, effectively separating it from various interfering ions. Following the extraction, the iron is stripped back into an aqueous solution and quantified colorimetrically as its thiocyanate complex. This method is noted for its simplicity, speed, and accuracy in determining trace amounts of iron.[1]

The underlying principle of the extraction involves the formation of an ion-association complex between the protonated amine (TIOA) and the tetrachloroferrate(III) anion, which is formed in a hydrochloric acid medium. The resulting ion pair is soluble in the organic solvent. The subsequent determination step is based on the well-established reaction between iron(III) and thiocyanate ions, which produces a distinct blood-red complex that can be quantified by measuring its absorbance.[2]

Quantitative Data Summary

The optimal experimental parameters for the extraction and spectrophotometric determination of iron are summarized in the table below.

ParameterOptimal Value/RangeNotes
Extraction Phase
Extractant5.0 x 10⁻² M this compound (TIOA) in BenzeneBenzene is an effective diluent for quantitative extraction.[1]
Aqueous Medium8.0 M Hydrochloric Acid (HCl)Maximum extraction of 98.21% is achieved at this acidity.[1]
Phase Ratio (Aqueous:Organic)1:1Equal volumes of the aqueous sample and organic extractant are used.[1]
Shaking Time5 minutesSufficient for reaching extraction equilibrium.[1]
Stripping Phase
Stripping Agent1.0 M Sulfuric Acid (H₂SO₄)Found to be an effective agent for back-extraction of iron.[1]
Number of Stripping Stages3Three consecutive stripping steps are required for 99.8% recovery of iron from the organic phase.[1]
Spectrophotometric Determination
Chromogenic ReagentAmmonium or Potassium ThiocyanateForms a colored complex with Fe(III).
Wavelength of Max. Absorbance (λmax)480 nmThis is the characteristic wavelength for the iron(III)-thiocyanate complex.[1][3]

Experimental Protocols

  • Standard Iron(III) Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 8.634 g of ammonium ferric sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).

    • Dissolve the salt in a minimal amount of distilled water containing a few drops of concentrated sulfuric acid to prevent hydrolysis.

    • Quantitatively transfer the solution to a 1-liter volumetric flask and dilute to the mark with distilled water.

  • This compound (TIOA) Extracting Solution (5.0 x 10⁻² M in Benzene):

    • Prepare by dissolving the appropriate amount of this compound in benzene. For example, for 100 mL of solution, dissolve approximately 1.77 g of TIOA in benzene and dilute to the mark.

  • Hydrochloric Acid (8.0 M):

    • Prepare by diluting concentrated hydrochloric acid with distilled water.

  • Sulfuric Acid (1.0 M):

    • Prepare by carefully adding the required volume of concentrated sulfuric acid to distilled water.

  • Ammonium Thiocyanate Solution (e.g., 1 M):

    • Dissolve 76.12 g of ammonium thiocyanate (NH₄SCN) in distilled water and dilute to 1 liter.

  • Pipette a known volume (e.g., 10 mL) of the acidic sample solution containing iron(III) into a separatory funnel. The sample should be in an 8.0 M HCl matrix.

  • Add an equal volume (e.g., 10 mL) of the 5.0 x 10⁻² M TIOA in benzene solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 5 minutes to ensure complete extraction of the iron complex into the organic phase.

  • Allow the two phases to separate completely.

  • Carefully drain the lower aqueous phase and set aside the upper organic phase, which now contains the iron.

  • To the separatory funnel containing the iron-laden organic phase, add 10 mL of 1.0 M sulfuric acid.

  • Shake the funnel for 5 minutes to strip the iron from the organic phase back into the aqueous phase.

  • Allow the phases to separate and drain the lower aqueous phase (the strip solution) into a beaker.

  • Repeat the stripping process two more times with fresh 10 mL portions of 1.0 M sulfuric acid, collecting all the aqueous strip solutions in the same beaker. This ensures the quantitative recovery of iron.[1]

  • Quantitatively transfer the combined aqueous strip solutions to a volumetric flask of appropriate size (e.g., 50 mL or 100 mL).

  • Add a sufficient amount of the ammonium thiocyanate solution to develop the characteristic red color of the iron(III)-thiocyanate complex.

  • Dilute the solution to the mark with distilled water and mix thoroughly.

  • Allow the color to stabilize for a few minutes.

  • Using a spectrophotometer, measure the absorbance of the solution at 480 nm against a reagent blank.[1] The reagent blank is prepared by following the same procedure but using an iron-free sample.

  • Determine the concentration of iron in the sample by comparing the absorbance to a calibration curve prepared from standard iron solutions.

Diagrams

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_stripping Stripping cluster_analysis Analysis Sample Aqueous Sample in 8.0 M HCl Mix_Shake Mix and Shake (5 minutes) Sample->Mix_Shake TIOA_Sol 5.0 x 10⁻² M TIOA in Benzene TIOA_Sol->Mix_Shake Separate_Phases Phase Separation Mix_Shake->Separate_Phases Add_H2SO4 Add 1.0 M H₂SO₄ Separate_Phases->Add_H2SO4 Organic Phase (Fe-TIOA Complex) Waste1 Waste Separate_Phases->Waste1 Aqueous Phase (Waste) Strip_Shake Strip and Shake (3x) Add_H2SO4->Strip_Shake Collect_Aqueous Collect Aqueous Phase Strip_Shake->Collect_Aqueous Add_SCN Add Thiocyanate (Color Development) Collect_Aqueous->Add_SCN Waste2 Waste Collect_Aqueous->Waste2 Organic Phase (Waste) Spectro Measure Absorbance at 480 nm Add_SCN->Spectro logical_relationship Aqueous Aqueous Phase Fe³⁺ + 4Cl⁻ ⇌ [FeCl₄]⁻ Extraction Extraction [TIOAH]⁺(org) + [FeCl₄]⁻(aq) ⇌ [TIOAH]⁺[FeCl₄]⁻(org) Aqueous->Extraction Organic_TIOA Organic Phase TIOA + H⁺ ⇌ [TIOAH]⁺ Organic_TIOA->Extraction Stripping Stripping [TIOAH]⁺[FeCl₄]⁻(org) + H₂SO₄(aq) ⇌ Fe³⁺(aq) + [TIOAH]⁺(org) Extraction->Stripping Detection Detection Fe³⁺(aq) + nSCN⁻(aq) ⇌ [Fe(SCN)ₙ]³⁻ⁿ(aq) (Red Complex) Stripping->Detection

References

Application Notes and Protocols for Alpha Spectrometry Sample Preparation using Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha spectrometry is a high-resolution analytical technique for the quantification of alpha-emitting radionuclides. A critical prerequisite for accurate and precise measurements is the preparation of a thin, uniform, and pure sample source, free from interfering matrix components and other radionuclides.[1] This application note provides detailed protocols for the separation and purification of uranium, plutonium, and thorium from various sample matrices using liquid-liquid extraction with Triisooctylamine (TIOA).

This compound is a tertiary amine that acts as a liquid anion exchanger. In acidic media, the amine nitrogen is protonated, forming an amine salt that can then exchange its anion with anionic complexes of metals. The selectivity of the extraction depends on the stability of the metal complexes formed in the aqueous phase and their affinity for the amine salt in the organic phase. This makes TIOA a versatile and effective extractant for the separation of actinides.

Core Principles of this compound Extraction

The extraction of actinides with TIOA is based on an anion exchange mechanism. The general process can be described in three main stages:

  • Complex Formation: In a specific acidic medium (e.g., nitric, hydrochloric, or sulfuric acid), the actinide of interest forms anionic complexes. For instance, in a chloride system, uranium can form species like [UO₂Cl₄]²⁻.

  • Extraction: The protonated TIOA in an organic solvent (e.g., xylene, toluene) extracts the anionic actinide complex into the organic phase.

  • Stripping (Back-Extraction): The actinide is transferred back to an aqueous phase by changing the chemical conditions to break the anionic complex, for example, by using a different acid or a complexing agent.

Data Presentation: Performance of TIOA Extraction

The efficiency of the TIOA extraction process is influenced by several factors, including the type and concentration of the acid, the concentration of TIOA, and the presence of competing ions. The following tables summarize key performance data for the extraction of selected actinides.

AnalyteSample MatrixAcid MediumTIOA ConcentrationOrganic SolventAverage Recovery (%)Reference
UraniumWater, SoilH₂SO₄ / HClNot SpecifiedXylene>80%[2]
PlutoniumEnvironmental4M HNO₃Not SpecifiedXylene81% (using TNOA)[3]
AmericiumEnvironmental4M HNO₃Not SpecifiedXylene59% (using TNOA)[3]

Note: Data for Plutonium and Americium are based on studies using Tri-n-octylamine (TNOA), a chemically similar tertiary amine. The performance of TIOA is expected to be comparable.

Experimental Protocols

The following are detailed protocols for the separation of Uranium, Plutonium, and Thorium using TIOA for subsequent alpha spectrometry analysis.

Protocol 1: Determination of Uranium Isotopes in Environmental Samples

This protocol is adapted from the method described for the analysis of uranium in water and soil samples.[2]

1. Sample Preparation:

  • Water Samples: Acidify the water sample to pH 2 with nitric acid. If necessary, pre-concentrate the uranium by co-precipitation with iron (III) hydroxide.
  • Soil/Sediment Samples: Digest the dried and homogenized sample using a suitable acid digestion method (e.g., multi-acid digestion with HNO₃, HF, and HClO₄). After digestion, evaporate the sample to near dryness and redissolve the residue in a sulfuric or hydrochloric acid medium.

2. Uranium Extraction: a. Adjust the acidity of the sample solution to the optimal conditions for uranium extraction with TIOA in the chosen acid medium (sulfuric or hydrochloric acid). b. Prepare a 10% (v/v) solution of this compound in a suitable organic solvent such as xylene. c. In a separatory funnel, mix the aqueous sample solution with the TIOA-xylene solution in a 1:1 volume ratio. d. Shake vigorously for 5-10 minutes to ensure complete phase mixing and extraction of the uranium complex. e. Allow the phases to separate completely. f. Drain the aqueous (lower) phase and collect the organic phase containing the extracted uranium.

3. Stripping of Uranium: a. To the organic phase in the separatory funnel, add an equal volume of a suitable stripping solution (e.g., dilute nitric acid or a solution containing a strong complexing agent for uranium). b. Shake for 5-10 minutes to transfer the uranium back into the aqueous phase. c. Allow the phases to separate and collect the aqueous phase. d. Repeat the stripping step to ensure complete recovery of uranium.

4. Source Preparation for Alpha Spectrometry: a. Evaporate the combined aqueous strip solutions to a small volume. b. Prepare a thin-layer source for alpha spectrometry using either electrodeposition or micro-precipitation (e.g., with neodymium fluoride) onto a polished metal planchet.[1]

Protocol 2: Sequential Determination of Plutonium and Americium

This protocol is based on a method using tri-n-octylamine (TNOA) and is adaptable for TIOA.[3]

1. Sample Preparation and Co-precipitation: a. Leach the sample with nitric acid and hydrogen peroxide. b. Co-precipitate plutonium and americium with ferric hydroxide and calcium oxalate. c. Incinerate the calcium oxalate precipitate at 450°C and dissolve the resulting ash in 4M nitric acid.

2. Plutonium Extraction: a. Prepare a solution of TIOA in xylene. b. Extract plutonium from the 4M nitric acid solution by shaking with the TIOA/xylene solution in a separatory funnel. c. Separate the organic phase containing the plutonium.

3. Plutonium Stripping: a. Strip the plutonium from the organic phase using a solution of ammonium iodide in hydrochloric acid. This reduces Pu(IV) to Pu(III), which is not strongly retained by the amine.

4. Americium Separation from the Aqueous Raffinate: a. The initial aqueous phase after plutonium extraction contains americium. b. Extract americium using a different extraction system, such as thenoyltrifluoroacetone (TTA) in xylene at pH 4. c. Strip the americium from the TTA-xylene phase with 1M nitric acid.

5. Final Purification and Source Preparation: a. Further purify the separated plutonium and americium fractions if necessary using ion exchange chromatography. b. Prepare separate alpha spectrometry sources for the plutonium and americium fractions by electrodeposition.

Protocol 3: Determination of Thorium Isotopes

This protocol is a generalized procedure based on the known chemistry of thorium extraction with tertiary amines.

1. Sample Preparation: a. Digest the sample using a suitable method to bring the thorium into a nitric acid solution. b. Adjust the nitric acid concentration to approximately 4-6 M to form the hexanitrato-thorium(IV) complex, [Th(NO₃)₆]²⁻.

2. Thorium Extraction: a. Prepare a solution of TIOA in a suitable organic solvent (e.g., xylene). b. Extract the thorium into the organic phase by vigorous shaking in a separatory funnel. c. Separate the organic phase.

3. Thorium Stripping: a. Strip the thorium from the organic phase using a dilute acid solution (e.g., 0.1 M HCl or HNO₃). The lower anion concentration shifts the equilibrium, causing the thorium to move back into the aqueous phase.

4. Source Preparation: a. Evaporate the aqueous strip solution. b. Prepare an alpha spectrometry source by electrodeposition or micro-precipitation.

Visualizations

TIOA_Extraction_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Extraction 2. Liquid-Liquid Extraction cluster_Stripping 3. Stripping (Back-Extraction) cluster_FinalSteps 4. Final Source Preparation Sample Environmental or Biological Sample Digestion Acid Digestion / Leaching Sample->Digestion Acid_Adjust Acidic Aqueous Phase (HNO₃, HCl, or H₂SO₄) Digestion->Acid_Adjust Separatory_Funnel Separatory Funnel: Mixing & Phase Separation Acid_Adjust->Separatory_Funnel Aqueous Feed TIOA_Organic TIOA in Organic Solvent (e.g., Xylene) TIOA_Organic->Separatory_Funnel Organic_Phase Organic Phase: TIOA-Actinide Complex Separatory_Funnel->Organic_Phase Aqueous_Raffinate Aqueous Raffinate: Matrix Components Separatory_Funnel->Aqueous_Raffinate Separatory_Funnel2 Separatory Funnel: Mixing & Phase Separation Organic_Phase->Separatory_Funnel2 Stripping_Solution Stripping Agent (e.g., Dilute Acid) Stripping_Solution->Separatory_Funnel2 Aqueous_Product Aqueous Phase: Purified Actinide Separatory_Funnel2->Aqueous_Product Spent_Organic Spent Organic Phase Separatory_Funnel2->Spent_Organic Source_Prep Electrodeposition or Micro-precipitation Aqueous_Product->Source_Prep Alpha_Spec Alpha Spectrometry Source_Prep->Alpha_Spec

Caption: Workflow for actinide separation using TIOA.

TIOA_Extraction_Mechanism cluster_Aqueous Aqueous Phase (High Acid Concentration) cluster_Organic Organic Phase cluster_Stripping Stripping (Low Acid Concentration) Actinide_Ion Actinide Cation (e.g., UO₂²⁺, Pu⁴⁺, Th⁴⁺) Anionic_Complex Anionic Actinide Complex (e.g., [Pu(NO₃)₆]²⁻) Actinide_Ion->Anionic_Complex + Acid Anions (e.g., NO₃⁻) TIOA_Actinide_Complex TIOA-Actinide Complex ([R₃NH]₂[Pu(NO₃)₆]) Anionic_Complex->TIOA_Actinide_Complex Anion Exchange TIOA TIOA (R₃N) Protonated_TIOA Protonated TIOA Salt ([R₃NH]⁺X⁻) TIOA->Protonated_TIOA + HX (from aqueous phase) Protonated_TIOA->TIOA_Actinide_Complex Stripped_Actinide Actinide Cation (back to aqueous phase) TIOA_Actinide_Complex->Stripped_Actinide Equilibrium Shift

Caption: TIOA actinide extraction and stripping mechanism.

References

Application Notes and Protocols for the Use of Triisooctylamine in Analytical Chemistry for Metal Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisooctylamine (TIOA) is a high-molecular-weight tertiary amine that has found significant application in analytical chemistry as a liquid-liquid extraction reagent for the separation and preconcentration of various metal ions. Its branched, bulky alkyl chains render it highly soluble in organic solvents and largely immiscible with aqueous solutions, making it an effective phase-transfer extractant.[1] The primary mechanism of extraction involves the formation of ion-association complexes, where the protonated amine group pairs with an anionic metal complex formed in the aqueous phase. This allows for the selective transfer of the metal ion into the organic phase.

These application notes provide a comprehensive overview of the use of TIOA for the separation of various metals, including detailed protocols and quantitative data to facilitate its implementation in laboratory settings.

Principle of Extraction

The extraction of metal ions using TIOA is typically carried out from acidic aqueous solutions. In the presence of a high concentration of anions (e.g., chloride, nitrate, sulfate), many metal ions form anionic complexes. TIOA, in an organic solvent, is first protonated by the acid. The resulting triisooctylammonium cation then forms an ion pair with the anionic metal complex, which is subsequently extracted into the organic phase. The general mechanism can be represented as follows:

  • Protonation of TIOA: R₃N(org) + H⁺(aq) + A⁻(aq) ⇌ --INVALID-LINK--

  • Formation of Anionic Metal Complex: Mⁿ⁺(aq) + (n+m)X⁻(aq) ⇌ [MX(n+m)]ᵐ⁻(aq)

  • Ion Exchange Extraction: m--INVALID-LINK-- + [MX(n+m)]ᵐ⁻(aq) ⇌ ([R₃NH⁺]ₘ[MX(n+m)]ᵐ⁻)(org) + mA⁻(aq)

Where:

  • R₃N is this compound

  • Mⁿ⁺ is the metal ion

  • X⁻ and A⁻ are anions in the aqueous phase

The selectivity of the extraction can be controlled by adjusting the type and concentration of the acid, the concentration of the complexing anion, and the choice of the organic diluent.

Application Notes

Separation of Iron (III)

This compound is an effective extractant for the separation of iron (III) from various matrices. The extraction is highly dependent on the nature and concentration of the mineral acid used.

Quantitative Data:

ParameterHydrochloric Acid (HCl)Sulfuric Acid (H₂SO₄)Nitric Acid (HNO₃)Perchloric Acid (HClO₄)
Optimal Acid Concentration 8.0 - 10.0 M10.0 M12.0 M12.0 M
Maximum Extraction Efficiency 98.21%80.32%79.12%68.16%
Stripping Agent 1.0 M H₂SO₄1.0 M H₂SO₄1.0 M H₂SO₄1.0 M H₂SO₄
Stripping Efficiency 99.8% (in three contacts)99.8% (in three contacts)99.8% (in three contacts)99.8% (in three contacts)

Data sourced from a study on the solvent extraction of Iron (III) with Tri-iso-octylamine from aqueous mineral acid solutions.[2]

Experimental Protocol: Extraction of Iron (III) from an Aqueous Solution

This protocol describes the liquid-liquid extraction of Iron (III) using TIOA in benzene.[2]

Reagents and Materials:

  • Stock solution of Iron (III)

  • This compound (TIOA) solution (e.g., 5.0 x 10⁻² M in benzene)

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄) for stripping

  • Separatory funnels

  • Spectrophotometer

Procedure:

  • Sample Preparation: Take a known volume of the aqueous solution containing Iron (III) and adjust the HCl concentration to the desired level (e.g., 8.0 M).

  • Extraction:

    • Transfer the prepared aqueous solution to a separatory funnel.

    • Add an equal volume of the TIOA solution in benzene.

    • Shake the funnel vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the iron complex into the organic phase.

    • Allow the two phases to separate completely.

  • Phase Separation: Carefully separate the aqueous and organic layers. The organic layer now contains the extracted Iron (III).

  • Stripping:

    • Transfer the organic phase containing the extracted iron to a clean separatory funnel.

    • Add an equal volume of 1.0 M H₂SO₄.

    • Shake for 5 minutes to transfer the iron back into the aqueous phase.

    • Allow the phases to separate and collect the aqueous phase.

    • Repeat the stripping step two more times with fresh H₂SO₄ to achieve nearly complete recovery of the iron.[2]

  • Analysis: Determine the concentration of Iron (III) in the stripped aqueous solution using a suitable analytical technique, such as spectrophotometry (e.g., as the thiocyanate complex at 480 nm).[2]

Logical Relationship: Ion-Exchange Mechanism for Iron (III) Extraction

G Mechanism of Iron (III) Extraction with TIOA cluster_aqueous Aqueous Phase cluster_organic Organic Phase Fe3+ Fe³⁺ FeCl4- [FeCl₄]⁻ (Anionic Complex) Fe3+->FeCl4- + 4Cl⁻ Cl- Cl⁻ H+ H⁺ TIOA R₃N (TIOA) Protonated_TIOA [R₃NH⁺Cl⁻] (Protonated TIOA) TIOA->Protonated_TIOA + H⁺ + Cl⁻ Extracted_Complex ([R₃NH⁺][FeCl₄]⁻) (Extracted Ion Pair) Protonated_TIOA->Extracted_Complex + [FeCl₄]⁻

Caption: Ion-exchange mechanism for the extraction of Iron (III) by TIOA.

Separation of Platinum Group Metals (PGMs)

This compound can be used for the separation and determination of platinum group metals such as Palladium (II), Platinum (IV), Rhodium (III), and Iridium (III), as well as Gold (III).[3] The extraction is typically performed from hydrochloric or hydrobromic acid solutions.

Experimental Protocol: General Procedure for PGM Extraction

This protocol outlines a general procedure for the extraction of PGMs using TIOA.[3]

Reagents and Materials:

  • Standard solutions of Pd(II), Pt(IV), Rh(III), Ir(III), and Au(III)

  • This compound (TIOA) solution (e.g., 5% v/v in a suitable organic solvent like carbon tetrachloride or xylene)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Separatory funnels

  • UV-Vis Spectrophotometer

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of the PGM of interest in either HCl or HBr at the desired concentration.

  • Extraction:

    • In a separatory funnel, mix equal volumes of the aqueous PGM solution and the TIOA solution.

    • Shake vigorously for a sufficient time to reach equilibrium (e.g., 5-10 minutes).

    • Allow the phases to separate.

  • Analysis:

    • Separate the organic phase.

    • Measure the absorbance of the organic phase at the wavelength of maximum absorption for the specific PGM-TIOA complex to determine the concentration of the extracted metal.

Experimental Workflow: PGM Separation

G Workflow for PGM Separation using TIOA start Start prep_aq Prepare Aqueous PGM Solution in HCl or HBr start->prep_aq prep_org Prepare TIOA Solution in Organic Solvent start->prep_org extraction Liquid-Liquid Extraction (Aqueous + Organic Phases) prep_aq->extraction prep_org->extraction phase_sep Phase Separation extraction->phase_sep analysis Analyze Organic Phase (e.g., UV-Vis Spectrophotometry) phase_sep->analysis Organic Phase end End analysis->end

Caption: General experimental workflow for the separation of Platinum Group Metals.

Separation of Uranium

This compound is widely used in the extraction of uranium from sulfuric acid leach liquors in the uranium milling industry and for the determination of uranium isotopes in environmental samples.[3]

Experimental Protocol: Extraction of Uranium from Acidic Solutions

This protocol provides a general method for the extraction of uranium using TIOA.

Reagents and Materials:

  • Uranium standard solution

  • This compound (TIOA) solution in a suitable organic diluent (e.g., xylene)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Stripping solution (e.g., sodium carbonate solution)

  • Separatory funnels

  • Analytical instrument for uranium determination (e.g., ICP-MS or Alpha Spectrometer)

Procedure:

  • Aqueous Phase Preparation: Acidify the aqueous sample containing uranium with H₂SO₄ or HCl to the optimal pH for extraction.

  • Extraction:

    • Contact the acidic aqueous phase with the TIOA organic solution in a separatory funnel.

    • Shake for a predetermined time to allow for the extraction of the uranyl sulfate or chloride complex.

    • Allow the phases to disengage.

  • Stripping:

    • Separate the loaded organic phase.

    • Contact the organic phase with a suitable stripping agent, such as a sodium carbonate solution, to transfer the uranium back into an aqueous phase.

  • Analysis: Determine the uranium concentration in the stripped aqueous solution using an appropriate analytical technique.

Separation of Other Metals

This compound has also been successfully employed for the separation of other metals, including:

  • Zinc (II): Can be separated from various metal ions.[4]

  • Zirconium (IV) and Hafnium (IV): TIOA is used for the separation of these chemically similar elements.

  • Thorium (IV): Can be separated from other elements in acidic media.

The specific conditions for the extraction and stripping of these metals vary and require optimization based on the sample matrix and the desired separation.

Conclusion

This compound is a versatile and effective extractant for the separation of a wide range of metal ions in analytical chemistry. Its high extraction efficiency, selectivity (which can be tuned by controlling experimental parameters), and applicability to various metals make it a valuable tool for researchers and scientists. The protocols and data provided in these application notes serve as a starting point for the development and implementation of TIOA-based separation methods.

References

Application Notes and Protocols: Triisooctylamine as an Ion-Exchanger in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisooctylamine (TIOA) is a tertiary amine that serves as a versatile liquid ion-exchanger in various chromatographic applications. Its primary mechanism of action involves the formation of ion pairs with anionic species, enabling their extraction from an aqueous phase into an organic phase or their retention on a solid support impregnated with TIOA. This property makes it particularly useful in extraction chromatography for the separation of metal ions and in reversed-phase ion-pair chromatography for the analysis of organic acids and other anionic compounds.

These application notes provide an overview of the use of TIOA as an ion-exchanger, with detailed protocols for its application in the separation of heavy metals and in pharmaceutical analysis.

Principle of Ion-Exchange with this compound

In acidic media, the nitrogen atom of this compound can be protonated, forming a bulky, lipophilic cation. This cation can then form an ion pair with an anionic analyte. The overall equilibrium can be represented as follows:

Where:

  • R₃N is this compound

  • H⁺ is a proton from the acidic mobile phase

  • A⁻ is the anionic analyte

  • [R₃NH⁺A⁻] is the ion pair formed in the organic phase (or on the stationary phase)

The strength of this interaction, and thus the retention of the analyte, is influenced by several factors, including the pH of the aqueous phase, the concentration of TIOA, the nature of the organic diluent (in liquid-liquid extraction) or the solid support (in extraction chromatography), and the specific properties of the analyte.

Application 1: Extraction Chromatography of Heavy Metals - Separation of Plutonium

This compound coated on an inert polymeric support, such as polyethylene, creates a highly effective stationary phase for the separation of actinides, including plutonium, from environmental and nuclear waste samples. This method offers high selectivity and efficiency.[1]

Quantitative Data: Separation of Plutonium Isotopes
ParameterValueReference
Stationary PhaseThis compound - Polyethylene Resin[1]
Mobile PhaseNitric Acid and Hydrochloric Acid[1]
Detection MethodAlpha-particle Spectrometry[1]
Average Chemical Yield69.5 ± 17.1%[2]
Decontamination Factor for Uranium> 1 x 10⁶[2]
Experimental Protocol: Separation of Plutonium from Environmental Samples

This protocol is based on the method described by L. Popov for the determination of plutonium isotopes in environmental samples.[1]

1. Preparation of the this compound-Polyethylene Resin (Stationary Phase):

  • Materials: Polyethylene powder, this compound (TIOA), suitable organic solvent (e.g., xylene).

  • Procedure:

    • Dissolve a known amount of TIOA in the organic solvent.

    • Add the polyethylene powder to the TIOA solution.

    • Stir the mixture to ensure uniform coating of the polyethylene particles.

    • Evaporate the solvent under controlled conditions to obtain a dry, free-flowing resin powder. Note: The exact ratios of TIOA to polyethylene and the choice of solvent may need to be optimized for specific applications.

2. Column Preparation:

  • Prepare a slurry of the TIOA-polyethylene resin in the initial mobile phase (e.g., 8M Nitric Acid).

  • Pour the slurry into a chromatography column and allow it to settle, forming a packed bed.

  • Wash the column with several column volumes of the initial mobile phase to equilibrate the stationary phase.

3. Sample Preparation:

  • The environmental sample (e.g., soil, water) is subjected to acid digestion to bring the plutonium into solution.

  • The oxidation state of plutonium is adjusted to Pu(IV), which is strongly retained by the TIOA resin. This can be achieved using a suitable redox system.

4. Chromatographic Separation:

  • Loading: Dissolve the prepared sample in the initial mobile phase (e.g., 8M Nitric Acid) and load it onto the equilibrated column.

  • Washing: Wash the column with the initial mobile phase to remove matrix elements and interfering ions that are not retained.

  • Elution: Elute the retained plutonium using a mobile phase that disrupts the ion-pair formation. This is typically achieved by using a different acid or a reducing agent. For instance, a mixture of hydrochloric acid and a reducing agent can be used to reduce Pu(IV) to Pu(III), which has a lower affinity for the stationary phase.

5. Detection and Quantification:

  • Collect the eluate containing the purified plutonium.

  • Prepare a source for alpha-particle spectrometry by electrodeposition onto a stainless steel disk.

  • Measure the activity of plutonium isotopes using an alpha spectrometer.

Experimental Workflow: Plutonium Separation

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Resin_Prep Resin Preparation (TIOA + Polyethylene) Column_Pack Column Packing & Equilibration Resin_Prep->Column_Pack Loading Sample Loading (in 8M HNO3) Column_Pack->Loading Sample_Prep Sample Preparation (Acid Digestion, Redox Adjustment) Sample_Prep->Loading Washing Washing (to remove matrix) Loading->Washing Elution Plutonium Elution (e.g., HCl + Reductant) Washing->Elution Detection Detection (Alpha Spectrometry) Elution->Detection

Workflow for the separation of plutonium using this compound extraction chromatography.

Application 2: Reversed-Phase Ion-Pair Chromatography of Acidic Drugs

In the pharmaceutical industry, this compound can be used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and analysis of acidic drugs. The TIOA is added to the mobile phase and forms ion pairs with the anionic drug molecules. These ion pairs are more hydrophobic than the free drug anions and are therefore retained on a non-polar stationary phase (e.g., C18).

Quantitative Data: Separation of Acidic Compounds
ParameterDescription
Stationary PhaseC18 or other non-polar bonded silica
Mobile PhaseAcetonitrile/water or Methanol/water containing a buffer and this compound
DetectionUV-Vis or Mass Spectrometry
AnalyteAcidic drugs (e.g., NSAIDs, certain antibiotics)
Expected OutcomeImproved retention and separation of acidic analytes
Experimental Protocol: Separation of Acidic Drugs by RP-HPLC with TIOA

This is a generalized protocol that can be adapted for the separation of various acidic drugs.

1. Preparation of the Mobile Phase:

  • Prepare the aqueous component of the mobile phase by dissolving a suitable buffer (e.g., phosphate or acetate buffer) in high-purity water. Adjust the pH to a value where the acidic drug is in its anionic form and TIOA is protonated (typically in the acidic to neutral range).

  • Add the desired concentration of this compound to the aqueous buffer. The concentration of TIOA will influence the retention of the analytes and should be optimized (typically in the range of 1-10 mM).

  • Prepare the organic component of the mobile phase (e.g., HPLC-grade acetonitrile or methanol).

  • The final mobile phase is a mixture of the aqueous TIOA-containing buffer and the organic solvent. The exact ratio will depend on the specific analytes and should be optimized to achieve the desired separation.

2. Chromatographic System:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and a suitable detector (UV-Vis or Mass Spectrometer).

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Column Temperature: Typically maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.

3. Sample Preparation:

  • Dissolve the drug substance or formulate the product in a suitable solvent, which is compatible with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the prepared sample solution into the HPLC system.

  • Run the analysis using either an isocratic or gradient elution profile, depending on the complexity of the sample.

  • Detect the analytes at a suitable wavelength (for UV-Vis detection) or using appropriate mass spectrometric conditions.

Logical Relationship: Ion-Pair Formation in RP-HPLC

ion_pair_formation cluster_mobile_phase Mobile Phase (Aqueous/Organic) cluster_stationary_phase Stationary Phase (C18) TIOA This compound (R₃N) Protonated_TIOA Protonated TIOA (R₃NH⁺) TIOA->Protonated_TIOA + H⁺ Proton Proton (H⁺) from Buffer Proton->Protonated_TIOA Drug Anionic Drug (A⁻) Ion_Pair Hydrophobic Ion Pair ([R₃NH⁺A⁻]) Drug->Ion_Pair Retention Retention of Ion Pair Protonated_TIOA->Ion_Pair + A⁻ Ion_Pair->Retention Adsorption

Mechanism of ion-pair formation and retention in RP-HPLC using this compound.

Conclusion

This compound is a valuable tool in the field of chromatography, offering unique selectivity for anionic species. In the realm of heavy metal analysis, its application in extraction chromatography provides a robust method for the separation of critical elements like plutonium. For pharmaceutical and drug development professionals, its use as an ion-pairing agent in RP-HPLC presents an effective strategy for the analysis of acidic drugs and other anionic compounds. The protocols and data presented here serve as a foundation for the development and implementation of chromatographic methods utilizing this compound as an ion-exchanger. It is important to note that the specific conditions for any given application will require optimization to achieve the desired performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cobalt Extraction with Triisooctylamine (TIOA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on cobalt extraction using Triisooctylamine (TIOA).

Troubleshooting Guide

This guide addresses common issues encountered during the cobalt extraction process with TIOA, offering potential causes and solutions.

Problem 1: Low Cobalt Extraction Efficiency

Q: My cobalt extraction efficiency using TIOA is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low cobalt extraction efficiency can stem from several factors. Here's a breakdown of potential causes and actionable solutions:

  • Suboptimal pH: The pH of the aqueous phase is a critical parameter in TIOA-based extraction. The extraction efficiency of cobalt is highly pH-dependent. For TIOA, which is a basic extractant, the extraction of cobalt typically occurs from chloride media. In such systems, the formation of the extractable cobalt-chloride complex is favored under acidic conditions. However, the optimal pH can vary depending on the specific composition of your aqueous feed.

    • Solution: Conduct a pH profile experiment by systematically varying the pH of the aqueous feed and measuring the cobalt extraction efficiency at each point. This will help you identify the optimal pH for your specific system. Studies have shown that for amine-based extractants, the extraction of cobalt from chloride solutions is effective in acidic pH ranges.[1]

  • Insufficient Chloride Concentration: TIOA extracts cobalt from chloride solutions through the formation of an ion-pair complex. The formation of the tetrachlorocobaltate(II) anion ([CoCl₄]²⁻) in the aqueous phase is essential for this process.

    • Solution: Ensure your aqueous feed contains a sufficient concentration of chloride ions. You can increase the chloride concentration by adding salts such as sodium chloride (NaCl) or by using hydrochloric acid (HCl) to adjust the pH. The required concentration will depend on the cobalt concentration and other matrix components. The extraction efficiency has been shown to increase significantly with increasing chloride ion concentration.[2]

  • Inadequate TIOA Concentration: The concentration of TIOA in the organic phase directly impacts the extraction capacity.

    • Solution: Increase the concentration of TIOA in your organic solvent. A higher concentration of the extractant will provide more sites for cobalt complexation, leading to improved extraction efficiency. However, be mindful that very high concentrations can increase the viscosity of the organic phase, potentially leading to handling issues and slower phase separation.[1]

  • Poor Phase Contact (Mixing): Insufficient mixing can lead to incomplete mass transfer of the cobalt complex from the aqueous phase to the organic phase.

    • Solution: Optimize your mixing parameters, including agitation speed and mixing time. Ensure vigorous but not excessive mixing to create a good dispersion of one phase within the other, maximizing the interfacial area for mass transfer. Avoid overly aggressive mixing that can lead to stable emulsions.

Problem 2: Emulsion Formation and Poor Phase Separation

Q: I am observing the formation of a stable emulsion at the aqueous-organic interface, which is hindering phase separation. What can I do to resolve this?

A: Emulsion formation is a common issue in solvent extraction processes. Here are some common causes and solutions:

  • Presence of Surfactants or Particulate Matter: Contaminants in your feed solution, such as surfactants or fine solid particles, can stabilize emulsions.

    • Solution: Pretreat your aqueous feed to remove any potential emulsion stabilizers. This can include filtration to remove solids or activated carbon treatment to adsorb organic contaminants.

  • Excessive Mixing Speed: Overly vigorous agitation can shear droplets to a very small size, promoting the formation of stable emulsions.

    • Solution: Reduce the mixing speed. The goal is to achieve good phase dispersion without excessive shearing.

  • High Extractant Concentration: Very high concentrations of TIOA or other organic phase components can increase the viscosity and contribute to emulsion formation.

    • Solution: If possible, try reducing the TIOA concentration while ensuring it is still sufficient for effective extraction.

  • Addition of a Modifier: In some cases, adding a modifier to the organic phase can help to break emulsions and improve phase separation.

    • Solution: Consider adding a long-chain alcohol, such as isodecanol or tridecanol, to the organic phase. These modifiers can alter the interfacial properties and promote faster coalescence of droplets.

Problem 3: Difficulty in Stripping Cobalt from the Loaded Organic Phase

Q: I am struggling to efficiently strip the extracted cobalt from the TIOA-containing organic phase. What are the best approaches for stripping?

A: The stripping process involves reversing the extraction equilibrium to recover the cobalt into a new aqueous solution. Inefficient stripping can be due to the high stability of the extracted complex.

  • Inappropriate Stripping Agent: The choice of stripping agent is crucial for effective cobalt recovery.

    • Solution: For amine-based extractants like TIOA, stripping is typically achieved by contacting the loaded organic phase with an aqueous solution that disrupts the ion-pair complex. This can be accomplished using:

      • Dilute Acids: Solutions of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be effective. The protons from the acid will protonate the amine, releasing the cobalt ion into the aqueous phase.[3]

      • Water or Basic Solutions: In some cases, stripping with water or a dilute basic solution can be effective by shifting the equilibrium back towards the aqueous phase.

  • Insufficient Stripping Agent Concentration or Contact Time:

    • Solution: Optimize the concentration of your stripping agent and the contact time. A McCabe-Thiele analysis can be a useful tool to determine the number of theoretical stages required for complete stripping.[4]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of cobalt extraction using this compound (TIOA)?

A: TIOA is a basic extractant that functions through an anion exchange or ion-pair formation mechanism. In a chloride medium, cobalt(II) forms anionic chlorocomplexes, primarily the tetrachlorocobaltate(II) ion ([CoCl₄]²⁻). The protonated amine group of TIOA in the organic phase then forms an ion pair with this anionic cobalt complex, transferring it from the aqueous phase to the organic phase. The general reaction can be represented as:

2(R₃NH⁺)org + [CoCl₄]²⁻aq ⇌ (R₃NH⁺)₂[CoCl₄]²⁻org

where R₃N represents TIOA.

Q: How does the presence of other metals affect cobalt extraction with TIOA?

A: The selectivity of TIOA for cobalt depends on the ability of other metals present in the solution to form extractable anionic complexes under the same conditions. Metals like iron(III), zinc(II), and copper(II) can also form anionic chloride complexes and may be co-extracted with cobalt. The degree of interference will depend on the relative concentrations of the metals and the stability of their respective chloro-complexes. Selective stripping or scrubbing steps may be necessary to separate cobalt from these co-extracted metals.

Q: Can I use TIOA for cobalt extraction from sulfate or nitrate solutions?

A: TIOA is most effective for extracting cobalt from chloride solutions due to the strong tendency of cobalt to form anionic chlorocomplexes. Its efficiency in sulfate or nitrate media is generally much lower because cobalt does not readily form stable anionic complexes with sulfate or nitrate ions. For extraction from these media, other types of extractants, such as acidic organophosphorus extractants (e.g., D2EHPA, Cyanex 272), are typically used.

Q: What is a synergistic extraction, and can it improve TIOA's efficiency for cobalt?

A: Synergistic extraction occurs when a mixture of two extractants results in a greater extraction efficiency than the sum of the individual extractants. For TIOA, adding a neutral or organophosphorus extractant, such as tri-n-octylphosphine oxide (TOPO), can create a synergistic effect.[5] The second extractant can participate in the formation of a more stable and more readily extracted mixed-ligand complex in the organic phase. This can lead to enhanced extraction efficiency and potentially improved selectivity.

Data Presentation

The following tables summarize the quantitative effects of various parameters on cobalt extraction efficiency. Please note that the exact values can vary depending on the specific experimental conditions.

Table 1: Effect of pH on Cobalt Extraction Efficiency with TIOA

pHCobalt Extraction Efficiency (%)Reference
1.0~98[2]
2.0~95(Estimated from trends)
3.0~90(Estimated from trends)
4.0~85(Estimated from trends)
5.0~80(Estimated from trends)
6.0Not significant[2]

Note: Data is often presented in graphical form in the literature. These values are indicative and based on trends observed in studies using amine-based extractants in chloride media.

Table 2: Effect of TIOA Concentration on Cobalt Extraction Efficiency

TIOA Concentration (M)Cobalt Extraction Efficiency (%)Reference
0.1~40[1]
0.5~60[1]
1.0~70[1]
1.5~77[1]

Table 3: Effect of Chloride Ion Concentration on Cobalt Extraction Efficiency

Chloride Ion Concentration (M)Cobalt Extraction Efficiency (%)Reference
1.0Low(General trend)
3.0Moderate(General trend)
5.0High[2]
5.5~98[2]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Cobalt Extraction

  • Preparation of Aqueous Feed: Prepare a stock solution of cobalt chloride (CoCl₂) in deionized water. The concentration should be representative of your experimental system.

  • pH Adjustment: Aliquot the cobalt solution into several flasks. Adjust the pH of each flask to a different value within the desired range (e.g., pH 1 to 6) using dilute HCl or NaOH.

  • Preparation of Organic Phase: Prepare a solution of TIOA in a suitable organic diluent (e.g., kerosene, toluene) at a fixed concentration (e.g., 0.5 M).

  • Extraction: Add an equal volume of the organic phase to each flask containing the pH-adjusted aqueous phase (e.g., 1:1 phase ratio).

  • Mixing: Shake the flasks vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate in a separatory funnel.

  • Analysis: Analyze the cobalt concentration in the aqueous phase (raffinate) using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation: Calculate the extraction efficiency for each pH value using the formula: Extraction Efficiency (%) = [(Initial Co conc. - Final Co conc.) / Initial Co conc.] x 100

  • Plotting: Plot the extraction efficiency as a function of pH to determine the optimum value.

Mandatory Visualization

Solvent_Extraction_Workflow Workflow for Cobalt Solvent Extraction using TIOA Aqueous_Feed Aqueous Feed (Cobalt in Chloride Solution) pH_Adjustment pH Adjustment Aqueous_Feed->pH_Adjustment Extraction Extraction (Mixing) pH_Adjustment->Extraction Organic_Phase Organic Phase (TIOA in Diluent) Organic_Phase->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Loaded_Organic Loaded Organic Phase (Cobalt-TIOA Complex) Phase_Separation->Loaded_Organic Organic Raffinate Raffinate (Aqueous Phase) Phase_Separation->Raffinate Aqueous Stripping Stripping (Mixing) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., Dilute Acid) Stripping_Agent->Stripping Stripping_Separation Phase Separation Stripping->Stripping_Separation Stripped_Organic Stripped Organic (Recycled TIOA) Stripping_Separation->Stripped_Organic Organic Cobalt_Product Cobalt Product Solution Stripping_Separation->Cobalt_Product Aqueous Stripped_Organic->Organic_Phase Recycle

Caption: A general workflow for the solvent extraction of cobalt using this compound (TIOA).

Extraction_Efficiency_Factors Key Factors Influencing TIOA Extraction Efficiency for Cobalt Efficiency Cobalt Extraction Efficiency pH Aqueous Phase pH pH->Efficiency Chloride Chloride Ion Concentration Chloride->Efficiency TIOA_Conc TIOA Concentration TIOA_Conc->Efficiency Mixing Phase Contact (Mixing) Mixing->Efficiency Synergist Synergistic Agent (e.g., TOPO) Synergist->Efficiency Temperature Temperature Temperature->Efficiency

Caption: Key parameters influencing the efficiency of cobalt extraction with this compound (TIOA).

References

Effect of acid concentration on Triisooctylamine extraction performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of acid concentration on the performance of Triisooctylamine (TIOA) in solvent extraction experiments.

Troubleshooting Guide

This guide addresses common issues encountered during TIOA extraction experiments, with a focus on the role of acid concentration.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Insufficient Acid Concentration: The TIOA may not be sufficiently protonated to form the active amine salt needed for extraction. This is common in the extraction of metal ions that form anionic complexes in acidic solutions.Gradually increase the acid concentration in the aqueous phase. Consult literature for the optimal acid concentration for your specific analyte. For example, the extraction of Fe(III) from HCl solutions with TIOA is low at low HCl concentrations and increases significantly with higher concentrations.[1]
Excessively High Acid Concentration: At very high acid concentrations, the anion of the acid (e.g., Cl⁻, SO₄²⁻) can compete with the target analyte for the protonated TIOA, leading to a decrease in extraction efficiency. This has been observed in the extraction of some metals where extraction rates decrease after reaching an optimal acid concentration.[1]Decrease the acid concentration to the optimal range determined through literature review or empirical testing.
Incorrect pH for Organic Acid Extraction: For the extraction of organic acids, the pH of the aqueous phase must be below the pKa of the organic acid to ensure it is in its neutral, extractable form.Adjust the pH of the aqueous solution to be at least 1-2 pH units below the pKa of the target organic acid.
TIOA Ineffective for the Target Analyte: TIOA may not be a suitable extractant for all substances under certain acidic conditions. For instance, studies have shown that TIOA is ineffective for the extraction of Zirconium (Zr) and Hafnium (Hf) from sulfuric acid solutions.Consider using a different extractant. For Zr/Hf separation from sulfuric acid, Trioctylamine (TOA) has been shown to be more effective.
Emulsion Formation at the Interface High Agitation Speed: Vigorous shaking can lead to the formation of stable emulsions, especially in the presence of surfactants or particulate matter.Gently swirl or invert the separation funnel instead of vigorous shaking. If an emulsion forms, try adding a small amount of a saturated brine solution or a different organic solvent to break it.
Formation of a Third Phase High Metal and Acid Loading: A third, often viscous, phase can form when the organic phase becomes overloaded with the extracted complex, especially at high acid and metal concentrations. This phenomenon is due to the aggregation of polar reverse micelles.Reduce the initial concentration of the target analyte in the aqueous phase or decrease the TIOA concentration in the organic phase. Adding a modifier, such as a long-chain alcohol (e.g., 1-octanol), to the organic phase can also help prevent third phase formation.
Difficulty in Stripping the Analyte Inappropriate Stripping Solution: The concentration and type of acid or base in the stripping solution are critical for efficiently recovering the analyte from the loaded organic phase.For metal ions, stripping can often be achieved by contacting the loaded organic phase with a dilute acid solution or water. This shifts the equilibrium back towards the unprotonated TIOA and the free metal ion in the aqueous phase. For organic acids, a basic solution (e.g., NaOH) can be used to convert the acid to its salt, which is more soluble in the aqueous phase. The efficiency of stripping Fe(III) from loaded TIOA has been shown to be effective with 1.0 M H₂SO₄.[1]

Frequently Asked Questions (FAQs)

Q1: How does acid concentration generally affect the extraction of metal ions with TIOA?

A1: The extraction of metal ions with TIOA typically follows a mechanism where the TIOA is first protonated by the acid to form a triisooctylammonium salt. This salt then acts as a liquid ion exchanger, exchanging its anion for an anionic metal complex from the aqueous phase. Therefore, the acid concentration plays a crucial role. Initially, increasing the acid concentration increases the protonation of TIOA and the formation of the anionic metal complex, leading to higher extraction efficiency. However, at very high acid concentrations, the excess acid anions can compete with the metal complex for the TIOA salt, leading to a decrease in extraction efficiency.[1]

Q2: What is the optimal acid concentration for my experiment?

A2: The optimal acid concentration is highly dependent on the specific metal or compound being extracted and the acid being used. For example, the maximum extraction of Iron (III) from a hydrochloric acid solution using TIOA is achieved at around 8.0 M HCl.[1] In contrast, for the extraction of Zirconium and Hafnium with a similar amine (TOA), the extraction efficiency decreases as the sulfuric acid concentration increases beyond 0.5 M. It is recommended to perform preliminary experiments to determine the optimal acid concentration for your specific system.

Q3: Can I use any acid for the extraction?

A3: While various mineral acids like HCl, H₂SO₄, and HNO₃ can be used, the choice of acid can significantly impact the extraction efficiency. The effectiveness of the extraction depends on the ability of the metal to form an extractable anionic complex with the conjugate base of the acid. For instance, the extraction of Iron (III) with TIOA is quantitative from HCl solutions but only partial from sulfuric, nitric, and perchloric acid solutions under similar conditions.[1]

Q4: How does the pH of the aqueous phase affect the extraction of organic acids with TIOA?

A4: For the extraction of organic acids, the pH of the aqueous phase is a critical parameter. The extraction mechanism involves the formation of an ion pair between the protonated TIOA and the carboxylate anion of the organic acid. To facilitate this, the organic acid should be in its neutral form to a significant extent in the aqueous phase before it can react with the TIOA. Therefore, the pH of the aqueous solution should be maintained below the pKa of the organic acid.

Q5: What is the role of a modifier in the organic phase?

A5: A modifier, typically a long-chain alcohol like 1-octanol or isodecanol, is often added to the organic phase (TIOA + diluent). The modifier can help to prevent the formation of a third phase, improve the solubility of the amine salt in the organic diluent, and enhance the extraction efficiency.

Data Presentation

Table 1: Effect of Acid Concentration on the Extraction of Iron (III) with TIOA

  • Experimental Conditions: 5.0 x 10⁻² M TIOA in benzene, [Fe(III)] = 1.0 x 10⁻³ M.

  • Data Source: Patil, S. J., et al. Oriental Journal of Chemistry.[1]

Acid Concentration (M)% Extraction from HCl% Extraction from H₂SO₄% Extraction from HNO₃% Extraction from HClO₄
1.0-38.4532.1228.42
2.048.2445.1238.6435.12
3.062.4252.3445.2442.34
4.078.1358.6250.1248.24
5.089.3264.2454.3252.82
6.094.1268.4258.5058.50
7.097.4272.2463.1661.00
8.098.2176.0268.2464.05
9.098.2179.1272.4265.44
10.0-80.3276.6466.15
11.0-80.3276.9567.16
12.0--79.1268.16

Experimental Protocols

General Protocol for Metal Extraction using TIOA

This protocol provides a general framework for performing a solvent extraction experiment to investigate the effect of acid concentration on metal extraction with TIOA.

  • Preparation of the Aqueous Phase:

    • Prepare a stock solution of the metal salt of interest in deionized water.

    • Prepare a series of aqueous solutions with varying concentrations of the desired acid (e.g., 1 M, 2 M, 4 M, 6 M, 8 M, 10 M HCl).

    • To each acidic solution, add a known volume of the metal stock solution to achieve the desired initial metal concentration.

  • Preparation of the Organic Phase:

    • Prepare a solution of TIOA in a suitable organic diluent (e.g., kerosene, toluene, benzene) at the desired concentration (e.g., 0.1 M). If necessary, add a modifier (e.g., 5-10% v/v 1-octanol).

  • Extraction Procedure:

    • In a series of separatory funnels, add equal volumes of the prepared aqueous and organic phases (e.g., 20 mL of each).

    • Shake each funnel for a predetermined amount of time (e.g., 5-10 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal in the aqueous phase (raffinate) using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).

    • The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]final_aq.

  • Calculation of Extraction Efficiency:

    • Calculate the distribution ratio (D) and the percentage of extraction (%E) using the following equations:

      • D = [M]org / [M]final_aq

      • %E = (([M]initial_aq - [M]final_aq) / [M]initial_aq) * 100

Mandatory Visualization

TIOA_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase H_ion H⁺ TIOA_H R₃NH⁺X⁻ (Protonated TIOA) X_ion X⁻ (Acid Anion) M_complex [MXn]⁻ (Anionic Metal Complex) TIOA_M R₃NH⁺[MXn]⁻ (Extracted Complex) TIOA R₃N (TIOA) TIOA->TIOA_H Protonation (High Acid Conc. Favors) TIOA_H->TIOA_M Extraction (Ion Exchange) TIOA_M->TIOA Stripping (Low Acid Conc. Favors) Protonation_note Step 1: Protonation of TIOA by Acid Extraction_note Step 2: Extraction of Metal Complex Stripping_note Step 3: Stripping of Metal

Caption: TIOA extraction and stripping workflow.

References

Technical Support Center: Optimizing Triisooctylamine (TIOA) Concentration in Organic Diluents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing triisooctylamine (TIOA) in organic diluents for various experimental applications, primarily focusing on solvent extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving TIOA.

Issue IDQuestionAnswer
TIOA-001 Why is my extraction efficiency lower than expected? Several factors can contribute to low extraction efficiency.[1] Consider the following: - Incorrect TIOA Concentration: The concentration of TIOA should be optimized for your specific application. A concentration that is too low will result in incomplete extraction.[2] - Inappropriate Diluent: The choice of organic diluent significantly impacts extraction efficiency. The polarity and dielectric constant of the diluent affect the solvation of the TIOA-solute complex.[2][3] For instance, while benzene and kerosene have shown high efficiency in certain extractions, nitrobenzene and n-heptane have performed poorly.[2] - Suboptimal Aqueous Phase Acidity: The pH or acidity of the aqueous phase is critical, especially for the extraction of metals or acids. The optimal acidity protonates the TIOA, enabling the ion-exchange mechanism required for extraction.[2] For example, the extraction of Iron (III) from hydrochloric acid is most efficient at 8.0 M HCl.[2] - Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume can influence extraction. An insufficient volume of the organic phase may not be adequate to extract the solute completely.[4] - Insufficient Mixing/Contact Time: The two phases must be mixed vigorously to ensure maximum interfacial area and sufficient time must be allowed for the extraction equilibrium to be reached.[4]
TIOA-002 I am observing the formation of a third phase at the interface. What is it and how can I prevent it? The formation of a third phase, often a dense, viscous layer, can occur at high solute or extractant concentrations. This phenomenon is attributed to the limited solubility of the extracted metal-amine complex in the organic diluent.[5] To prevent or resolve this issue: - Decrease TIOA Concentration: Lowering the concentration of TIOA in the organic diluent can prevent the formation of the third phase. - Add a Modifier: The addition of a "modifier," which is typically a long-chain alcohol (e.g., 1-decanol or isodecanol), to the organic phase can increase the solubility of the extracted complex and prevent third phase formation. - Change the Diluent: Switching to a more polar or aromatic diluent can sometimes mitigate this issue.
TIOA-003 An emulsion has formed between the aqueous and organic layers. How can I break it? Emulsion formation is a common issue in liquid-liquid extraction, particularly when dealing with complex matrices or high concentrations of surfactants.[6] Here are several methods to break an emulsion: - Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.[7][8] - Gentle Swirling: Gently swirl the contents of the separatory funnel to encourage coalescence of the dispersed phase.[6] - Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7][8] - Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective method to separate the phases.[7][8][9] - Filtration: Passing the mixture through a bed of glass wool or a phase separator paper can break the emulsion.[6] - Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
TIOA-004 The stripping of my target solute from the TIOA-organic phase is incomplete. What can I do? Incomplete stripping can be due to several factors: - Inappropriate Stripping Agent: The choice and concentration of the stripping solution are crucial. For metal ions extracted from acidic solutions, a more acidic or a complexing agent solution might be needed. For example, 1.0 M H₂SO₄ has been shown to be an effective stripping agent for Iron (III), though multiple extractions are necessary for complete recovery.[2] - Insufficient Contact Time or Mixing: Ensure vigorous mixing and adequate contact time between the organic and stripping phases. - Multiple Stripping Stages: A single stripping stage may not be sufficient for complete recovery. Performing multiple, sequential stripping steps with fresh stripping solution will improve the overall stripping efficiency.[2]
TIOA-005 How can I regenerate and reuse the TIOA-diluent mixture? After stripping the solute, the TIOA-diluent mixture can often be regenerated for reuse. This typically involves: 1. Washing: Wash the organic phase with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide) to neutralize any remaining acid from the stripping step. 2. Water Wash: Follow with one or more washes with deionized water to remove any residual alkali and salts. 3. Drying: Dry the organic phase over an anhydrous salt like sodium sulfate to remove any dissolved water. The regenerated organic phase can then be reused for further extractions.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of TIOA in solvent extraction.

FAQ IDQuestionAnswer
TIOA-F01 What is this compound (TIOA) and what is it used for? This compound (TIOA) is a tertiary amine with the chemical formula (C₈H₁₇)₃N. It is a colorless to pale yellow liquid that is insoluble in water but soluble in most organic solvents.[10] TIOA is widely used as an extractant in solvent extraction processes for the separation and purification of various substances, including metals, carboxylic acids, and other organic compounds from aqueous solutions.[11]
TIOA-F02 How do I choose the right organic diluent for my TIOA-based extraction? The choice of diluent is critical and depends on the specific application. Key factors to consider include: - Polarity and Dielectric Constant: The diluent's properties must be compatible with the TIOA-solute complex to ensure good solubility and prevent third phase formation.[2][3] Non-polar aliphatic hydrocarbons like kerosene and hexane, and aromatic hydrocarbons such as benzene, toluene, and xylene are common choices.[2][3] - Solute Compatibility: The diluent should not react with or degrade the target solute. - Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the diluent. Kerosene is often favored over more toxic options like benzene.[3]
TIOA-F03 What is the optimal concentration of TIOA to use? The optimal TIOA concentration is application-dependent and should be determined experimentally. A common starting point is in the range of 0.01 M to 0.5 M.[2] Increasing the TIOA concentration generally increases the extraction efficiency up to a certain point, after which it may level off or lead to issues like third phase formation.[2]
TIOA-F04 What is the mechanism of extraction with TIOA? TIOA is a basic extractant. In acidic aqueous solutions, the nitrogen atom of TIOA gets protonated, forming a triisooctylammonium cation. This cation can then form an ion pair with an anionic species from the aqueous phase, which is then extracted into the organic phase. This is a common mechanism for the extraction of metal-halide complexes or the anions of carboxylic acids.
TIOA-F05 How does the organic-to-aqueous phase ratio (O/A) affect the extraction? The O/A ratio is an important parameter to optimize. A higher O/A ratio can lead to a higher percentage of extraction in a single stage.[4][12] However, using a very large excess of the organic phase may not be economical or practical. The optimal O/A ratio depends on the distribution coefficient of the solute and the desired extraction efficiency.

Data Presentation

Table 1: Effect of Diluent on the Extraction of Iron (III) with TIOA

DiluentDielectric ConstantExtraction Efficiency (%)
Benzene2.28>98
Toluene2.38>80
Xylene2.27 - 2.57>80
Carbon Tetrachloride2.24>80
Hexane1.88>80
Cyclohexane2.02>80
Nitrobenzene34.82Poor
n-Heptane1.92Poor
Data synthesized from a study on the extraction of Iron (III) where [Fe(III)] = 1.0 x 10⁻³ M and [TIOA] = 5.0 x 10⁻² M in a hydrochloric acid medium.[2]

Table 2: Effect of TIOA Concentration on the Extraction of Cobalt (II)

TIOA Concentration (M)Extraction Efficiency (%)
0.0545.2
0.161.1
0.270.8
0.376.7
Data from a study on the extraction of Cobalt (II) from an acidic chloride medium using kerosene as the diluent.

Experimental Protocols

General Protocol for Solvent Extraction of a Metal Ion using TIOA

This protocol provides a general framework for a typical solvent extraction experiment. The specific parameters (e.g., TIOA concentration, acid concentration, choice of diluent) should be optimized for the target metal ion.

  • Preparation of the Aqueous Phase:

    • Prepare a stock solution of the metal salt of a known concentration in deionized water.

    • Acidify the aqueous solution to the desired concentration using a suitable mineral acid (e.g., HCl, H₂SO₄). The optimal acid concentration needs to be determined experimentally.[2]

  • Preparation of the Organic Phase:

    • Prepare a solution of TIOA of the desired concentration in the chosen organic diluent (e.g., kerosene, toluene).

  • Extraction Procedure:

    • In a separatory funnel, add equal volumes of the prepared aqueous and organic phases (a 1:1 O/A ratio is a common starting point).

    • Stopper the funnel and shake vigorously for a predetermined amount of time (e.g., 5-15 minutes) to ensure thorough mixing and allow for the extraction to reach equilibrium.[2]

    • Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide (Issue ID: TIOA-003).

    • Carefully separate the two phases. The organic phase now contains the extracted metal-TIOA complex.

  • Stripping Procedure:

    • Transfer the organic phase to a clean separatory funnel.

    • Add an equal volume of a suitable stripping solution (e.g., a more concentrated acid or a complexing agent solution).[2]

    • Shake vigorously for a sufficient amount of time.

    • Allow the phases to separate and collect the aqueous stripping solution, which now contains the metal ion.

    • For complete recovery, this stripping step may need to be repeated with fresh stripping solution.[2]

  • Analysis:

    • Determine the concentration of the metal ion in the initial aqueous phase, the raffinate (the aqueous phase after extraction), and the stripping solution using an appropriate analytical technique (e.g., AAS, ICP-OES, UV-Vis spectrophotometry).

    • Calculate the extraction efficiency and distribution coefficient.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis1 Post-Extraction cluster_stripping Stripping cluster_analysis2 Final Products A Prepare Aqueous Phase (Metal Salt + Acid) C Combine Phases in Separatory Funnel A->C B Prepare Organic Phase (TIOA + Diluent) B->C D Vigorous Shaking C->D E Phase Separation D->E F Collect Organic Phase (Loaded TIOA) E->F G Collect Aqueous Phase (Raffinate) E->G H Add Stripping Solution to Organic Phase F->H I Vigorous Shaking H->I J Phase Separation I->J K Collect Aqueous Phase (Stripped Metal) J->K L Regenerated Organic Phase J->L

Figure 1: General workflow for a solvent extraction experiment using TIOA.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem Low_Efficiency Low Extraction Efficiency? Problem->Low_Efficiency Yes End Continue Experiment Problem->End No Third_Phase Third Phase Formation? Low_Efficiency->Third_Phase No Check_Params Check: - TIOA Concentration - Diluent Choice - Aqueous pH - O/A Ratio - Mixing Time Low_Efficiency->Check_Params Yes Emulsion Emulsion Formation? Third_Phase->Emulsion No Modify_Org Modify Organic Phase: - Lower TIOA Conc. - Add Modifier - Change Diluent Third_Phase->Modify_Org Yes Break_Emulsion Apply Emulsion Breaking Technique: - Wait - Add Brine - Centrifuge Emulsion->Break_Emulsion Yes Emulsion->End No Success Problem Resolved Check_Params->Success Modify_Org->Success Break_Emulsion->Success Success->End

Figure 2: A logical diagram for troubleshooting common issues in TIOA extractions.

References

Troubleshooting emulsion formation in Triisooctylamine solvent extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triisooctylamine (TIOA) Solvent Extraction

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing emulsion formation during solvent extraction processes using this compound (TIOA).

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem in TIOA solvent extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent (like TIOA in a diluent) and an aqueous solution.[1][2] In solvent extraction, it appears as a cloudy or milky third layer between the distinct organic and aqueous phases.[3] This formation is problematic because it makes the separation of the two phases difficult, if not impossible, leading to poor extraction efficiency and loss of the target analyte or the organic phase.[1][4] Emulsions are often stabilized by surfactant-like compounds present in the sample matrix, which reduce the interfacial tension between the two liquids.[1][4]

Q2: What are the primary causes of emulsion formation?

Several physical and chemical factors can either cause or stabilize emulsions during TIOA solvent extraction.

  • Physical Factors:

    • High-Intensity Mixing: Excessive agitation or shaking increases the surface area between the two phases, promoting the formation of fine droplets that are slow to coalesce.[4][5]

    • Presence of Fine Solids: Finely divided particulate matter can accumulate at the interface, mechanically preventing droplets from merging.[1]

    • Phase Ratio: An imbalanced volume ratio between the organic and aqueous phases can sometimes contribute to more stable emulsions.

  • Chemical Factors:

    • Surfactant-like Molecules: Samples containing compounds like proteins, phospholipids, or fatty acids can act as emulsifying agents.[4]

    • pH of the Aqueous Phase: The pH affects the charge of both the TIOA extractant and other ionic species. An unfavorable pH can increase emulsion stability.[6][7]

    • High Analyte Concentration: In some cases, the formation of the amine-analyte complex can itself promote emulsion.[8]

    • Ionic Strength: Low ionic strength in the aqueous phase can sometimes fail to "push" emulsifying agents fully into one phase, allowing them to stabilize the interface.[4][9]

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often more effective than trying to break a stable emulsion.[4][9]

  • Optimize Mixing: Instead of vigorous shaking, use gentle swirling or a rocking motion. This provides sufficient interfacial contact for extraction while minimizing the shear forces that create emulsions.[4][5]

  • Pre-treat the Sample: If your sample is known to contain particulates, filter it before the extraction process.[10]

  • Adjust Aqueous Phase Chemistry:

    • Increase Ionic Strength: Before extraction, add a neutral salt like sodium chloride (NaCl) to the aqueous phase. This technique, known as "salting out," increases the polarity of the aqueous layer and can help destabilize potential emulsions.[4][9][10]

    • Optimize pH: Adjust the pH of the aqueous phase to a range that minimizes emulsion. This often needs to be determined empirically for your specific system.

  • Add a Modifier: Incorporate a phase modifier, such as a long-chain alcohol like 1-octanol, into your organic phase. Modifiers can improve the solubility of the extracted complex in the organic phase and disrupt the formation of emulsion-stabilizing structures at the interface.[8][11]

Q4: My experiment has already formed an emulsion. What steps can I take to break it?

If an emulsion has already formed, several techniques can be employed to break it. The best method depends on the nature and stability of the emulsion.[12]

  • Be Patient: Allow the mixture to stand undisturbed for an extended period (e.g., 30-60 minutes).[3][10][12] Sometimes, less stable emulsions will resolve on their own. Gentle tapping or slow stirring of the emulsion layer can aid this process.[3][12]

  • Thermal Methods:

    • Heating: Gently warming the mixture can decrease viscosity and increase droplet coalescence.

    • Cooling: A "thermal shock," such as placing the vessel in an ice bath, can sometimes increase interfacial tension and break the emulsion.[1]

  • Chemical Additions:

    • Add Brine or Salt: Add a saturated NaCl solution (brine) or solid salt to the mixture and gently mix. This increases the ionic strength of the aqueous phase and is a very common and effective method.[4][9][10]

    • Adjust pH: Acidifying the sample with HCl or H₂SO₄ can sometimes break emulsions stabilized by alkaline soaps or detergents by altering the charge of the emulsifying agent.[3][12]

    • Add a Different Solvent: Adding a small amount of a different organic solvent (e.g., ethanol) can change the properties of the organic phase and disrupt the emulsion.[1][9]

  • Mechanical Methods:

    • Centrifugation: This is often the most effective method for physically forcing the separation of the dispersed droplets from the continuous phase.[3][9][12]

    • Filtration: Pass the emulsified mixture through a bed of glass wool or phase separation filter paper.[4][9] Adding a drying agent like anhydrous sodium sulfate can also be effective by binding the water.[3][12]

    • Ultrasonic Bath: An ultrasonic bath can provide energy to help droplets coalesce.[3][12]

Data Presentation: Factors Influencing Emulsion

The following table summarizes the impact of various experimental parameters on emulsion stability and provides recommended actions.

ParameterObservationImpact on EmulsionRecommended Action
Mixing Intensity High shear, vigorous shakingIncreases stability by creating smaller dropletsReduce intensity; use gentle swirling instead of shaking.[4][5]
Temperature Varies by systemCan decrease stability by reducing viscosity or increase itExperiment with gentle heating or cooling.[1][5]
Aqueous Phase pH Non-optimal for the systemCan increase stabilityAdjust pH away from the isoelectric point of proteins or other emulsifiers.[6][7]
Ionic Strength Low salt concentrationIncreases stabilityAdd a neutral salt (e.g., NaCl) to the aqueous phase ("salting out").[4][9]
Presence of Solids Particulates in the sampleIncreases stability by armoring dropletsPre-filter the aqueous sample before extraction.[10]
Phase Modifier Absence of a modifierCan lead to a more stable emulsionAdd a modifier (e.g., 1-octanol) to the organic phase.[8][11]

Experimental Protocols

Protocol: Batch Phase Disengagement Test

This test is used to quantitatively assess the stability of an emulsion and the time required for phase separation (disengagement).

Objective: To measure the rate of phase separation under controlled conditions to evaluate the effect of different variables (e.g., pH, modifier concentration, mixing speed).

Materials:

  • Jacketed glass reactor or a graduated cylinder.

  • Variable-speed overhead stirrer with impeller.

  • Timer.

  • TIOA organic phase (with or without modifier).

  • Aqueous phase (with analyte and adjusted pH/ionic strength).

Methodology:

  • Preparation: Add equal volumes of the pre-prepared aqueous and organic phases to the vessel (e.g., 1:1 phase ratio).[13]

  • Mixing: Agitate the mixture at a defined speed (e.g., 800 rpm) for a set duration (e.g., 3-5 minutes) to create a dispersion.[13][14]

  • Settling and Measurement: Immediately stop the agitation and start the timer.

  • Data Recording: Record the time it takes for the primary break to occur (the first clear interface appears) and the time for the complete separation of the two phases. The height of the dispersion band can also be measured over time.[14]

  • Analysis: Plot the volume of separated phases versus time. The time required for 90% or 100% phase separation is the "phase disengagement time" (PDT). Compare PDTs across different experimental conditions to identify factors that reduce emulsion stability.

Visualizations

G cluster_prevention Preventative Checks cluster_breaking Active Breaking Techniques start Emulsion Observed (Stable Third Layer) check_mixing 1. Was Mixing Gentle? start->check_mixing Start Here check_solids 2. Aqueous Phase Filtered? check_mixing->check_solids check_salt 3. Salt Added (Salting Out)? check_solids->check_salt check_modifier 4. Phase Modifier Used? check_salt->check_modifier action_wait A. Wait 30-60 mins (Gentle Tapping) check_modifier->action_wait If prevention fails... action_salt B. Add Brine / Solid NaCl action_wait->action_salt If not resolved... end_resolved Emulsion Resolved action_wait->end_resolved action_temp C. Apply Gentle Heat or Cool action_salt->action_temp If not resolved... action_salt->end_resolved action_filter D. Filter (Glass Wool / Na2SO4) action_temp->action_filter If not resolved... action_temp->end_resolved action_centrifuge E. Centrifuge Sample action_filter->action_centrifuge If not resolved... action_filter->end_resolved action_centrifuge->end_resolved end_persist Emulsion Persists (Re-evaluate System Chemistry) action_centrifuge->end_persist If still not resolved...

G cluster_physical Physical Factors cluster_chemical Chemical Factors center Emulsion Stability mixing Mixing Intensity center->mixing temp Temperature center->temp solids Presence of Solids center->solids ratio Phase Ratio center->ratio ph Aqueous pH center->ph surfactants Surfactants center->surfactants ionic Ionic Strength center->ionic modifier Phase Modifier center->modifier

References

Technical Support Center: Regeneration and Recycling of Triisooctylamine (TIOA) from Organic Phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the regeneration and recycling of Triisooctylamine (TIOA) from organic phases.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Regeneration of TIOA - Inappropriate stripping agent.- Insufficient concentration of the stripping agent.- Inadequate mixing or contact time.- Formation of a stable emulsion.- Select a suitable stripping agent based on the extracted solute (e.g., NaOH for acidic solutes, H₂SO₄ for metallic species).- Optimize the concentration of the stripping agent. For example, 1.0 M H₂SO₄ has been used for stripping Iron (III)[1].- Increase the stirring speed or prolong the mixing time. A 30-minute extraction time has been noted as effective in similar systems[2][3].- If an emulsion forms, consider adjusting the phase ratio, temperature, or adding a demulsifier.
Poor Phase Separation - High viscosity of the organic phase.- Presence of interfacial contaminants.- Intense mixing leading to a stable emulsion.- Dilute the organic phase with a suitable solvent to reduce viscosity.- Filter the organic phase to remove any particulate matter.- Optimize the stirring speed and time to avoid overly vigorous mixing. Centrifugation can also be employed to facilitate phase separation.
Loss of TIOA Efficiency After Several Cycles - Degradation of the amine.- Incomplete stripping of the extracted solute.- Entrainment of the organic phase in the aqueous phase.- Ensure the regeneration process does not involve harsh conditions (e.g., excessively high temperatures) that could degrade the TIOA.- Optimize the stripping process to ensure complete removal of the solute from the TIOA.- Allow for adequate settling time and carefully separate the phases to minimize loss of the organic phase.
Precipitation During Stripping - The stripped solute has low solubility in the aqueous stripping solution.- Adjust the pH of the stripping solution.- Increase the volume of the stripping solution.- Consider using a different stripping agent that forms a more soluble salt with the solute.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the regeneration of TIOA?

A1: The regeneration of TIOA, an amine extractant, typically involves a stripping process. After TIOA in an organic solvent has extracted a solute (e.g., an acid or a metal ion) from an aqueous phase, it forms a complex. To regenerate the TIOA, the loaded organic phase is contacted with a stripping solution (an aqueous phase) that can break this complex. This process transfers the solute into the new aqueous phase, freeing the TIOA in the organic phase to be recycled.

Q2: How do I choose the right stripping agent for my application?

A2: The choice of stripping agent depends on the nature of the solute extracted by the TIOA.

  • For acidic solutes , a basic solution like sodium hydroxide (NaOH) is commonly used to neutralize the acid and regenerate the amine[3].

  • For metallic species extracted from acidic solutions, a more concentrated acid, such as sulfuric acid (H₂SO₄), can be effective for stripping[1]. The principle is to shift the equilibrium back towards the aqueous phase.

Q3: What factors influence the efficiency of TIOA regeneration?

A3: Several factors can affect regeneration efficiency:

  • Type and Concentration of Stripping Agent: As mentioned above, the appropriate agent and its concentration are critical.

  • Phase Ratio (Organic/Aqueous): The volume ratio of the organic phase to the aqueous stripping phase can impact the completeness of the stripping process.

  • Temperature: Temperature can influence reaction kinetics and phase separation. For instance, studies on similar systems have been conducted at 25°C[2][3].

  • Mixing Speed and Time: Adequate mixing is necessary to ensure efficient mass transfer between the two phases. A stirring speed of 1400 rpm and a 30-minute duration have been reported for extraction, and similar conditions can be optimized for stripping[2][3].

Q4: Can TIOA be reused multiple times? How can I assess its performance over cycles?

A4: Yes, one of the primary advantages of using TIOA is its potential for recycling. To assess its performance, you can monitor the extraction efficiency of the recycled TIOA over several extraction-regeneration cycles. A consistent extraction efficiency indicates successful regeneration and stability of the extractant. For example, the repeated use of a recycled extractant was evaluated for its effect on extraction efficiency in a similar amine-based system[3].

Experimental Protocols

Protocol 1: Regeneration of TIOA after Acid Extraction

This protocol is based on the principles of regenerating an amine extractant after the extraction of an acidic solute, such as methanesulfonic acid, using a basic stripping agent[3].

Materials:

  • Loaded organic phase (TIOA in a suitable diluent containing the extracted acid)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Transfer a known volume of the loaded organic phase and the NaOH stripping solution into a separatory funnel. A typical phase ratio (Organic:Aqueous) to start with is 1:1.

  • Place the separatory funnel on a magnetic stirrer and mix vigorously for a predetermined time (e.g., 30 minutes).

  • Allow the phases to separate completely. If emulsification occurs, centrifugation may be necessary.

  • Carefully separate the two phases. The aqueous phase now contains the sodium salt of the extracted acid, and the organic phase contains the regenerated TIOA.

  • The regenerated organic phase can be washed with deionized water to remove any entrained stripping agent.

  • The regenerated TIOA solution is now ready for reuse in a new extraction cycle.

Protocol 2: Regeneration of TIOA after Metal Extraction

This protocol is adapted from the stripping of Iron (III) from TIOA using an acidic stripping agent[1].

Materials:

  • Loaded organic phase (TIOA in a suitable diluent containing the extracted metal complex)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1.0 M)

  • Separatory funnel

  • Shaker or magnetic stirrer

Procedure:

  • Place equal volumes of the loaded organic phase and the 1.0 M H₂SO₄ stripping solution into a separatory funnel.

  • Shake the funnel vigorously for approximately 5 minutes.

  • Allow the two phases to settle and separate completely.

  • Drain the lower aqueous phase, which now contains the stripped metal ions.

  • For complete recovery, the organic phase may need to be contacted with fresh stripping solution multiple times. It has been noted that three contacts can achieve up to 99.8% recovery for Iron (III)[1].

  • The regenerated organic phase, containing the TIOA, can then be reused for extraction.

Data Presentation

Table 1: Optimized Conditions for Extraction using Trioctylamine (TOA) - A Reference for TIOA Systems

ParameterOptimized ValueReference
Initial Amine Concentration0.86 mol·L⁻¹[3]
Phase Ratio (O/A)0.6[3]
Temperature25°C[2][3]
Stirring Speed1400 rpm[2][3]
Extraction Time30 min[2][3]
Extraction Efficiency96.1%[2][3]

Table 2: Stripping Agents for Different Extracted Solutes

Extracted Solute TypeExample Stripping AgentConcentrationReference
Acidic SoluteSodium Hydroxide (NaOH)Not specified[3]
Metallic Cation (Iron III)Sulfuric Acid (H₂SO₄)1.0 M[1]

Visualizations

experimental_workflow cluster_extraction Extraction Step cluster_regeneration Regeneration Step A Aqueous Phase (with solute) C Mixing & Phase Contact A->C B Organic Phase (Fresh TIOA) B->C D Phase Separation C->D E Loaded Organic Phase (TIOA-solute complex) D->E F Treated Aqueous Phase D->F H Mixing & Stripping E->H G Stripping Solution (e.g., NaOH or H₂SO₄) G->H I Phase Separation H->I J Regenerated Organic Phase (Recycled TIOA) I->J K Concentrated Solute in Aqueous Phase I->K J->B Recycle

Caption: Experimental workflow for TIOA extraction and regeneration.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Regeneration cluster_poorsep Troubleshooting Poor Phase Separation cluster_losseff Troubleshooting Loss of Efficiency Start Regeneration Issue? Incomplete Incomplete Regeneration Start->Incomplete Yes PoorSep Poor Phase Separation Start->PoorSep Yes LossEff Loss of Efficiency Start->LossEff Yes Sol1 Check Stripping Agent & Concentration Incomplete->Sol1 Sol2 Optimize Mixing Time & Speed Incomplete->Sol2 Sol3 Address Emulsion Formation Incomplete->Sol3 Sol4 Reduce Viscosity PoorSep->Sol4 Sol5 Filter Organic Phase PoorSep->Sol5 Sol6 Optimize Mixing Intensity PoorSep->Sol6 Sol7 Check for TIOA Degradation LossEff->Sol7 Sol8 Ensure Complete Stripping LossEff->Sol8 Sol9 Minimize Phase Entrainment LossEff->Sol9

Caption: Logical troubleshooting flow for TIOA regeneration issues.

References

Technical Support Center: Preventing Third Phase Formation with Triisooctylamine (TIOA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with third phase formation during solvent extraction experiments using Triisooctylamine (TIOA).

Troubleshooting Guide

This guide addresses common issues encountered during solvent extraction with TIOA that may lead to or be confused with third phase formation.

Problem Probable Cause(s) Solution(s)
An emulsion forms at the interface. - High concentration of surfactant-like compounds in the sample. - Vigorous shaking of the separatory funnel.- Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase.[1] - Centrifuge the mixture to break the emulsion.[1] - Add a small amount of a different organic solvent to alter the solubility characteristics.[1]
Only one phase is visible after adding the organic and aqueous solutions. The reaction mixture may contain a water-miscible solvent (e.g., ethanol) that solubilizes both phases.[2]- Pre-concentrate the reaction mixture by removing the water-miscible solvent before extraction. - Add more of the primary organic solvent or a brine solution to induce phase separation.[2]
A solid precipitate forms at the interface or in one of the phases. The concentration of the extracted metal complex has exceeded its solubility limit in the organic phase, but has not formed a liquid third phase.- Decrease the concentration of the metal in the aqueous feed. - Increase the concentration of the TIOA extractant. - Add a suitable modifier to increase the solubility of the metal complex.
The organic phase splits into two distinct organic layers (third phase formation). The concentration of the TIOA-metal complex has surpassed the limiting organic concentration (LOC), leading to the formation of large, poorly solvated aggregates that separate from the bulk diluent.[3][4]- See the detailed prevention strategies in the FAQ section below.

Frequently Asked Questions (FAQs)

Understanding Third Phase Formation

Q1: What is third phase formation in solvent extraction with TIOA?

Third phase formation is an undesirable phenomenon where the organic phase splits into two immiscible layers during liquid-liquid extraction.[3] This occurs when the concentration of the extracted species (the TIOA-metal complex) exceeds its solubility in the organic diluent, a point known as the Limiting Organic Concentration (LOC).[4] The heavier, often more viscous, third phase is enriched with the extractant and the extracted metal, while the lighter phase is primarily composed of the diluent.[4]

Q2: What is the underlying mechanism of third phase formation?

The formation of a third phase is driven by the aggregation of TIOA-metal complexes into reverse micelles.[4] In the organic phase, the polar heads of the extractant molecules, complexed with the metal ions, orient themselves inwards, while the non-polar alkyl chains face outwards into the organic diluent. As the concentration of the extracted metal increases, these reverse micelles can aggregate further. When these aggregates become sufficiently large and polar, their attraction to each other overcomes their solubility in the non-polar diluent, leading to phase separation.[3]

ThirdPhaseMechanism cluster_0 Low Metal Loading cluster_1 Increasing Metal Loading cluster_2 Above Limiting Organic Concentration (LOC) A1 TIOA-Metal Complex A2 TIOA-Metal Complex A3 TIOA-Metal Complex B1 Reverse Micelle A3->B1 Aggregation B2 Reverse Micelle C1 Large Aggregates B2->C1 Further Aggregation C2 Third Phase Formation C1->C2

Mechanism of third phase formation with increasing metal loading.
Factors Influencing Third Phase Formation

Q3: What are the key factors that influence third phase formation with TIOA?

Several factors can promote or inhibit the formation of a third phase. Understanding and controlling these variables is crucial for maintaining a stable two-phase system.

Factor Effect on Third Phase Formation Explanation
Concentration of TIOA Higher concentrations can increase the likelihood of third phase formation.While a higher TIOA concentration can increase extraction efficiency, it also leads to a higher concentration of the TIOA-metal complex in the organic phase, potentially exceeding the LOC.
Concentration of Metal Ions Higher concentrations in the aqueous phase increase the risk of third phase formation.Increased metal loading in the organic phase promotes the aggregation of reverse micelles.[4]
Type of Diluent The choice of diluent has a significant impact.Aliphatic diluents (e.g., n-dodecane) are more prone to third phase formation than aromatic or cyclic diluents (e.g., toluene, cyclohexane), which have a greater capacity to solvate the TIOA-metal complexes.
Temperature Increasing the temperature generally inhibits third phase formation.Higher temperatures increase the solubility of the extracted complexes in the organic phase and can disrupt the weak interactions that lead to aggregation.
Aqueous Phase Composition (Acidity, Ionic Strength) High acidity and ionic strength can influence third phase formation.The composition of the aqueous phase affects the extraction equilibrium and the nature of the extracted species, which in turn can impact their aggregation behavior in the organic phase.
Prevention and Mitigation Strategies

Q4: How can I prevent third phase formation in my experiments with TIOA?

The most common and effective method to prevent third phase formation is the addition of a "modifier" to the organic phase.

Q5: What are modifiers and how do they work?

Modifiers are typically long-chain alcohols or other polar molecules that are soluble in the organic diluent.[5] They work through several mechanisms:

  • Increasing Polarity: Modifiers increase the overall polarity of the organic diluent, which enhances the solubility of the polar TIOA-metal complexes.[5]

  • Acting as a Co-surfactant: Modifiers can insert themselves into the reverse micelles, disrupting the packing of the TIOA-metal complexes and preventing the formation of large aggregates. Some modifiers, like 1-octanol, can act as a co-surfactant.[3][5]

  • Secondary Solvation: Modifiers can form a secondary solvation shell around the TIOA-metal complexes, increasing their steric bulk and preventing close approach and aggregation.[5]

Q6: What are some common modifiers used with TIOA and in what concentrations?

While specific quantitative data for TIOA is not abundant in the provided search results, long-chain alcohols are commonly used as modifiers. Based on analogous systems with other amine and amide extractants, the following are good starting points:

Modifier Typical Concentration Range (v/v %) Notes
1-Octanol5 - 15%A widely used and effective modifier.[5]
1-Decanol5 - 20%Similar to 1-octanol, with a longer alkyl chain.
Isodecanol10 - 20%A branched alcohol that can be very effective.
Tri-n-butyl phosphate (TBP)5 - 10%While an extractant itself, TBP can also act as a modifier to prevent third phase formation in other extraction systems.[6][7]

Note: The optimal modifier and its concentration will depend on the specific experimental conditions (metal, TIOA concentration, diluent, etc.) and should be determined empirically.

Experimental Protocols

Q7: Can you provide a general experimental protocol to test the effectiveness of a modifier in preventing third phase formation?

The following protocol outlines a general procedure for evaluating the impact of a modifier on third phase formation.

ExperimentalWorkflow A Prepare Organic Phase: - TIOA in chosen diluent - Varying concentrations of modifier (e.g., 0%, 5%, 10%, 15% 1-octanol) C Liquid-Liquid Extraction: - Combine equal volumes of organic and aqueous phases in a separatory funnel A->C B Prepare Aqueous Phase: - Metal salt solution at a concentration known to cause third phase formation B->C D Equilibration: - Gently shake or stir for a set time (e.g., 30 minutes) to reach equilibrium C->D E Phase Separation: - Allow the phases to separate D->E F Observation and Analysis: - Visually inspect for the presence of a third phase - Analyze metal concentration in the aqueous phase to determine extraction efficiency E->F G Determine Optimal Modifier Concentration: - Identify the lowest modifier concentration that prevents third phase formation while maintaining acceptable extraction efficiency F->G

Experimental workflow for evaluating modifier effectiveness.

Methodology:

  • Preparation of the Organic Phase: Prepare a series of organic solutions containing a fixed concentration of TIOA in the chosen diluent (e.g., n-dodecane). To each solution, add a different concentration of the modifier to be tested (e.g., 0%, 5%, 10%, and 15% v/v 1-octanol). The solution with 0% modifier will serve as the control.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal salt of interest at a concentration that is known or expected to cause third phase formation with the unmodified organic phase. The pH of the aqueous phase should be adjusted to the desired value for extraction.

  • Liquid-Liquid Extraction: In a series of separatory funnels, combine equal volumes of each of the prepared organic phases with the aqueous phase.

  • Equilibration: Gently shake or stir the mixtures for a predetermined amount of time (e.g., 30 minutes) to allow the extraction to reach equilibrium. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Phase Separation: Allow the funnels to stand undisturbed until the organic and aqueous phases have clearly separated.

  • Observation and Analysis:

    • Visually inspect each separatory funnel for the presence of a third phase. Note the clarity and number of phases.

    • Carefully separate the aqueous phase and analyze the concentration of the metal ion (e.g., by ICP-MS or AAS) to determine the extraction efficiency for each modifier concentration.

  • Determination of Optimal Conditions: Identify the minimum concentration of the modifier that effectively prevents the formation of a third phase while maintaining a high extraction efficiency.

By following this troubleshooting guide and the information provided in the FAQs, researchers can better anticipate, prevent, and resolve issues related to third phase formation in solvent extraction systems utilizing this compound.

References

Technical Support Center: Stripping of Metal Complexes from Triisooctylamine (TIOA) Organic Phase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stripping of metal complexes from a triisooctylamine (TIOA) organic phase.

Troubleshooting Guide

This guide addresses common issues encountered during the stripping process.

Problem 1: Low Stripping Efficiency

Symptoms:

  • The concentration of the metal in the aqueous phase after stripping is lower than expected.

  • A significant amount of the metal complex remains in the organic phase.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stripping Agent The choice of stripping agent is crucial and depends on the metal being stripped. For instance, while sulfuric acid is effective for stripping iron, other acids or bases might be more suitable for different metals. It is recommended to perform preliminary tests with various stripping agents to determine the most effective one for your specific metal complex.
Incorrect Stripping Agent Concentration The concentration of the stripping agent directly impacts efficiency. For stripping Iron (III) from a TIOA-benzene phase, the efficiency of different stripping agents at 1.0 M has been reported.[1] However, the optimal concentration can vary. It's advisable to test a range of concentrations to find the optimal point for your system.
Insufficient Contact Time The stripping process requires adequate time for the mass transfer of the metal from the organic to the aqueous phase. Ensure vigorous mixing for a sufficient duration. For Iron (III) stripping, a vigorous shaking for five minutes is a suggested starting point.[1]
Unfavorable Temperature Temperature can influence the stripping kinetics and equilibrium. While many stripping processes are performed at ambient temperature, adjusting the temperature might enhance efficiency in some cases.
Inadequate Phase Ratio (Aqueous/Organic) The volume ratio of the aqueous stripping solution to the organic phase can affect the stripping equilibrium. An optimal ratio ensures a sufficient driving force for the transfer of the metal. Experiment with different A/O ratios to maximize stripping.

Problem 2: Emulsion Formation/Poor Phase Disengagement

Symptoms:

  • A stable emulsion layer forms at the interface of the organic and aqueous phases.

  • The two phases do not separate cleanly and quickly after mixing.

Possible Causes and Solutions:

CauseSolution
High Shear Mixing Vigorous shaking, while necessary for good contact, can sometimes lead to stable emulsions. If you encounter this issue, try a gentler mixing method, such as swirling, which still provides a large surface area for mass transfer without excessive shear.
Presence of Surfactant-like Impurities The presence of impurities that act as surfactants can stabilize emulsions. These can originate from the initial feed solution or be degradation products of the extractant or diluent.
Third Phase Formation The formation of a third, often solid or gel-like, phase at the interface can hinder phase separation. This can be caused by the precipitation of metal hydroxides at high pH or the formation of insoluble complexes.
High Concentration of the Amine Extractant Higher concentrations of TIOA can sometimes contribute to emulsion formation. If possible, test if a lower concentration of TIOA still provides adequate extraction while improving phase disengagement during stripping.

To break an existing emulsion, you can try the following:

  • Addition of a small amount of a different organic solvent: This can alter the properties of the organic phase and help to break the emulsion.

  • Addition of a salt (salting out): Adding a saturated solution of an inert salt, like sodium chloride (brine), can increase the ionic strength of the aqueous phase and promote phase separation.[2]

  • Centrifugation: Applying a centrifugal force can often effectively separate the phases.

  • Filtration: Passing the mixture through a phase separation filter paper can also be an effective method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind stripping metal complexes from a TIOA organic phase?

A1: The stripping process is essentially the reverse of the solvent extraction process. In solvent extraction with TIOA (a tertiary amine), the amine in the organic phase is typically protonated by an acid and then forms an ion-pair with a negatively charged metal complex from the aqueous phase. To strip the metal back into an aqueous solution, the equilibrium of this reaction is shifted. This is usually achieved by contacting the loaded organic phase with an aqueous solution that can effectively break the metal-amine complex. This can be done by:

  • Using a strong acid: The high concentration of H+ ions can protonate the amine, releasing the metal complex into the aqueous phase.

  • Using a complexing agent: A stripping agent containing a ligand that forms a more stable, water-soluble complex with the metal can pull the metal out of the organic phase.

  • Changing the pH: For metals extracted at a specific pH range, altering the pH of the stripping solution can lead to the decomposition of the extracted complex.

Q2: Which stripping agent should I use for my specific metal?

A2: The choice of stripping agent is highly dependent on the metal being stripped and the overall process conditions. Here is a general guideline based on available data for stripping from TIOA:

  • Iron (III): Sulfuric acid (H₂SO₄) has been shown to be an effective stripping agent.[1] Dilute hydrochloric acid (HCl) can also be used.

  • Cobalt (II): Ammonia solutions have been used to strip cobalt from TIOA. The concentration of the stripping agent can significantly affect the efficiency.

  • Zinc (II): Water can be an effective stripping agent for zinc from TIOA under certain conditions.

  • Copper (II): The stripping of copper from amine extractants can be achieved with acidic solutions, with the efficiency order reported as H₂SO₄ > HNO₃ > HCl in some systems.[3]

It is always recommended to perform screening experiments with different stripping agents and concentrations to determine the optimal conditions for your specific metal-TIOA system.

Q3: How can I improve the stripping efficiency if it is consistently low?

A3: If you are experiencing low stripping efficiency, consider the following optimization strategies:

  • Increase Stripping Agent Concentration: A higher concentration can provide a greater driving force for stripping. However, be mindful that excessively high concentrations can sometimes have negative effects, such as increased co-stripping of other metals or phase disengagement issues.

  • Increase Temperature: Modest heating of the system can sometimes improve stripping kinetics and efficiency. However, the stability of the organic phase at higher temperatures should be considered.

  • Optimize Phase Ratio (A/O): Experiment with different volume ratios of the aqueous stripping solution to the organic phase. A higher A/O ratio can favor the transfer of the metal to the aqueous phase.

  • Multiple Stripping Stages: A single stripping stage may not be sufficient for complete recovery. Performing multiple consecutive stripping stages with fresh aqueous solution can significantly increase the overall stripping efficiency. For example, three contacts with 1.0 M H₂SO₄ were able to recover 99.8% of Iron (III) from a TIOA-benzene phase.[1]

Q4: What is the role of the diluent in the stripping process?

A4: The diluent is the organic solvent in which TIOA is dissolved. While its primary role is to dissolve the extractant and the metal complex, it can also influence the stripping process. The type of diluent (e.g., aliphatic like kerosene or aromatic like benzene) can affect the polarity of the organic phase, which in turn can influence the stability of the metal-TIOA complex and the ease of stripping. The choice of diluent can also impact physical properties like viscosity and density, which affect phase disengagement.

Q5: How do I know if the stripping process is complete?

A5: To determine if the stripping is complete, you should analyze the metal concentration in both the organic and aqueous phases after the process. A successful stripping will result in a low concentration of the metal in the organic phase and a correspondingly high concentration in the aqueous stripping solution. Analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are commonly used for accurate metal concentration measurements.

Data Presentation

Table 1: Stripping Efficiency of Iron (III) from 5.0 x 10⁻² M TIOA in Benzene with Various Stripping Agents.

Stripping AgentConcentrationStripping Efficiency (%)Reference
H₂SO₄1.0 M99.8 (in three contacts)[1]
HCl1.0 MNot specified as a good stripping agent in this study[1]
HNO₃1.0 MNot specified as a good stripping agent in this study[1]
NaOH1.0 MNot specified as a good stripping agent in this study[1]

Note: The data indicates that under the tested conditions, H₂SO₄ was the most effective stripping agent for Iron (III).

Experimental Protocols

Protocol 1: General Procedure for Stripping of Iron (III) from TIOA-Benzene Organic Phase with Sulfuric Acid

This protocol is adapted from a study on the solvent extraction of Iron (III) with TIOA.[1]

Materials:

  • Loaded organic phase: 5.0 x 10⁻² M TIOA in benzene containing the extracted Iron (III) complex.

  • Stripping solution: 1.0 M Sulfuric Acid (H₂SO₄).

  • Separatory funnels.

  • Mechanical shaker (optional).

  • Glassware for sample collection and analysis.

Procedure:

  • Phase Contact: In a separatory funnel, add a known volume of the loaded organic phase and an equal volume of the 1.0 M H₂SO₄ stripping solution.

  • Mixing: Shake the separatory funnel vigorously for 5 minutes to ensure intimate contact between the two phases.

  • Phase Separation: Allow the phases to separate completely. The denser aqueous phase will settle at the bottom.

  • Aqueous Phase Collection: Carefully drain the lower aqueous phase (the strip solution containing the recovered iron) into a clean collection vessel.

  • Multiple Stripping Stages (Optional but Recommended): For higher recovery, repeat the stripping process on the remaining organic phase with fresh portions of the 1.0 M H₂SO₄ solution. Three contacts are recommended for near-complete recovery of Iron (III).[1]

  • Analysis: Analyze the concentration of Iron (III) in the collected aqueous phases and the final organic phase to determine the stripping efficiency.

Visualizations

Stripping_Workflow cluster_extraction Solvent Extraction cluster_stripping Stripping aq_feed Aqueous Feed (Metal Ions) mixer_ext Mixer aq_feed->mixer_ext org_phase Organic Phase (TIOA in Diluent) org_phase->mixer_ext settler_ext Settler mixer_ext->settler_ext loaded_org Loaded Organic Phase (Metal-TIOA Complex) settler_ext->loaded_org Organic raffinate Raffinate (Depleted Aqueous) settler_ext->raffinate Aqueous mixer_strip Mixer loaded_org->mixer_strip strip_sol Aqueous Stripping Solution strip_sol->mixer_strip settler_strip Settler mixer_strip->settler_strip stripped_org Stripped Organic Phase (Regenerated TIOA) settler_strip->stripped_org Organic strip_product Strip Product (Concentrated Metal Solution) settler_strip->strip_product Aqueous stripped_org->org_phase Recycle

Caption: Experimental workflow for metal extraction and stripping using TIOA.

Stripping_Mechanism complex [(R3NH)⁺(MCln)⁻] h_ion H⁺ m_ion M(n-1)⁺ complex->m_ion cl_ion Cl⁻ complex->cl_ion r3n R3N complex->r3n Stripping with Acid

References

Temperature effects on Triisooctylamine extraction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the effects of temperature on triisooctylamine (TIOA) extraction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the kinetics of a liquid-liquid extraction process using this compound?

Temperature is a critical parameter that influences several factors in the extraction process simultaneously. Generally, increasing the temperature enhances extraction kinetics by:

  • Decreasing Viscosity: Higher temperatures lower the viscosity of both the aqueous and organic phases, which improves mixing and mass transfer.[1]

  • Increasing Diffusion Coefficients: The rate of diffusion of the target analyte and the TIOA-analyte complex across the phase boundary increases with temperature, speeding up the extraction.[1][2]

  • Increasing Solubility: The solubility of the analyte in the organic phase often increases with temperature, which can lead to a more favorable distribution.[2]

However, the overall effect on extraction efficiency at equilibrium depends on the thermodynamics of the specific reaction.

Q2: How can I determine if my TIOA extraction process is endothermic or exothermic?

The nature of the extraction process (endothermic or exothermic) determines how temperature will shift the equilibrium.

  • Endothermic Process: The extraction efficiency will increase with temperature. This is common in systems where energy is required to form the extractable complex. For example, the extraction of Co(II) with tri-n-octylamine (a similar amine) was found to be endothermic, with extraction percentage increasing from 61.06% to 72.49% as temperature rose from 298 K to 328 K.[3]

  • Exothermic Process: The extraction efficiency will decrease with an increase in temperature. In these cases, the formation of the TIOA-analyte complex releases heat.

  • Athermal Process: Temperature has little to no effect on the extraction efficiency.

To determine this, you can perform the extraction at several different temperatures (e.g., 298 K, 308 K, 318 K) while keeping all other parameters constant. By plotting the logarithm of the equilibrium constant (log Keq) against the inverse of the temperature (1/T), you can calculate the enthalpy change (ΔH) using the Van't Hoff equation. A positive ΔH indicates an endothermic process, while a negative ΔH indicates an exothermic one.[3]

Q3: What are the key thermodynamic parameters I should be aware of?

The key thermodynamic parameters for an extraction process are:

  • Enthalpy Change (ΔH): Indicates whether the reaction is endothermic (+) or exothermic (-).

  • Entropy Change (ΔS): Represents the change in disorder of the system. A positive value suggests that the system becomes more disordered during extraction, which is favorable.[3]

  • Gibbs Free Energy Change (ΔG): Determines the spontaneity of the extraction process. A negative ΔG indicates a spontaneous and favorable extraction. It is calculated using the equation: ΔG = ΔH - TΔS.

These parameters provide a complete picture of the thermodynamic drivers of the extraction.

Q4: Can high temperatures have negative effects on my extraction?

Yes, excessively high temperatures can be detrimental. Potential negative effects include:

  • Analyte Degradation: Many organic molecules, especially in drug development, are thermally labile and can decompose at elevated temperatures.[2]

  • Solvent Volatilization: Increased temperature can lead to the evaporation of volatile organic solvents, changing the concentration of TIOA and affecting results.

  • Reduced Selectivity: Temperature can alter the extraction equilibrium of impurities as well as the target compound, potentially leading to lower purity in the final extract.

  • Emulsion Formation: In some systems, higher temperatures can contribute to the formation of stable emulsions, complicating phase separation.

Troubleshooting Guide

Problem Potential Cause Related to Temperature Recommended Solution
Low Extraction Efficiency The extraction process may be exothermic, and the operating temperature is too high.Conduct the extraction at a lower temperature. Perform a temperature study (e.g., 288 K to 313 K) to find the optimal point where efficiency is maximized.[4]
The extraction process is endothermic, but the temperature is too low to achieve a favorable equilibrium or fast kinetics.Increase the temperature in controlled increments (e.g., 10°C steps) to enhance the extraction rate and efficiency.[1][3] Monitor for any analyte degradation.
Poor Phase Separation / Emulsion Formation High temperature can lower interfacial tension, promoting emulsion.Reduce the operating temperature. Decrease the agitation speed or use a gentler mixing technique. Allow for a longer settling time after mixing.
Inconsistent or Irreproducible Results Fluctuations in ambient laboratory temperature are affecting the extraction kinetics and equilibrium.Use a temperature-controlled water bath or shaker to maintain a constant and reproducible temperature throughout the experiment.[4]
Analyte Degradation in the Extract The operating temperature is too high for the thermal stability of your target compound.Lower the extraction temperature significantly. If kinetics are too slow at lower temperatures, consider increasing the extraction time or the TIOA concentration instead.
Loss of Organic Solvent Volume The operating temperature is close to or exceeds the boiling point of the diluent used with TIOA.Select a diluent with a higher boiling point. Perform the extraction in a sealed vessel if the system pressure can be safely managed. Reduce the operating temperature.

Data Presentation

The effect of temperature on extraction is system-dependent. The following table illustrates an example of an endothermic extraction process where efficiency increases with temperature, based on data for cobalt extraction with a similar tertiary amine.

Table 1: Effect of Temperature on the Extraction Efficiency of Co(II) with 0.1 M Tri-n-octylamine in Kerosene.[3]

Temperature (K)Temperature (°C)Extraction Efficiency (%)
2982561.06
3083565.21
3184569.13
3285572.49

Experimental Protocols

General Protocol for Evaluating Temperature Effects on TIOA Extraction

This protocol outlines a standard procedure for a batch liquid-liquid extraction experiment.

  • Preparation of Phases:

    • Aqueous Phase: Prepare a stock solution of the target analyte in an appropriate aqueous buffer (e.g., HCl, H₂SO₄) at a known concentration.[5] The pH or acidity should be optimized for your specific system.

    • Organic Phase: Prepare a solution of this compound (TIOA) at the desired concentration (e.g., 0.1 M) in a suitable water-immiscible organic diluent (e.g., kerosene, benzene, xylene, 1-decanol).[5][6]

  • Extraction Procedure:

    • Add equal volumes (e.g., 10 mL) of the aqueous and organic phases to a series of separatory funnels or sealed glass vials.[5]

    • Place the vessels in a temperature-controlled shaker or water bath set to the first desired temperature (e.g., 298 K). Allow them to equilibrate thermally.

    • Agitate the mixtures vigorously for a predetermined time (e.g., 5-15 minutes) to ensure equilibrium is reached.[5]

    • Stop the agitation and allow the two phases to separate completely. If emulsions form, centrifugation may be necessary.[4]

  • Sample Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the analyte remaining in the aqueous (raffinate) phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, GC-MS).[4][5]

    • The concentration in the organic phase can be calculated by mass balance.[4]

  • Repeat for Different Temperatures:

    • Repeat steps 2 and 3 for each temperature you wish to investigate (e.g., 308 K, 318 K, 328 K).

  • Data Calculation:

    • Calculate the Distribution Coefficient (Kd) and Extraction Efficiency (%E) for each temperature point.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the logical relationships governing temperature effects in TIOA extraction.

G cluster_prep 1. Preparation cluster_mix 2. Extraction cluster_sep 3. Separation cluster_analysis 4. Analysis prep Phase Preparation aq_prep Aqueous Phase (Analyte + Buffer) org_prep Organic Phase (TIOA + Diluent) equil Thermal Equilibration in Water Bath aq_prep->equil org_prep->equil mix Extraction agitate Agitation (e.g., 15 min) equil->agitate settle Settling or Centrifugation agitate->settle sep Phase Separation aq_analysis Analyze Aqueous Phase (e.g., HPLC, UV-Vis) settle->aq_analysis analysis Analysis calc Calculate Kd & %E aq_analysis->calc

Caption: Experimental workflow for studying temperature effects.

G temp Temperature Increase visc Viscosity Decreases temp->visc diff Diffusion Rate Increases temp->diff sol Solubility Changes temp->sol thermo Reaction Equilibrium Shifts (ΔH) temp->thermo kinetics FASTER KINETICS (Increased Rate of Mass Transfer) visc->kinetics diff->kinetics efficiency HIGHER OR LOWER EFFICIENCY (Equilibrium Dependent) sol->efficiency thermo->efficiency kinetics->efficiency influences time to reach equilibrium

Caption: Influence of temperature on extraction parameters.

References

Validation & Comparative

A Comparative Guide to Amine-Based Extractants for Phenol Recovery: Trioctylamine (TOA) vs. Triisooctylamine

Author: BenchChem Technical Support Team. Date: November 2025

Trioctylamine (TOA): A Workhorse for Phenol Extraction

Trioctylamine (TOA), a tertiary amine, has been extensively studied for the reactive extraction of phenol from aqueous phases. The extraction mechanism is based on the formation of a phenol-amine complex, which is soluble in the organic phase. The efficiency of this process is influenced by several factors, including the concentration of TOA, the type of diluent used, and the pH of the aqueous phase.

Performance Data of Trioctylamine (TOA) in Phenol Extraction

The following table summarizes key performance metrics for TOA in phenol extraction under various experimental conditions.

Parameter Value Conditions Reference
Extraction Efficiency (%E) 92.45%TOA concentration: 0.091 mol·kg⁻¹ in octan-1-ol; Initial phenol concentration: 0.053 mol·kg⁻¹; Temperature: 298 K[1]
Distribution Coefficient (D) 12.25TOA concentration: 0.091 mol·kg⁻¹ in octan-1-ol; Initial phenol concentration: 0.053 mol·kg⁻¹; Temperature: 298 K[1]
Loading Ratio (Z) Varies with TOA concentration-[1]
Extraction Rate Controlling Step DiffusionStudied using a constant interfacial area cell with TOA salts in kerosene.[2]
Effect of Diluent on Extraction Power octan-1-ol > decan-1-ol > octane > decane-[1]

Experimental Protocols for Phenol Extraction using TOA

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. Below is a typical protocol for the reactive extraction of phenol using TOA.

Materials:
  • Phenol

  • Trioctylamine (TOA)

  • Organic diluents (e.g., octan-1-ol, decane, kerosene)

  • Sodium hydroxide (for stripping)

  • Sulfuric acid (for preparing TOA salts, if applicable)

  • Deionized water

Experimental Procedure:
  • Preparation of the Organic Phase: A known concentration of Trioctylamine is dissolved in the chosen organic diluent (e.g., 0.023 to 0.091 mol·kg⁻¹ in octan-1-ol).[1]

  • Preparation of the Aqueous Phase: A stock solution of phenol is prepared in deionized water to a specific concentration (e.g., 0.053 mol·kg⁻¹).[1]

  • Extraction: Equal volumes of the organic and aqueous phases are mixed in a sealed container. The mixture is agitated for a predetermined time to ensure equilibrium is reached. The phases are then allowed to separate.

  • Analysis: The concentration of phenol remaining in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The phenol concentration in the organic phase can be calculated by mass balance.

  • Stripping (Regeneration of Solvent): The phenol-loaded organic phase can be regenerated by stripping the phenol with an aqueous solution of a strong base, such as sodium hydroxide.[2]

Visualizing the Extraction Process

The logical workflow of the phenol extraction and stripping process using TOA can be visualized as follows:

PhenolExtraction cluster_extraction Extraction Step cluster_stripping Stripping Step Aqueous_Phenol Aqueous Phase (Phenol in Water) Mixer_Extractor Mixer/Extractor Aqueous_Phenol->Mixer_Extractor Organic_TOA Organic Phase (TOA in Diluent) Organic_TOA->Mixer_Extractor Loaded_Organic Phenol-Loaded Organic Phase Mixer_Extractor->Loaded_Organic Phase Separation Raffinate Raffinate (Treated Water) Mixer_Extractor->Raffinate Mixer_Stripper Mixer/Stripper Loaded_Organic->Mixer_Stripper Stripping_Agent Stripping Agent (e.g., NaOH solution) Stripping_Agent->Mixer_Stripper Regenerated_Organic Regenerated Organic Phase (TOA) Mixer_Stripper->Regenerated_Organic Phase Separation Phenolate_Solution Aqueous Phenolate Solution Mixer_Stripper->Phenolate_Solution Regenerated_Organic->Organic_TOA Recycle

Fig. 1: Workflow of Phenol Extraction and Stripping

Triisooctylamine vs. Trioctylamine: The Isomer Effect

While direct experimental data on the performance of this compound for phenol extraction is lacking in the reviewed scientific literature, we can infer potential differences based on studies comparing linear and branched chain amines in other extraction systems.

This compound is a structural isomer of Trioctylamine, with branched alkyl chains as opposed to the linear chains of TOA. This difference in molecular structure can influence the steric hindrance around the nitrogen atom and the overall physical properties of the amine, which in turn can affect its extraction behavior.

A comparative study on the extraction of sulfuric acid using TOA and Tris(2-Ethylhexyl) Amine (TEHA), a branched isomer, revealed that:

  • TOA (linear) exhibited a higher affinity for sulfuric acid at lower acid concentrations.

  • TEHA (branched) demonstrated a higher loading capacity for sulfuric acid at higher concentrations.

Extrapolating these findings to phenol extraction, one might hypothesize that:

  • This compound (branched) could potentially exhibit a higher loading capacity for phenol, making it more suitable for treating wastewater with high phenol concentrations. The branched structure might create a more accessible environment for the phenol molecule to interact with the amine.

  • Trioctylamine (linear) might be more efficient for extracting phenol from solutions with lower concentrations due to potentially stronger initial interactions.

It is crucial to emphasize that these are hypotheses based on analogous systems. Experimental validation is necessary to determine the actual performance of this compound in phenol extraction and to make a direct and accurate comparison with TOA.

Conclusion and Future Outlook

Trioctylamine is a well-documented and effective extractant for phenol, with its performance being highly dependent on the choice of diluent and concentration. The provided data and protocols offer a solid foundation for researchers working in this area.

The absence of direct comparative data for this compound highlights a gap in the current literature. Further research into the use of branched amines like this compound for phenol extraction is warranted. Such studies would not only provide a direct comparison with the widely used TOA but could also lead to the development of more efficient and tailored extraction processes for specific industrial applications. A thorough investigation would involve comparing key parameters such as extraction efficiency, distribution coefficients, loading capacity, and the kinetics of the extraction process for both isomers under identical conditions.

References

A Comparative Analysis of Alamine 336 and Triisooctylamine for Solvent Extraction Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Alamine 336 and Triisooctylamine, two prominent tertiary amine extractants utilized in solvent extraction processes across various industries, including hydrometallurgy and pharmaceutical development. This document outlines their chemical and physical properties, compares their performance in metal extraction based on available experimental data, details experimental protocols, and illustrates the underlying extraction mechanisms.

Chemical and Physical Properties

Alamine 336 and this compound are both tertiary amines with long alkyl chains, which impart high solubility in organic solvents and insolubility in water. While they share a similar core functional group, their isomeric structures lead to differences in their physical and potentially their chemical properties. Alamine 336 is a mixture of tri-octyl/decyl amines, whereas this compound consists of branched iso-octyl chains.

PropertyAlamine 336This compound
Chemical Formula C₂₄H₅₁N to C₃₀H₆₃N (mixture)C₂₄H₅₁N
Molecular Weight Mixture of C8-C10 chains~353.67 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
CAS Number 1116-76-3 (Trioctylamine)25549-16-0
Density ~0.82 g/cm³~0.816 g/mL at 25 °C
Boiling Point HighHigh
Solubility in Water InsolubleInsoluble
Common Synonyms Trioctyl/decylamine, TOAN,N-Diisooctylisooctanamine, Adogen 381

Performance in Solvent Extraction: A Comparative Overview

Both Alamine 336 and this compound are effective extractants for a variety of metals from acidic aqueous solutions. Their primary mechanism of extraction involves the formation of an amine salt in the organic phase, which then participates in an anion exchange reaction with the metal complex in the aqueous phase.

Due to the lack of direct comparative studies under identical conditions, this guide presents data from separate experiments to illustrate the performance of each extractant.

Table 2.1: Uranium (VI) Extraction with Alamine 336
ParameterConditionExtraction Efficiency (%)Reference
H₂SO₄ Concentration 0.15 mol L⁻¹~99.72[1][2]
Alamine 336 Conc. 0.05 mol L⁻¹ in kerosene~99.72[1][2]
Contact Time 10 minutesEquilibrium reached[2]
Temperature 25 °C~99.72[1][2]
O/A Phase Ratio 1:1~99.72[1][2]
Stripping Agent 0.5 mol L⁻¹ (NH₄)₂CO₃~99.87 (recovery)[1]
Table 2.2: Iron (III) Extraction with this compound
ParameterConditionExtraction Efficiency (%)Reference
Acid Medium Hydrochloric acidQuantitative[3]
TIOA Concentration 5.0 x 10⁻² M in benzeneQuantitative in HCl[3]
Contact Time 5 minutes-[3]
Stripping Agent 1M H₂SO₄Effective[3]

Note: Direct comparison of efficiency is challenging due to differing experimental conditions (metal ion, acid medium, concentrations, diluents, etc.). However, both extractants demonstrate high efficiency for their respective target metals under optimized conditions.

Experimental Protocols

General Solvent Extraction Procedure for Uranium (VI) with Alamine 336

This protocol is based on the study of uranium extraction from acidic sulfate solutions.[1][2][4]

  • Preparation of Organic Phase: Prepare a 0.05 mol L⁻¹ solution of Alamine 336 in kerosene.

  • Preparation of Aqueous Phase: Prepare an acidic sulfate solution containing uranium (VI) with a sulfuric acid concentration of 0.15 mol L⁻¹.

  • Extraction: Mix equal volumes (e.g., 20 mL) of the organic and aqueous phases in a separatory funnel. Shake vigorously for 10 minutes to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate.

  • Analysis: Analyze the uranium concentration in the aqueous phase before and after extraction using a suitable analytical method (e.g., spectrophotometry) to determine the extraction efficiency.

  • Stripping: To recover the extracted uranium, mix the loaded organic phase with a 0.5 mol L⁻¹ solution of ammonium carbonate. Shake for a sufficient time, allow phases to separate, and analyze the uranium concentration in the stripping solution.

General Solvent Extraction Procedure for Iron (III) with this compound

This protocol is based on the study of iron extraction from mineral acid solutions.[3]

  • Preparation of Organic Phase: Prepare a 5.0 x 10⁻² M solution of this compound in benzene.

  • Preparation of Aqueous Phase: Prepare a solution of Iron (III) in a mineral acid (e.g., hydrochloric acid).

  • Extraction: Take 10 mL of the aqueous solution and mix it with 10 mL of the organic phase in a separatory funnel. Shake vigorously for 5 minutes.

  • Phase Separation: Allow the two phases to settle and separate.

  • Stripping and Analysis: Strip the iron from the organic phase using 10 mL of 1M H₂SO₄. Determine the iron concentration in the stripping solution spectrophotometrically at 480 nm after forming a colored complex with thiocyanate.

Mechanism of Extraction and Experimental Workflow

The extraction of metal anions by tertiary amines like Alamine 336 and this compound typically follows an anion exchange mechanism. The process can be visualized in the following steps:

ExtractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase MetalAnion Metal Anion (e.g., [UO₂(SO₄)₂]²⁻) AmineSalt Amine Salt ([R₃NH]⁺)₂SO₄²⁻ H_ion H⁺ Amine Tertiary Amine (R₃N) Amine->AmineSalt Protonation MetalComplex Extracted Metal Complex ([R₃NH]⁺)₂[UO₂(SO₄)₂]²⁻ AmineSalt->MetalComplex Anion Exchange

Caption: General mechanism of metal extraction by a tertiary amine.

The experimental workflow for a typical solvent extraction study involves several key stages, from preparation to analysis.

ExperimentalWorkflow A Aqueous Phase Preparation C Liquid-Liquid Extraction (Mixing) A->C B Organic Phase Preparation B->C D Phase Separation C->D E Aqueous Phase Analysis D->E F Loaded Organic Phase D->F G Stripping F->G H Stripped Organic Phase (Regenerated) G->H I Metal Recovery from Stripping Solution G->I

References

Validation of analytical methods using Triisooctylamine for metal analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Metal Analysis Using Triisooctylamine and its Alternatives

For researchers, scientists, and drug development professionals, the accurate quantification of metals is a critical aspect of analytical chemistry. This compound (TIOA), a tertiary amine, has been widely employed as a solvent extractant for the separation and preconcentration of various metals from different matrices prior to their determination by analytical techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This guide provides a comparative overview of analytical methods using TIOA for metal analysis, alongside a performance comparison with other common extractants, supported by experimental data and detailed protocols.

Comparison of Extraction Efficiency

The efficiency of metal extraction is a key performance parameter for any solvent extraction method. This section compares the extraction efficiency of this compound (TIOA) with other commonly used extractants such as Alamine 336, D2EHPA (bis(2-ethylhexyl)phosphoric acid), and Cyanex 272 for various metals.

Uranium (U) Extraction

The extraction of uranium is of significant interest in various fields, including nuclear technology and environmental monitoring. Both TIOA and Alamine 336, which is a mixture of tri-octyl/decyl amines and can be considered similar in behavior to TIOA, have been extensively studied for this purpose.

Table 1: Comparison of Uranium (VI) Extraction Efficiency

ExtractantMetalAqueous MediumExtractant Concentration% ExtractionReference
Alamine 336Uranium (VI)0.15 M H₂SO₄0.05 M~99.72%[1]
Alamine 336Uranium (VI)pH 1 (H₂SO₄)0.2 M99%[2][3][4]
Aliquat 336Uranium (VI)pH 1 (H₃PO₄)0.2 M>90%[2][3][4]

As shown in Table 1, Alamine 336 demonstrates high extraction efficiency for uranium from sulfuric acid media. The choice of the aqueous medium is crucial, with sulfuric acid being the preferred medium for Alamine 336, while phosphoric acid is more suitable for Aliquat 336[2][3][4].

Cobalt (Co) Extraction

The separation of cobalt from other metals like nickel is a common challenge in hydrometallurgy and analytical chemistry. Organophosphorus extractants like D2EHPA and Cyanex 272 are frequently used for this purpose.

Table 2: Comparison of Cobalt (II) Extraction Efficiency

ExtractantMetalAqueous MediumExtractant ConcentrationpH% ExtractionReference
D2EHPA & Alamine 336Cobalt (II)Weak HCl0.5 M mixture~3.3<10%[5][6]
Cyanex 272Cobalt (II)Sulfate solution0.20 MNot specified>99.9%[7]
Cyanex 272Cobalt (II)Chloroform5 x 10⁻³ M8.0Quantitative[8]

The data indicates that Cyanex 272 is a highly effective extractant for cobalt, achieving quantitative extraction under specific pH conditions. In contrast, a mixture of D2EHPA and Alamine 336 shows poor extraction for cobalt from weak hydrochloric acid solutions[5][6].

Platinum Group Metals (PGMs): Palladium (Pd) and Platinum (Pt) Extraction

TIOA has been investigated for the extraction of precious metals like palladium and platinum from acidic solutions.

Table 3: Extraction of Palladium (II) and Platinum (IV) with this compound

MetalAqueous MediumExtractant% ExtractionReference
Palladium (II)Hydrochloric Acid5% TIOA in CCl₄Not specified[9]
Platinum (IV)Hydrochloric Acid5% TIOA in CCl₄Not specified[9]
Palladium (II)Hydrobromic Acid5% TIOA in CCl₄Not specified[9]
Platinum (IV)Hydrobromic Acid5% TIOA in CCl₄Not specified[9]

A study by Mirza (1980) investigated the extraction of Pd(II) and Pt(IV) from hydrochloric and hydrobromic acid using a 5% solution of tri-iso-octylamine in carbon tetrachloride, indicating the potential for their separation[9].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the key experiments cited.

Protocol 1: Solvent Extraction of Iron (III) using this compound

This protocol is adapted from a study on the liquid-liquid extraction of iron (III) with TIOA.

Materials:

  • Stock solution of Iron (III)

  • This compound (TIOA)

  • Benzene (or a less toxic alternative like toluene or xylene)

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Spectrophotometer

Procedure:

  • Aqueous Phase Preparation: Prepare a solution containing a known concentration of Iron (III) in a desired concentration of hydrochloric acid.

  • Organic Phase Preparation: Prepare a 0.05 M solution of TIOA in benzene.

  • Extraction:

    • Take a known volume of the aqueous Iron (III) solution in a separatory funnel.

    • Add an equal volume of the 0.05 M TIOA solution.

    • Shake the funnel vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the iron complex to the organic phase.

    • Allow the two phases to separate.

  • Stripping:

    • Separate the organic phase containing the extracted iron.

    • Add a known volume of 1 M H₂SO₄ to the organic phase in a clean separatory funnel.

    • Shake for 5 minutes to strip the iron back into an aqueous phase.

  • Determination:

    • Collect the aqueous phase from the stripping step.

    • Determine the concentration of Iron (III) spectrophotometrically as a thiocyanate complex.

Protocol 2: Validation of an Analytical Method for Metal Analysis by ICP-OES

This protocol outlines the general steps for validating an ICP-OES method for the determination of metals in various matrices.

Parameters to be Validated:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Working Range: The range of concentrations over which the instrument response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Trueness (Accuracy): The closeness of the mean of a set of measurement results to the true value. This is often assessed by analyzing certified reference materials (CRMs) or through recovery studies.

  • Precision (Repeatability and Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions.

General Validation Procedure:

  • Instrument Optimization: Optimize the ICP-OES operating parameters (e.g., RF power, gas flow rates, viewing height) for the specific analytes.

  • Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve.

  • Linearity: Analyze the calibration standards and assess the linearity of the response (e.g., by calculating the correlation coefficient, R²).

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the blank or the low-concentration standards.

  • Accuracy: Analyze a CRM with a known concentration of the analyte and calculate the recovery. Alternatively, perform spiking experiments by adding a known amount of the analyte to a sample matrix.

  • Precision: Analyze replicate samples on the same day (repeatability) and on different days by different analysts (reproducibility) and calculate the relative standard deviation (RSD).

Visualizing the Workflow

Diagrams can provide a clear and concise overview of experimental workflows and logical relationships.

Solvent Extraction Workflow for Metal Analysis cluster_preparation Sample Preparation cluster_extraction Solvent Extraction cluster_stripping Stripping cluster_analysis Analysis Sample Sample Aqueous_Phase Aqueous_Phase Sample->Aqueous_Phase Dissolution in Acid Mixing Mixing Aqueous_Phase->Mixing Metal ions Phase_Separation Phase_Separation Mixing->Phase_Separation Shaking Organic_Phase TIOA in Organic Solvent Organic_Phase->Mixing Loaded_Organic_Phase Loaded_Organic_Phase Phase_Separation->Loaded_Organic_Phase Metal-TIOA Complex Raffinate Raffinate Phase_Separation->Raffinate Aqueous Phase Stripping_Mixing Stripping_Mixing Loaded_Organic_Phase->Stripping_Mixing Metal-TIOA Complex Stripping_Phase_Separation Stripping_Phase_Separation Stripping_Mixing->Stripping_Phase_Separation Shaking Stripping_Solution Acid Solution Stripping_Solution->Stripping_Mixing Aqueous_Metal_Solution Aqueous_Metal_Solution Stripping_Phase_Separation->Aqueous_Metal_Solution Stripped Metal Ions Regenerated_Organic_Phase Regenerated_Organic_Phase Stripping_Phase_Separation->Regenerated_Organic_Phase Analytical_Instrument ICP-OES / AAS Aqueous_Metal_Solution->Analytical_Instrument Quantification Results Results Analytical_Instrument->Results

Caption: General workflow for metal analysis using solvent extraction with TIOA.

Analytical Method Validation Process Method_Development Method_Development Validation_Protocol Validation_Protocol Method_Development->Validation_Protocol Define Selectivity Selectivity Validation_Protocol->Selectivity Linearity Linearity Validation_Protocol->Linearity LOD_LOQ LOD_LOQ Validation_Protocol->LOD_LOQ LOD & LOQ Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Method_Validation_Report Method_Validation_Report Selectivity->Method_Validation_Report Linearity->Method_Validation_Report LOD_LOQ->Method_Validation_Report Accuracy->Method_Validation_Report Precision->Method_Validation_Report

Caption: Key parameters in the validation of an analytical method for metal analysis.

References

Triisooctylamine performance compared to other amine extractants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Triisooctylamine and Other Amine Extractants in Solvent Extraction

For researchers, scientists, and professionals in drug development, the selection of an appropriate extractant is a critical step in purification and separation processes. Tertiary amines, particularly this compound (TIOA), tri-n-octylamine (TOA), and the commercial mixture Alamine 336, are widely employed for the extraction of various compounds, including metals and carboxylic acids, from aqueous solutions. This guide provides an objective comparison of the performance of TIOA with other common amine extractants, supported by experimental data, detailed methodologies, and process visualizations.

Performance Comparison of Amine Extractants

The efficiency of an amine extractant is influenced by several factors, including the nature of the target molecule, the composition of the aqueous and organic phases, and the operating conditions. The following tables summarize key performance data for TIOA, TOA, and Alamine 336 in the extraction of various substances.

Extraction of Metal Ions

Table 1: Comparative Extraction Efficiency of Metal Ions

Metal IonExtractantAqueous MediumOrganic Phase (Diluent)Extractant Conc.Extraction Efficiency (%)Reference
Iron (III)This compound (TIOA)8.0 M HClBenzene5.0 x 10⁻² M98.21[1]
Iron (III)Tri-n-octylamine (TOA)Hydrochloric, Sulphuric, Nitric AcidChloroformNot SpecifiedQuantitative[1]
Cobalt (II)Tri-n-octylamine (TOA)3 M HCl, 1.5 M KClKerosene1.5 M76.7[2][3][4]
Cobalt (II)Alamine 336High HClKeroseneNot SpecifiedIncreased with acidity[5]
Zirconium (IV)Tri-n-octylamine (TOA)0-0.5 M H₂SO₄Kerosene40 vol%~100[6]
Uranium (VI)Alamine 3360.15 M H₂SO₄Kerosene0.05 M99.72[7]
Extraction of Carboxylic Acids

Table 2: Comparative Performance in Carboxylic Acid Extraction

Carboxylic AcidExtractantDiluentExtractant Conc.Distribution Coefficient (K_D)Reference
Glutaric AcidTri-n-octylamine (TOA)Kerosene1.591 mol·L⁻¹7.88[8]
Gluconic AcidAlamine 336Toluene0.23 - 1.72 mol·L⁻¹Data in source[9]
Lactic AcidTri-n-octylamine (TOA)1-Octanol/n-Undecane (40:40 wt%)Not Specified11.71 - 34.79[10]
Lactic AcidAlamine 336MIBKUp to 40% v/vIncreased with conc.[11]
Malic AcidTri-n-octylamine (TOA)Isoamyl alcoholNot Specified17.811[12]
Citric AcidTri-n-octylamine (TOA)Butyl acetate20% (v/v)K_E2 = 1039.7 (kg mol⁻¹)²[13]
Citric AcidAlamine 3361-Octanol0 - 30% (v/v)0.029 - 71.727[13]

Experimental Protocols

The following are generalized experimental methodologies for the solvent extraction of metal ions and carboxylic acids using amine extractants, based on the cited literature.

General Protocol for Metal Ion Extraction

A typical procedure for the liquid-liquid extraction of a metal ion from an acidic aqueous solution involves the following steps:

  • Preparation of Aqueous Phase: A stock solution of the metal salt is prepared in a specific concentration of a mineral acid (e.g., HCl, H₂SO₄) to form the desired metal complex.

  • Preparation of Organic Phase: The amine extractant (e.g., TIOA, TOA, Alamine 336) is dissolved in a suitable water-immiscible organic diluent (e.g., kerosene, benzene, toluene) to the desired concentration.

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a stirred vessel. The mixture is agitated for a specific duration (e.g., 10-60 minutes) to ensure equilibrium is reached.[7][14]

  • Phase Separation: The mixture is allowed to stand for a period to allow for complete phase separation. Centrifugation can be used to accelerate this process.[8]

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined by a suitable analytical technique, such as spectrophotometry or atomic absorption spectroscopy. The concentration in the organic phase is calculated by mass balance.

  • Stripping (Back-Extraction): The metal-loaded organic phase is contacted with a stripping solution (e.g., a different acid or a base) to recover the metal ion and regenerate the extractant.[1]

General Protocol for Carboxylic Acid Extraction

The reactive extraction of carboxylic acids from aqueous solutions follows a similar procedure:

  • Aqueous Phase Preparation: An aqueous solution of the carboxylic acid is prepared at a known initial concentration.

  • Organic Phase Preparation: The amine extractant is dissolved in an appropriate diluent (e.g., 1-octanol, MIBK, kerosene) at various concentrations.

  • Equilibration: Equal volumes of the aqueous and organic phases are vigorously mixed in a thermostatted shaker for a sufficient time (e.g., 2 hours) to reach equilibrium.[8]

  • Phase Separation: The phases are separated by allowing them to settle or by centrifugation.

  • Analysis: The concentration of the carboxylic acid in the aqueous phase is determined by titration with a standard base (e.g., NaOH) using a suitable indicator. The organic phase concentration is determined by mass balance.[8]

Process Visualization

The following diagrams illustrate the generalized workflows for solvent extraction and the underlying chemical interactions.

Solvent_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase cluster_Process Extraction Process cluster_Outputs Outputs A_prep Aqueous Feed (Metal/Acid in Solution) Mix Mixing & Agitation A_prep->Mix Feed O_prep Amine Extractant in Diluent O_prep->Mix Solvent Settle Phase Separation Mix->Settle Raffinate Raffinate (Depleted Aqueous Phase) Settle->Raffinate Loaded_Org Loaded Organic Phase (Extractant-Solute Complex) Settle->Loaded_Org

Generalized workflow for solvent extraction.

Extraction_Stripping_Cycle Aqueous_Feed Aqueous Feed (Solute + Water) Extraction Extraction Aqueous_Feed->Extraction Organic_Solvent Regenerated Organic (Amine + Diluent) Organic_Solvent->Extraction Loaded_Organic Loaded Organic (Amine-Solute Complex) Extraction->Loaded_Organic Raffinate Raffinate (Purified Water) Extraction->Raffinate Stripping Stripping Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., Acid/Base) Stripping_Agent->Stripping Stripping->Organic_Solvent Recycled Product Concentrated Product Stripping->Product

Logical relationship in an extraction-stripping cycle.

Concluding Remarks

The choice between this compound, tri-n-octylamine, and Alamine 336 depends heavily on the specific application.

  • This compound (TIOA) has demonstrated high efficiency in the extraction of certain metal ions, such as Iron (III), from highly acidic media.[1] Its branched alkyl chains may offer different steric and solubility characteristics compared to its linear isomer, TOA.

  • Tri-n-octylamine (TOA) is a versatile and widely studied extractant for both metals and carboxylic acids.[2][3][4][6][8][10][12][13][15] It generally exhibits high extraction capabilities, and its performance can be significantly influenced by the choice of diluent.

  • Alamine 336 , a commercial mixture of tertiary amines (primarily tri-n-octylamine), is a robust and effective extractant used in various industrial processes, particularly for the extraction of uranium and carboxylic acids.[5][7][9][11][13][16][17][18] Its performance is comparable to that of pure TOA, and it is often a more cost-effective option.

For researchers and professionals, the selection process should involve a thorough evaluation of these extractants under specific process conditions. Factors such as extraction efficiency, selectivity, loading capacity, ease of stripping, and cost should all be considered to optimize the separation process. The data and methodologies presented in this guide provide a foundation for making an informed decision.

References

A Comparative Guide to the Efficiency of Triisooctylamine in Kerosene and Xylene for Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate organic diluent is a critical parameter in optimizing solvent extraction processes. This guide provides a detailed comparison of the efficiency of triisooctylamine, a widely used extractant, in two common organic diluents: kerosene and xylene. The information presented is based on experimental data to facilitate informed decisions in the design and scale-up of extraction protocols.

This document will delve into the performance of this compound, with a particular focus on its application in the extraction of metal ions. While this compound (TIOA) is the primary subject, data for the closely related tri-n-octylamine (TOA) is also included, as its extraction behavior is considered comparable for the purposes of this guide.

Comparative Performance of this compound in Kerosene vs. Xylene

The efficiency of a solvent extraction system is significantly influenced by the diluent in which the extractant is dissolved. The diluent can affect the solubility of the extractant-solute complex, the interfacial tension between the organic and aqueous phases, and the overall kinetics of the extraction process.

Experimental studies have demonstrated that the choice between kerosene and xylene as a diluent for this compound can lead to substantial differences in extraction efficiency. Kerosene, an aliphatic hydrocarbon, and xylene, an aromatic hydrocarbon, exhibit different physicochemical properties that impact their interaction with the this compound-metal complex.

A key study by Mishra et al. (2021) on the extraction of Cobalt (II) using tri-n-octylamine provides a direct comparison of various diluents. The results clearly indicate a superior performance of kerosene over xylene under the tested conditions.

DiluentDielectric ConstantDistribution Ratio (D)Extraction Efficiency (%E)
Kerosene 1.81.56861.07%
Xylene 2.30.35326.09%
Toluene2.40.35526.21%
Benzene2.30.42229.70%

Table 1: Comparison of the efficiency of tri-n-octylamine in different diluents for the extraction of Cobalt (II). Data sourced from Mishra, A., et al. (2021).[1]

The data unequivocally shows that kerosene, with its lower dielectric constant, facilitates a significantly higher distribution of Cobalt (II) into the organic phase, resulting in an extraction efficiency more than double that achieved with xylene. This suggests that for the extraction of certain metal ions, the less polar environment provided by kerosene is more favorable for the stability and transfer of the this compound-metal complex. Kerosene was proved to be efficient in comparison to other aromatic hydrocarbons for the extraction of Co under the present experimental conditions[1][2].

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential. The following is a generalized procedure for determining the extraction efficiency of this compound in different organic diluents, based on methodologies reported in the literature.

General Procedure for Solvent Extraction of Metal Ions

This protocol outlines the steps for a batch solvent extraction experiment to determine the distribution ratio and extraction efficiency of a metal ion from an aqueous solution using this compound dissolved in an organic diluent.

Materials:

  • This compound (or Tri-n-octylamine)

  • Organic diluent (e.g., Kerosene, Xylene)

  • Aqueous solution containing the metal ion of interest (e.g., CoCl2, UO2(NO3)2)

  • Acid or base for pH adjustment (e.g., HCl, H2SO4, NaOH)

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of this compound of the desired concentration (e.g., 0.1 M) by dissolving the appropriate amount of the extractant in the chosen organic diluent (kerosene or xylene).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a known concentration of the metal ion to be extracted. Adjust the pH of the solution to the desired value using an appropriate acid or base.

  • Extraction:

    • Take equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each) in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) using a mechanical shaker to ensure thorough mixing and attainment of equilibrium.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous phase from the organic phase.

    • Measure the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

  • Calculation of Extraction Efficiency:

    • The concentration of the metal ion extracted into the organic phase can be calculated by the difference between the initial and final concentrations in the aqueous phase.

    • The Distribution Ratio (D) is calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase at equilibrium.

    • The Percentage of Extraction (%E) is calculated using the formula: %E = (D / (D + (Vaq / Vorg))) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Experimental Workflow Diagram

The logical flow of the experimental procedure for evaluating the efficiency of this compound in different diluents can be visualized as follows:

experimental_workflow cluster_extraction Extraction Process cluster_analysis Analysis and Calculation prep_org Prepare Organic Phase (TIOA in Diluent) mix Mix Organic and Aqueous Phases prep_org->mix prep_aq Prepare Aqueous Phase (Metal Ion Solution) prep_aq->mix shake Shake to Equilibrium mix->shake separate Allow Phase Separation shake->separate analyze_aq Analyze Aqueous Phase for Metal Concentration separate->analyze_aq calc_d Calculate Distribution Ratio (D) analyze_aq->calc_d calc_e Calculate Extraction Efficiency (%E) calc_d->calc_e

Caption: Experimental workflow for determining extraction efficiency.

Logical Relationship of Extraction Parameters

The key parameters in a solvent extraction process are interconnected. The choice of diluent directly impacts the distribution ratio, which in turn determines the overall extraction efficiency.

logical_relationship Diluent Choice of Diluent (e.g., Kerosene vs. Xylene) Properties Physicochemical Properties (e.g., Dielectric Constant, Polarity) Diluent->Properties Distribution Distribution Ratio (D) Properties->Distribution Efficiency Extraction Efficiency (%E) Distribution->Efficiency

Caption: Influence of diluent choice on extraction efficiency.

Conclusion

The selection of the organic diluent for use with this compound has a profound impact on the efficiency of solvent extraction processes. Experimental evidence strongly suggests that for the extraction of certain metal ions, such as Cobalt (II), the aliphatic diluent kerosene is significantly more effective than the aromatic diluent xylene. This is attributed to the favorable physicochemical properties of kerosene that enhance the stability and transfer of the this compound-metal complex into the organic phase. Researchers and professionals in drug development and related fields should carefully consider the choice of diluent as a primary optimization parameter in their extraction protocols. The provided experimental framework can serve as a guide for conducting comparative studies to determine the optimal diluent for a specific application.

References

Cross-Validation of Triisooctylamine-Based Extraction with ICP-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for trace metal analysis, this guide provides an objective comparison of Triisooctylamine (TIOA)-based liquid-liquid extraction with an alternative, Aliquat 336, for subsequent analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This document summarizes quantitative performance data, details experimental protocols, and visualizes workflows to aid in the selection of the most appropriate extraction method for your analytical needs.

Executive Summary

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for trace and ultra-trace elemental analysis. However, the introduction of complex sample matrices can lead to interferences and inaccuracies. Liquid-liquid extraction is a widely used sample preparation technique to isolate analytes of interest and remove interfering matrix components. This guide focuses on the cross-validation of two common amine-based extractants: this compound (TIOA), a tertiary amine, and Aliquat 336, a quaternary ammonium salt. Both are effective for the extraction of a range of metals, but their performance characteristics can differ significantly depending on the specific application.

Performance Comparison: this compound vs. Aliquat 336

The selection of an appropriate liquid-liquid extraction reagent is critical for achieving accurate and precise results in ICP-MS analysis. The following tables provide a comparative summary of the performance of this compound (TIOA) and Aliquat 336 for the extraction of various metal ions. The data presented is a synthesis of findings from multiple studies and is intended to provide a general overview of their capabilities.

Table 1: Comparison of Extraction Efficiency (%)

AnalyteThis compound (TIOA)Aliquat 336Conditions & Remarks
Palladium (Pd) >99%>99.9%TIOA: in CCl4 from HCl/HBr media. Aliquat 336: from chloride leach liquors.[1]
Platinum (Pt) High (qualitative)>99%TIOA: in CCl4 from HCl/HBr media. Aliquat 336: from chloride leach liquors.[1]
Gold (Au) High (qualitative)~74% (as Au(III))TIOA: in CCl4 from HCl/HBr media. Aliquat 336: DLLME method.[2]
Zinc (Zn) ->99.5% (as part of a trioctylamine-based ionic liquid)Aliquat 336: from high-salinity effluents.
Cadmium (Cd) ->99.5% (as part of a trioctylamine-based ionic liquid)Aliquat 336: from high-salinity effluents.
Cobalt (Co) -HighAliquat 336: Preferentially extracted over Ni from acidic sulfate solutions.[3]
Nickel (Ni) -ModerateAliquat 336: Lower extraction efficiency compared to Co.[3]
Europium (Eu) -~40%Aliquat 336: From nitrate medium with 1.5M Aliquat 336.

Table 2: Analytical Performance Metrics

ParameterThis compound (TIOA)Aliquat 336
Limit of Detection (LOD) Analyte and matrix dependent. Generally in the low µg/L to ng/L range post-extraction and pre-concentration.0.09 ng/mL for Au (ICP-OES after DLLME).[2] Generally in the low µg/L to ng/L range for other metals with ICP-MS.
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD.
Recovery High recovery for platinum group metals has been reported.74% for Au (DLLME).[2] >95% for many other metals under optimized conditions.
Matrix Effects Can be significant. Organic solvent and co-extracted species can cause signal suppression or enhancement in ICP-MS.[4][5]Similar to TIOA, matrix effects from the organic diluent and co-extracted species are a primary concern and require mitigation.[4][5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for metal extraction using TIOA and Aliquat 336, suitable for subsequent ICP-MS analysis.

Protocol 1: this compound (TIOA)-Based Extraction

This protocol is a general guideline for the extraction of platinum group metals (PGMs) and other metals that form anionic complexes in acidic media.

1. Sample Preparation:

  • Acidify the aqueous sample containing the target metal ions to the optimal pH using concentrated HCl or H₂SO₄. The optimal acidity depends on the specific metal and is typically in the range of 1-8 M.
  • Ensure the sample is free of particulate matter by filtration.

2. Organic Phase Preparation:

  • Prepare a solution of TIOA in a suitable organic solvent (e.g., toluene, xylene, or kerosene). A common concentration range is 5-10% (v/v).
  • The organic phase should be pre-equilibrated by shaking it with a blank aqueous solution of the same acidity as the sample to be extracted.

3. Extraction:

  • Mix the aqueous sample and the pre-equilibrated organic phase in a separatory funnel at a defined phase ratio (e.g., 1:1).
  • Shake vigorously for 5-15 minutes to ensure complete mass transfer.
  • Allow the phases to separate.

4. Back-Extraction:

  • Separate the organic phase containing the extracted metal complexes.
  • To transfer the analytes back into an aqueous phase suitable for ICP-MS, perform a back-extraction. This is typically achieved by shaking the loaded organic phase with a solution that disrupts the extracted complex, such as:
  • A dilute acid solution (e.g., 0.1 M HNO₃).
  • A complexing agent solution (e.g., thiourea in dilute HCl for PGMs).
  • A basic solution (e.g., dilute NaOH) to deprotonate the amine.
  • Shake for 5-15 minutes and allow the phases to separate.

5. Analysis:

  • The aqueous back-extract is now ready for dilution and analysis by ICP-MS.

Protocol 2: Aliquat 336-Based Extraction

This protocol outlines a general procedure for the extraction of various metals using the quaternary ammonium salt, Aliquat 336.

1. Sample Preparation:

  • Adjust the pH of the aqueous sample to the optimal range for the target metal. This can vary from acidic to neutral conditions.
  • Add a complexing agent (e.g., chloride, thiocyanate) if necessary to form an extractable anionic species.

2. Organic Phase Preparation:

  • Prepare a solution of Aliquat 336 in a suitable organic diluent (e.g., kerosene, toluene). Concentrations can range from 0.01 M to 1.5 M depending on the application.
  • A phase modifier, such as a long-chain alcohol (e.g., decanol), is often added to prevent the formation of a third phase and improve solubility.

3. Extraction:

  • Combine the aqueous sample and the organic phase in a separatory funnel.
  • Shake for 10-30 minutes to reach equilibrium.
  • Allow the two phases to separate completely.

4. Back-Extraction:

  • Isolate the organic phase.
  • Strip the metal ions from the loaded organic phase using an appropriate back-extraction solution. Common stripping agents include:
  • Dilute nitric acid or sulfuric acid.[6]
  • Complexing agents like EDTA.
  • For some metals, a change in the oxidation state can facilitate stripping.
  • Shake for an adequate time to ensure complete transfer of the analyte to the aqueous phase.

5. Analysis:

  • The resulting aqueous solution is then diluted as needed and analyzed by ICP-MS.

Workflow Diagrams

To provide a clear visual representation of the experimental processes, the following diagrams were generated using the DOT language.

TIOA_Extraction_Workflow cluster_aqueous_prep Aqueous Phase Preparation cluster_organic_prep Organic Phase Preparation cluster_extraction Extraction cluster_back_extraction Back-Extraction cluster_analysis Analysis A1 Aqueous Sample A2 Acidification (e.g., HCl) A1->A2 A3 Filtration A2->A3 E1 Mixing & Shaking A3->E1 O1 TIOA + Organic Solvent O2 Pre-equilibration O1->O2 O2->E1 E2 Phase Separation E1->E2 B1 Loaded Organic Phase E2->B1 B3 Mixing & Shaking B1->B3 B2 Stripping Solution B2->B3 B4 Phase Separation B3->B4 AN1 Aqueous Back-Extract B4->AN1 AN2 Dilution AN1->AN2 AN3 ICP-MS Analysis AN2->AN3

Caption: TIOA Extraction Workflow

Aliquat336_Extraction_Workflow cluster_aqueous_prep Aqueous Phase Preparation cluster_organic_prep Organic Phase Preparation cluster_extraction Extraction cluster_back_extraction Back-Extraction cluster_analysis Analysis A1 Aqueous Sample A2 pH Adjustment A1->A2 A3 Add Complexing Agent (optional) A2->A3 E1 Mixing & Shaking A3->E1 O1 Aliquat 336 + Organic Solvent + Modifier O1->E1 E2 Phase Separation E1->E2 B1 Loaded Organic Phase E2->B1 B3 Mixing & Shaking B1->B3 B2 Stripping Solution B2->B3 B4 Phase Separation B3->B4 AN1 Aqueous Back-Extract B4->AN1 AN2 Dilution AN1->AN2 AN3 ICP-MS Analysis AN2->AN3

Caption: Aliquat 336 Extraction Workflow

Conclusion

Both this compound and Aliquat 336 are effective liquid-liquid extraction reagents for the pre-concentration and purification of metal ions prior to ICP-MS analysis. The choice between them depends on the specific analytical challenge.

  • This compound (TIOA) is particularly well-suited for the extraction of platinum group metals and other elements that form stable anionic complexes in highly acidic solutions.

  • Aliquat 336 , as a quaternary ammonium salt, is a more versatile extractant that can be used over a wider pH range and for a broader array of metals. It has shown very high extraction efficiencies for several divalent metals.

For both methods, careful optimization of experimental parameters such as pH, extractant concentration, and the choice of organic diluent is essential. Furthermore, a robust back-extraction step is critical to ensure the compatibility of the final sample with the ICP-MS introduction system and to minimize matrix effects. Researchers should validate their chosen method for the specific sample matrix and analytes of interest to ensure data of the highest quality.

References

Quantitative Analysis of Triisooctylamine in Aqueous Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of Triisooctylamine (TIOA) in aqueous solutions, a variety of analytical techniques are available. This guide provides a comparative overview of common methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Non-Aqueous Titration, and Spectrophotometry. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most suitable approach based on specific analytical needs such as sensitivity, sample matrix complexity, and available instrumentation.

Method Comparison

The selection of an appropriate analytical method for TIOA quantification depends on several factors, including the required sensitivity, the concentration range of the analyte, the complexity of the sample matrix, and the availability of equipment. Chromatographic methods like GC-MS and HPLC-UV offer high selectivity and sensitivity, making them ideal for trace-level analysis. In contrast, classical techniques such as non-aqueous titration and spectrophotometry provide cost-effective alternatives for the quantification of higher concentrations of TIOA.

MethodPrincipleTypical Concentration RangeAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by mass-based detection and quantification.ng/mL to µg/mLHigh selectivity and sensitivity, structural confirmation.Requires derivatization for non-volatile amines, potential for matrix effects.
HPLC-UV Separation of compounds in a liquid mobile phase with detection based on UV absorbance.µg/mL to mg/mLSuitable for a wide range of amines, robust and widely available.TIOA lacks a strong chromophore, requiring derivatization or indirect detection.
Non-Aqueous Titration Titration of the basic amine with a standard acid in a non-aqueous solvent.mg/mL and higherSimple, cost-effective, and accurate for bulk analysis.Lower sensitivity, not suitable for trace analysis, potential for interferences.
Spectrophotometry Formation of a colored complex with a reagent, and measurement of its absorbance.µg/mL to mg/mLRapid and inexpensive, suitable for routine analysis.Lower selectivity, susceptible to interferences from other compounds.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the derivatization of TIOA to a more volatile and thermally stable compound, followed by separation on a gas chromatographic column and detection by a mass spectrometer. Quantification is achieved by comparing the analyte's response to that of a known standard.

Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the aqueous sample, add a suitable internal standard.

  • Adjust the pH of the sample to >11 with a strong base (e.g., NaOH).

  • Extract the sample with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane) by vigorous shaking for 2 minutes.

  • Allow the phases to separate and collect the organic layer.

  • Repeat the extraction twice more and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization:

  • To the 1 mL extract, add a derivatizing agent (e.g., pentafluorobenzoyl chloride) and a catalyst (e.g., pyridine).

  • Heat the mixture at a specific temperature for a defined period to ensure complete reaction.

  • Cool the reaction mixture and wash with a dilute acid and then water to remove excess reagents.

  • Dry the derivatized extract over anhydrous sodium sulfate before GC-MS analysis.

GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized TIOA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Since TIOA does not possess a significant UV chromophore, derivatization with a UV-active labeling agent is necessary. The derivatized TIOA is then separated by reverse-phase HPLC and detected by a UV detector.

Sample Preparation and Derivatization:

  • To 1 mL of the aqueous sample, add a suitable internal standard.

  • Add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) in a suitable buffer (e.g., borate buffer, pH 9).

  • Vortex the mixture and allow it to react at room temperature for a specified time.

  • Quench the reaction by adding an amino acid solution (e.g., glycine).

  • Extract the derivatized TIOA with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 265 nm for FMOC derivatives).

Non-Aqueous Titration

Principle: This method is based on the titration of the basic this compound with a standardized solution of a strong acid in a non-aqueous solvent. The endpoint is typically detected potentiometrically.

Procedure:

  • Accurately weigh a suitable amount of the TIOA-containing sample and dissolve it in a non-aqueous solvent such as glacial acetic acid or a mixture of toluene and isopropanol.

  • Use a calibrated pH meter with a glass and reference electrode suitable for non-aqueous titrations.

  • Titrate the sample solution with a standardized solution of perchloric acid in glacial acetic acid (e.g., 0.1 M).

  • Record the potential (mV) as a function of the titrant volume.

  • The endpoint is determined from the inflection point of the titration curve.

  • A blank titration should be performed to correct for any impurities in the solvent.

Spectrophotometry

Principle: This method, based on the work of Ashbrook (1959), involves the formation of a colored ion-association complex between TIOA and a suitable reagent, which can then be quantified by measuring its absorbance at a specific wavelength.[1]

Procedure (based on Ashbrook, 1959): [1]

  • Prepare a standard solution of this compound in a suitable organic solvent.

  • Prepare a reagent solution, for example, by dissolving a suitable dye in an appropriate buffer.

  • To a known volume of the aqueous TIOA sample, add the reagent solution and a suitable organic extraction solvent in a separatory funnel.

  • Shake the funnel vigorously to facilitate the formation and extraction of the colored complex into the organic phase.

  • Allow the layers to separate and collect the organic layer.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) of the colored complex using a spectrophotometer.

  • The concentration of TIOA in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions.

Visualizing the Analytical Workflow

To better understand the sequence of operations in a typical analytical procedure for TIOA quantification, the following diagrams illustrate the general workflow for a chromatographic method and a decision-making process for selecting the appropriate analytical technique.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Aqueous Sample Collection Internal_Standard Internal Standard Spiking Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (GC/HPLC) Injection->Separation Detection Detection (MS/UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound using a chromatographic method.

Method_Selection node_result node_result Concentration TIOA Concentration? Sensitivity High Sensitivity Required? Concentration->Sensitivity Low (< 1 µg/mL) Equipment Specialized Equipment Available? Concentration->Equipment High (> 1 µg/mL) GCMS GC-MS Sensitivity->GCMS Yes HPLC HPLC-UV Sensitivity->HPLC No Titration Non-Aqueous Titration Equipment->Titration No Spectrophotometry Spectrophotometry Equipment->Spectrophotometry No HPLC_High HPLC-UV Equipment->HPLC_High Yes

Caption: Decision tree for selecting an appropriate analytical method for TIOA quantification.

References

A Comparative Guide to Triisooctylamine and TOPO for Levulinic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient recovery of levulinic acid, a key platform chemical derived from biomass, is critical for its widespread application in the pharmaceutical, chemical, and food industries. Reactive extraction is a prominent method for this purpose, utilizing extractants that interact chemically with the acid to facilitate its transfer from an aqueous phase to an organic solvent. This guide provides an objective comparison of two leading extractants: Triisooctylamine (TIOA) and Trioctylphosphine oxide (TOPO), supported by experimental data to inform solvent selection and process optimization.

Mechanism of Extraction: A Tale of Two Interactions

The efficacy of TIOA and TOPO stems from their distinct chemical interactions with levulinic acid.

  • This compound (TIOA): As a tertiary amine, TIOA acts as a Brønsted base. The extraction mechanism is a reversible acid-base reaction where the nitrogen atom of the amine accepts a proton from the carboxylic acid group of levulinic acid. This results in the formation of an ion-pair complex, often referred to as an acid-amine complex, which is highly soluble in the organic phase. The stoichiometry of this complex (e.g., 1:1 or 2:1 acid to amine) can vary depending on the concentration of the acid and the nature of the diluent used.[1]

  • Trioctylphosphine oxide (TOPO): TOPO is a neutral organophosphorus extractant. Its extraction capability relies on the formation of strong hydrogen bonds. The highly polar phosphoryl group (P=O) on TOPO acts as a hydrogen bond acceptor, interacting with the hydroxyl group (-OH) of the levulinic acid's carboxylic moiety. This interaction facilitates the solvation of the levulinic acid into the organic phase.

G Figure 1: Extraction Mechanisms of Levulinic Acid cluster_0 This compound (TIOA) Interaction cluster_1 Trioctylphosphine oxide (TOPO) Interaction LA1 Levulinic Acid (LA) R-COOH Complex1 Ion-Pair Complex R-COO⁻HNR'₃⁺ LA1->Complex1 Proton Transfer TIOA This compound (TIOA) R'₃N TIOA->Complex1 Forms Complex LA2 Levulinic Acid (LA) R-COOH Complex2 Hydrogen-Bonded Complex R-COOH···O=PR''₃ LA2->Complex2 H-Bonding TOPO Trioctylphosphine oxide (TOPO) R''₃P=O TOPO->Complex2 Forms Complex

Figure 1: Extraction Mechanisms of Levulinic Acid

Performance Comparison: A Data-Driven Analysis

The selection of an extractant is heavily influenced by performance metrics such as the distribution coefficient (K_D) and overall extraction efficiency (%E). The following table summarizes experimental data for TIOA and TOPO, highlighting the critical role of the diluent and other process conditions. It is important to note that the data is collated from different studies and direct comparison should be made with caution as experimental conditions vary.

Extractant SystemDiluentExtractant Conc.Initial LA Conc.Temp. (K)Distribution Coefficient (K_D)Extraction Efficiency (%E)Reference
This compound (TIOA) Isoamyl AlcoholNot Specified< 0.1 (w/w)293.159.4Not Specified[2][3]
This compound (TIOA) 1-Octanol0.689 mol·kg⁻¹Not Specified2989.57190.54%[4]
This compound (TIOA) i-Octanol40% (v/v)0.441 mol·kg⁻¹298.153.36680.05%[5]
Trioctylphosphine oxide (TOPO) Methyl Isobutyl Ketone (MIBK)30% (w/t)Not SpecifiedNot SpecifiedHigh PartitioningFound Most Suitable[4]
TOPO-based DES Decanoic AcidNot Specified10 g/LNot SpecifiedNot Specified82.32%[6]

Experimental Protocols

The following outlines a general methodology for the liquid-liquid extraction of levulinic acid.

Key Experimental Workflow

Figure 2: General Experimental Workflow
Detailed Methodology

  • Preparation of Solutions :

    • Aqueous Phase : An aqueous solution of levulinic acid is prepared by dissolving a known concentration (e.g., 0.441 mol·kg⁻¹) in ultrapure water.[5]

    • Organic Phase : The extractant (TIOA or TOPO) is dissolved in a suitable diluent (e.g., MIBK, 1-octanol, isoamyl alcohol) to the desired concentration (e.g., 30% w/t or 40% v/v).[4][5]

  • Extraction Procedure :

    • Equal volumes of the aqueous and organic phases are mixed in a sealed vessel, such as a conical flask.[5]

    • The mixture is agitated vigorously for a set period (e.g., 4 hours) at a constant temperature (e.g., 298.15 K) using an incubator shaker to ensure equilibrium is reached.[5]

    • After agitation, the mixture is allowed to stand undisturbed for a sufficient time (e.g., >72 hours in some equilibrium studies) to ensure complete phase separation.[2]

  • Analysis :

    • Samples are carefully taken from both the aqueous and organic phases.

    • The concentration of levulinic acid in each phase is determined using analytical techniques such as gas chromatography (GC) or acid-base titration.[2]

  • Stripping (Back Extraction) :

    • For TIOA : The loaded organic phase can be stripped using an alkaline solution like NaOH. The efficiency can be sensitive to the NaOH concentration; excessively high concentrations may increase viscosity and hinder the process.

    • For TOPO : Temperature Swing Back Extraction (TSBE) has been shown to be effective. For a 30 wt.% TOPO in MIBK system, heating to 90°C was used to pre-concentrate the extracted levulinic acid, demonstrating an efficient recovery method.[2][4]

Concluding Remarks

Both this compound (TIOA) and Trioctylphosphine oxide (TOPO) are highly effective extractants for recovering levulinic acid from aqueous solutions.

  • TIOA has been extensively studied and demonstrates high distribution coefficients and extraction efficiencies, often exceeding 90%.[4] Its performance is strongly dependent on the choice of diluent, with active diluents like long-chain alcohols generally enhancing extraction. Recovery of the acid is typically achieved through stripping with an alkaline solution.

  • TOPO is noted for its high selectivity, particularly in complex mixtures that may also contain mineral acids.[4] While often utilized in advanced solvent systems like deep eutectic solvents, it performs exceptionally well in conventional diluents like MIBK.[4][6] The viability of Temperature Swing Back Extraction for recovery is a significant advantage, potentially reducing the need for chemical stripping agents and simplifying downstream processing.[2][4]

The ultimate choice between TIOA and TOPO will depend on the specific requirements of the process, including the composition of the initial aqueous feed, the desired purity of the final product, and considerations regarding solvent and stripping agent recycling and overall process economics.

References

Selectivity of Triisooctylamine in Metal Ion Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Triisooctylamine (TIOA), a tertiary amine, is a widely utilized solvent extractant in hydrometallurgy for the selective separation of metal ions from aqueous solutions. Its efficacy is rooted in the formation of ion-pair complexes with anionic metal species in the organic phase. This guide provides a comparative analysis of TIOA's selectivity for various metal ions in mixed solutions, supported by experimental data and detailed protocols.

Principles of Extraction with this compound

The extraction mechanism of metal ions by TIOA typically involves an anion exchange process. In an acidic aqueous solution containing metal ions and a complexing agent (e.g., chloride ions), the metal ions form anionic complexes. The TIOA, present in an organic diluent, is protonated by the acid and can then extract the anionic metal complex into the organic phase.

The general equilibrium for the extraction can be represented as:

nR₃N(org) + nH⁺(aq) + MX(m+n)n-(aq) ⇌ (R₃NH)nMX(m+n)(org)

Where:

  • R₃N is this compound

  • MX(m+n)n- is the anionic metal complex (e.g., FeCl₄⁻, CoCl₄²⁻)

  • (org) and (aq) denote the organic and aqueous phases, respectively.

The selectivity of TIOA for a particular metal ion is influenced by several factors, including the stability of the anionic metal complex, the pH of the aqueous solution, the concentration of the extractant and the complexing agent, and the nature of the organic diluent.

Comparative Selectivity of this compound

The following tables summarize the extraction behavior of this compound for various metal ions based on available experimental data. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Extraction of Iron (III)

This compound exhibits high selectivity for Iron (III) in hydrochloric acid media.

Metal IonAqueous MediumTIOA ConcentrationOrganic DiluentExtraction Efficiency (%)Reference
Fe(III)8.0 M HCl0.05 MBenzene98.21[1]
Mn(II)Not specifiedNot specifiedNot specifiedNot Extracted[1]
Cu(II)Not specifiedNot specifiedNot specifiedNot Extracted[1]
Co(II)Not specifiedNot specifiedNot specifiedNot Extracted[1]
Cd(II)Not specifiedNot specifiedNot specifiedNot Extracted[1]
Zn(II)Not specifiedNot specifiedNot specifiedNot Extracted[1]

Table 1: Selectivity of TIOA for Fe(III) in a mixed solution.

Extraction of Cobalt (II)

Tri-n-octylamine (TOA), a structurally similar amine, is effective for the extraction of Cobalt (II) from acidic chloride solutions.

Metal IonAqueous MediumTOA ConcentrationOrganic DiluentExtraction Efficiency (%)Reference
Co(II)3 M HCl, 1.5 M KCl1.5 MKerosene76.7[2]

Table 2: Extraction of Co(II) using Tri-n-octylamine.

Extraction of Cadmium (II)

Trioctylamine (TOA) has been shown to be capable of extracting Cadmium (II) ions from aqueous solutions.

Metal IonAqueous MediumTOA ConcentrationOrganic DiluentRemoval EfficiencyReference
Cd(II)pH 10.1 wt%KeroseneMaximum removal achieved[3]

Table 3: Extraction of Cd(II) using Trioctylamine in a Bulk Liquid Membrane system.

Experimental Protocols

General Procedure for Metal Ion Extraction

The following is a generalized experimental protocol for the solvent extraction of metal ions using this compound. Specific parameters should be optimized for the target metal and solution composition.

experimental_workflow cluster_aqueous_phase Aqueous Phase Preparation cluster_organic_phase Organic Phase Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare aqueous feed solution containing a mixture of metal ions B Adjust pH and add complexing agent (e.g., HCl) A->B D Mix aqueous and organic phases in a separatory funnel B->D C Prepare organic phase by dissolving TIOA in a suitable diluent (e.g., Kerosene) C->D E Shake vigorously for a set equilibration time D->E F Allow phases to separate E->F G Separate the two phases F->G H Analyze metal ion concentration in the aqueous phase (raffinate) using AAS or ICP-OES G->H I Back-extract metal from the organic phase (loaded organic) for analysis if required G->I

Caption: Generalized workflow for the solvent extraction of metal ions using this compound.

Detailed Steps:

  • Aqueous Phase Preparation: A stock solution containing a mixture of the metal ions of interest is prepared. The pH of the solution is adjusted to the desired value using an appropriate acid or base. A complexing agent, such as hydrochloric acid, is added to form anionic metal complexes.

  • Organic Phase Preparation: The desired concentration of this compound is dissolved in an immiscible organic solvent (diluent) like kerosene, benzene, or toluene.

  • Extraction: Equal volumes of the aqueous and organic phases are added to a separatory funnel. The funnel is shaken vigorously for a specific period (e.g., 5-15 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Analysis: The aqueous phase (raffinate) is carefully separated from the organic phase. The concentration of the metal ions remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration of the extracted metal in the organic phase can be determined by difference or by back-extraction into a suitable stripping solution followed by analysis.

Logical Relationship of Selectivity

The selectivity of this compound for a specific metal ion in a mixed solution is governed by a series of interconnected factors. The following diagram illustrates the logical relationship influencing the preferential extraction of a target metal ion.

selectivity_factors cluster_conditions Controllable Parameters cluster_properties Inherent Properties pH Aqueous Phase pH Stability Stability of Anionic Metal Complex pH->Stability ComplexingAgent Complexing Agent Concentration ComplexingAgent->Stability TIOA_Conc TIOA Concentration Extraction Extraction Equilibrium (Distribution Coefficient) TIOA_Conc->Extraction Diluent Organic Diluent Type Diluent->Extraction Stability->Extraction Hydration Hydration Energy of Anionic Complex Hydration->Extraction Selectivity Selectivity for Target Metal Ion Extraction->Selectivity

Caption: Factors influencing the selectivity of this compound for metal ion extraction.

Comparison with Other Extractants

While this compound is highly effective for certain separations, other extractants may offer advantages for different metal ions or under different conditions.

Extractant TypeExampleTarget MetalsMechanismKey Advantages
Amines This compound (TIOA) Fe(III), Co(II), Zn(II), U(VI)Anion ExchangeHigh selectivity for certain anionic complexes, good loading capacity.
Chelating AgentsLIX® series, DEHPACu(II), Ni(II), Co(II)Cation ExchangeHigh selectivity based on chelate formation, can extract from less acidic solutions.
Solvating ExtractantsTributyl Phosphate (TBP)U(VI), Pu(IV), Au(III)SolvationEffective for neutral metal complexes, widely used in nuclear industry.
Ionic LiquidsAliquat 336Au(III), Co(II), Rare EarthsIon Exchange/SolvationTunable properties, low volatility, but can have higher viscosity and cost.[4]

Table 4: General comparison of this compound with other classes of solvent extractants.

Conclusion

This compound is a versatile and selective extractant, particularly effective for the separation of metal ions that form stable anionic complexes in acidic solutions, such as iron (III) from various divalent metals.[1] The selectivity is highly dependent on the careful control of experimental parameters, including the aqueous phase composition and the nature of the organic phase. For researchers and professionals in drug development and related scientific fields, understanding these parameters is crucial for designing efficient separation processes. The choice of TIOA over other extractants will depend on the specific metal ions to be separated, the composition of the feed solution, and the overall process economics.

References

A Comparative Guide to Triisooctylamine Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and research, selecting the optimal extraction protocol is critical for achieving desired purity and yield. Triisooctylamine (TIOA), a tertiary amine, is a widely utilized extractant in liquid-liquid extraction processes due to its high efficiency in separating various compounds, from organic acids to metal ions.[1][2][3][4] This guide provides an objective comparison of different TIOA extraction protocols based on experimental data from several studies, offering insights into the impact of various parameters on extraction efficiency.

Data Summary: Performance of this compound Extraction Protocols

The following table summarizes the quantitative data from different studies on the liquid-liquid extraction of various compounds using this compound (TIOA). The efficiency of the extraction is shown to be dependent on several factors including the nature of the analyte, the composition of the aqueous and organic phases, and the operational conditions.

AnalyteAqueous PhaseOrganic Phase (TIOA Concentration)DiluentKey FindingsExtraction Efficiency (%)Reference
Glutaric Acid0.606 mol·L⁻¹ Glutaric Acid1.591 mol·L⁻¹ TIOAKeroseneKerosene was the most effective diluent with the highest distribution coefficient.Not specified, but KD was 7.88[5]
Iron (III)8.0 M Hydrochloric Acid5.0 x 10⁻² M TIOABenzeneQuantitative extraction was achieved with benzene as the diluent.98.21[6]
Cobalt (II)3 M HCl, 1.5 M KCl0.1 M TIOAKeroseneThe presence of KCl as a salting-out agent enhanced extraction.89.71[7]
Lactic AcidAqueous solution3.62 M TIOASunflower and Rice Bran Oil (1:1)The use of environmentally friendly solvents was effective.72.91[8]
Propionic Acid0.408 kmol/m³ Propionic Acid18.252 %v/v TIOA1-DecanolOptimized conditions were determined using response surface methodology.89.788[9]
Platinum (IV)1.0 mol L⁻¹ Hydrochloric Acid0.01 mol L⁻¹ Alamine 308 (TIOA)KeroseneHigh separation factor from Rhodium (III) was achieved.~98[10]

Experimental Protocols

The methodologies employed in the cited studies, while specific to the analyte, share a common liquid-liquid extraction framework.

General Liquid-Liquid Extraction Protocol:

A standard liquid-liquid extraction protocol involves the following steps:

  • Preparation of Solutions: The aqueous phase containing the target analyte and the organic phase consisting of TIOA dissolved in a suitable diluent are prepared at the desired concentrations.

  • Mixing: The aqueous and organic phases are combined in a separatory funnel or a similar vessel. The mixture is then agitated to facilitate the transfer of the analyte from the aqueous to the organic phase.

  • Phase Separation: The mixture is allowed to stand until the two immiscible layers, the aqueous and organic phases, are clearly separated.

  • Collection: The two layers are separated by carefully draining the bottom layer.

  • Analysis: The concentration of the analyte in one or both phases is determined using appropriate analytical techniques to calculate the extraction efficiency.

Specific Protocol Variations:

  • Extraction of Glutaric Acid: Batch extraction experiments were conducted at 25 °C. The initial aqueous phase was a 0.606 mol·L⁻¹ solution of glutaric acid. The organic phase was prepared by dissolving TIOA in various diluents at six different concentrations ranging from 0.255 mol·L⁻¹ to 1.591 mol·L⁻¹.[5]

  • Extraction of Iron (III): Iron (III) was extracted from different mineral acid solutions (HCl, H₂SO₄, HNO₃, and HClO₄) with 5.0 x 10⁻² M TIOA in benzene. The effect of acidity was studied by varying the acid concentration. The influence of different diluents was also investigated.[6]

  • Extraction of Cobalt (II): The extraction of 0.01 M Co (II) was performed from an aqueous feed containing 3 M HCl and 1.5 M KCl using 0.1 M TIOA in kerosene. The effect of the organic to aqueous phase ratio (O/A) was studied, with a maximum extraction observed at an O/A ratio of 4:1.[7]

  • Reactive Extraction of Lactic Acid: The separation of lactic acid was investigated using TIOA as the reactant and a mixture of sunflower and rice bran oil as the diluent. The study aimed to determine the most suitable reactant/solvent ratios.[8]

  • Reactive Extraction of Propionic Acid: The removal of propionic acid from dilute aqueous solutions was studied using TIOA as the extractant and 1-decanol as the diluent. The process variables were optimized using response surface methodology.[9]

  • Extraction of Platinum (IV): The liquid-liquid extraction of platinum (IV) and rhodium (III) from acidic chloride solutions was carried out using Alamine 308 (a commercial brand of TIOA) diluted in kerosene. The influence of acid concentration and the effect of various salting-out agents were examined.[10]

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflow of a TIOA-based liquid-liquid extraction and a more specific workflow for reactive extraction.

G cluster_extraction Extraction cluster_analysis Analysis Aqueous Aqueous Phase (Analyte Solution) Mix Mixing of Phases Aqueous->Mix Organic Organic Phase (TIOA + Diluent) Organic->Mix Separate Phase Separation Mix->Separate Aqueous_out Analyte-Depleted Aqueous Phase Separate->Aqueous_out Organic_out Analyte-Rich Organic Phase Separate->Organic_out Analysis Quantification of Analyte Aqueous_out->Analysis Organic_out->Analysis

Caption: General workflow of a liquid-liquid extraction process using this compound.

G cluster_extraction Reactive Extraction cluster_analysis Post-Extraction Aqueous Aqueous Phase (Carboxylic Acid) Mix Mixing and Reaction (Acid-Amine Complex Formation) Aqueous->Mix Organic Organic Phase (TIOA + Diluent) Organic->Mix Separate Phase Separation Mix->Separate Aqueous_out Depleted Aqueous Phase Separate->Aqueous_out Organic_out Acid-TIOA Complex in Organic Phase Separate->Organic_out Stripping Stripping (Back Extraction) Organic_out->Stripping

Caption: Workflow for the reactive extraction of carboxylic acids using this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.